molecular formula C29H44O B15593081 Stigmasta-4,22,25-trien-3-one, (22E)-

Stigmasta-4,22,25-trien-3-one, (22E)-

货号: B15593081
分子量: 408.7 g/mol
InChI 键: BLMXNQVGERRIAW-XJZKHKOHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Stigmasta-4,22,25-trien-3-one, (22E)- is a useful research compound. Its molecular formula is C29H44O and its molecular weight is 408.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Stigmasta-4,22,25-trien-3-one, (22E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stigmasta-4,22,25-trien-3-one, (22E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C29H44O

分子量

408.7 g/mol

IUPAC 名称

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H44O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18,20-21,24-27H,2,7,10-17H2,1,3-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1

InChI 键

BLMXNQVGERRIAW-XJZKHKOHSA-N

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Stigmasta-4,22,25-trien-3-one, (22E)- and Related Stigmastane Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stigmastane (B1239390) Steroids

Stigmastane steroids are a class of phytosteroids characterized by a C29 carbon skeleton. They are widely distributed in the plant kingdom and have been isolated from various species, including those of the Senecio, Vernonia, Alchornea, and Clerodendrum genera. These compounds have garnered significant interest due to their diverse biological activities, which include anti-inflammatory and antimicrobial properties. This guide outlines the general procedures for the extraction, purification, and structural elucidation of these valuable natural products.

Data Presentation: Isolated Stigmastane Steroids and Spectroscopic Data

The following tables summarize key quantitative data for a selection of isolated stigmastane-type steroids, providing a comparative reference for researchers.

Table 1: Examples of Isolated Stigmastane-Type Steroids from Natural Sources

Compound NameNatural SourcePlant PartReference
Stigmastane-type steroidsSenecio rufinervis D.C.Roots[1][2][3]
Polyoxygenated stigmastanesVernonia kotschyana Sch. Bip. ex Walp.Whole plant[4]
(24R)-5α-stigmast-3,6-dioneAlchornea floribundaLeaves[5]
5α-stigmast-23-ene-3,6-dioneAlchornea floribundaLeaves[5]
(22E,24S)-stigmasta-5,22,25-trien-3β-olClerodendrum viscosum Vent.Whole plant[6][7]
(22Z,24S)-Stigmasta-5,22,25-trien-3β-olClerodendrum scandensNot specified[8]
Stigmasta-4,22-dien-3-oneHernandia nymphaeifoliaTrunk bark[9]
Stigmasta-4,22-dien-3-oneNelumbo nucifera Gaertn. cv. Rosa-plenaLeaves[9]

Table 2: Key Spectroscopic Data for a Representative Stigmastane Steroid

Spectroscopic DataCompound A (from Senecio rufinervis)[8]
Molecular Formula C₃₁H₄₈O₄
Mass Spectrometry (MS) m/z 485 [M+H]⁺
Infrared (IR) νₘₐₓ (cm⁻¹) 3435 (hydroxyl), 1736 (ester carbonyl), 3019 (C=C stretch), 1165 (C-O)
¹H NMR (300 MHz, CDCl₃) δ (ppm) 0.97 (s, methyl), 1.25 (s, methyl), 1.00 (d, methyl), 5.51 (doubly bonded proton), 5.53 (doubly bonded proton)
¹³C NMR (CDCl₃) δ (ppm) 173.5 (ester carbonyl), 128.0, 128.2, 130.2, 130.4 (doubly bonded carbons)

Experimental Protocols

The following sections detail the standard experimental procedures for the isolation and characterization of stigmastane steroids from plant materials.

The initial step involves the extraction of crude metabolites from the plant material. The choice of solvent and method depends on the polarity of the target compounds.

  • Maceration: The dried and powdered plant material is soaked in a suitable solvent (e.g., methanol (B129727) or ethanol) at room temperature for an extended period (e.g., 7 days) with occasional agitation. The mixture is then filtered to separate the extract from the plant residue.

  • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble and continuously extracted with a solvent of choice (e.g., petroleum ether or hexane (B92381) for nonpolar steroids).[5] This method is particularly efficient but may not be suitable for thermolabile compounds.

The crude extract is a complex mixture of compounds and requires further separation and purification, typically through various chromatographic techniques.

  • Column Chromatography (CC): This is the primary method for the large-scale separation of compounds from the crude extract.

    • Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for steroid separation. Alumina can also be employed.

    • Mobile Phase: A gradient of nonpolar to polar solvents is typically used for elution. A common solvent system is a gradient of n-hexane and ethyl acetate.[5] The polarity is gradually increased to elute compounds with increasing polarity.

    • Fraction Collection: The eluate is collected in numerous small fractions.

  • Thin Layer Chromatography (TLC): TLC is an essential tool for monitoring the separation process in column chromatography.

    • Procedure: A small amount of each fraction is spotted on a TLC plate (e.g., silica gel 60 F₂₅₄). The plate is then developed in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2).

    • Visualization: The separated spots are visualized under UV light (254 nm) or by spraying with a visualizing agent, such as vanillin-sulfuric acid reagent followed by heating.[5][6][7] Fractions with similar TLC profiles are pooled together for further analysis.

  • Preparative Thin Layer Chromatography (PTLC) and High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds, PTLC or HPLC (both normal and reversed-phase) can be utilized to obtain highly pure steroids.

The structure of the purified compounds is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the compound, from which the molecular formula can be deduced.[8][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).[8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful techniques for determining the detailed structure of the steroid.

    • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of carbon atoms and their chemical shifts, indicating the type of carbon (e.g., methyl, methylene, methine, quaternary, carbonyl, olefinic).

    • 2D NMR (COSY, HSQC, HMBC): These techniques are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates a typical workflow for the isolation and characterization of stigmastane steroids from a plant source.

G cluster_extraction Extraction cluster_purification Purification cluster_elucidation Structure Elucidation plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Maceration or Soxhlet) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Monitoring fractions->tlc pooled_fractions Pooled Fractions tlc->pooled_fractions Group by Rf hplc HPLC / PTLC pooled_fractions->hplc pure_compound Pure Stigmastane Steroid hplc->pure_compound spectroscopy Spectroscopic Analysis (MS, IR, 1H NMR, 13C NMR, 2D NMR) pure_compound->spectroscopy structure Elucidated Structure spectroscopy->structure

General workflow for stigmastane steroid isolation.

Given the known biological activities of related steroids, the following diagrams illustrate potential mechanisms of action.

Many steroids exert their anti-inflammatory effects by modulating gene expression through the glucocorticoid receptor (GR).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Stigmastane Steroid GR_complex GR-Hsp90 Complex Steroid->GR_complex Binds Activated_GR Activated GR GR_complex->Activated_GR Conformational Change GR_dimer GR Dimer Activated_GR->GR_dimer Dimerizes & Translocates GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds NFkB NF-κB / AP-1 GR_dimer->NFkB Inhibits (Transrepression) Anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., IκBα, MKP-1) GRE->Anti_inflammatory_genes Activates Pro_inflammatory_genes Pro-inflammatory Gene Repression (e.g., Cytokines, COX-2) NFkB->Pro_inflammatory_genes

Glucocorticoid receptor-mediated anti-inflammatory pathway.

Cationic steroids are known to possess antimicrobial properties, primarily by disrupting the bacterial cell membrane.

G Steroid Cationic Steroid Membrane_Binding Electrostatic Interaction Steroid->Membrane_Binding Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Bacterial_Membrane->Membrane_Binding Membrane_Disruption Membrane Disruption & Permeabilization Membrane_Binding->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Proposed antimicrobial mechanism of cationic steroids.

References

Stigmasta-4,22,25-trien-3-one, (22E)-: A Technical Overview of a Rare Natural Steroid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document summarizes the available information and provides context based on structurally related compounds to offer a foundational understanding for researchers in the field.

Natural Sources and Occurrence

The primary and currently sole documented natural source of Stigmasta-4,22,25-trien-3-one, (22E)- is the plant species Callicarpa giraldiana.[1][2] This assertion is made by commercial suppliers of natural products, though the original peer-reviewed research publication detailing this discovery could not be located through extensive searches.

Phytochemical analyses of the Callicarpa genus, including Callicarpa giraldii, have revealed a rich profile of terpenoids, flavonoids, and phenylpropanoids.[3] However, these studies do not specifically list Stigmasta-4,22,25-trien-3-one, (22E)- among the isolated compounds. This suggests that the compound may be present in minor quantities, found in a specific part of the plant not analyzed in the available studies, or that its presence is dependent on environmental or seasonal factors.

Quantitative Data

There is currently no published quantitative data available regarding the concentration or yield of Stigmasta-4,22,25-trien-3-one, (22E)- from Callicarpa giraldiana or any other natural source.

Experimental Protocols: A General Approach

While a specific, detailed experimental protocol for the isolation of Stigmasta-4,22,25-trien-3-one, (22E)- is not available, a general methodology for the isolation of stigmastane-type steroids from plant material can be described. This would typically involve solvent extraction, fractionation, and chromatographic purification.

General Extraction and Fractionation of Steroids from Plant Material
  • Preparation of Plant Material : The relevant plant parts (e.g., leaves, stems, or roots) are collected, dried, and ground into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction : The powdered plant material is subjected to extraction with a non-polar or semi-polar solvent, such as methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol. This can be achieved through maceration, Soxhlet extraction, or other techniques.

  • Solvent Partitioning : The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. Steroids like Stigmasta-4,22,25-trien-3-one, (22E)- are expected to be present in the less polar fractions (e.g., n-hexane or ethyl acetate).

  • Chromatographic Purification : The steroid-containing fraction is then subjected to one or more chromatographic techniques for further purification. This may include:

    • Column Chromatography : Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.

    • Preparative Thin-Layer Chromatography (TLC) : For the separation of smaller quantities of compounds.

    • High-Performance Liquid Chromatography (HPLC) : Often used as a final purification step to yield a highly pure compound.

  • Structure Elucidation : The structure of the isolated compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, DEPT, COSY, HMQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or any associated signaling pathways for Stigmasta-4,22,25-trien-3-one, (22E)-. However, research on structurally similar stigmastane-type steroids has revealed a range of biological activities, which are summarized in the table below. This may provide some indication of the potential therapeutic areas for the target compound.

Compound NameSource(s)Reported Biological ActivityReference(s)
Stigmast-4-en-3-oneChisocheton lasiocarpusGeneral biological activities of phytosterols (B1254722) include anti-inflammatory, apoptosis-inducing, and antioxidant effects.[4]
Polyoxygenated stigmastane-type steroidsVernonia kotschyanaModerate antibacterial activity.[5]
Stigmastane-type steroid (unspecified)Vernonia anthelminticaPromotes estrogen biosynthesis; antibacterial activity.[6]
5α-stigmastane-3β,5,6β-triol-3-monobenzoateSyntheticAntifertility activity.[7]
Stigmasta-4,22-dien-3-oneErythrina variegataAntitubercular agent; cytotoxic against HT1080 tumor cell line.[8]

Visualizations

General Experimental Workflow for Steroid Isolation

The following diagram illustrates a typical workflow for the isolation of a steroid from a plant source.

G General Workflow for Natural Steroid Isolation plant_material Plant Material (e.g., Callicarpa giraldiana) (Dried and Powdered) extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->fractionation nonpolar_fraction Non-polar/Semi-polar Fraction (Steroid Enriched) fractionation->nonpolar_fraction Less Polar polar_fraction Polar Fraction fractionation->polar_fraction More Polar column_chromatography Column Chromatography (e.g., Silica Gel) nonpolar_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions purification Further Purification (e.g., Prep-TLC, HPLC) fractions->purification pure_compound Isolated Pure Compound (Stigmasta-4,22,25-trien-3-one, (22E)-) purification->pure_compound analysis Structural Elucidation (NMR, MS, IR) pure_compound->analysis

Caption: A generalized workflow for the isolation and identification of steroids from plant sources.

Conclusion and Future Directions

Stigmasta-4,22,25-trien-3-one, (22E)- represents a poorly characterized natural product. While its occurrence in Callicarpa giraldiana is noted by commercial entities, a clear lack of primary scientific literature prevents an in-depth analysis of its properties. For researchers and drug development professionals, this presents both a challenge and an opportunity.

Future research should focus on:

  • Confirmation of the Natural Source : A thorough phytochemical investigation of Callicarpa giraldiana is required to confirm the presence of Stigmasta-4,22,25-trien-3-one, (22E)-, quantify its abundance, and publish a detailed isolation protocol.

  • Screening of Other Potential Sources : Other species within the Callicarpa genus and related plant families should be investigated as potential sources of this compound.

  • Biological Screening : Once isolated in sufficient quantities, the compound should be subjected to a broad range of biological assays to determine its cytotoxic, anti-inflammatory, antimicrobial, and other potential therapeutic activities.

  • Elucidation of Mechanism of Action : Should any significant biological activity be identified, further studies into its mechanism of action and effects on cellular signaling pathways will be warranted.

Until such research is conducted and published, Stigmasta-4,22,25-trien-3-one, (22E)- will remain an enigmatic molecule with untapped potential.

References

"Stigmasta-4,22,25-trien-3-one, (22E)-" chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known properties of the steroid Stigmasta-4,22,25-trien-3-one, (22E)-. Due to the limited availability of detailed experimental data for this specific compound, this guide leverages information on closely related analogs to present representative experimental protocols and spectroscopic data. This approach provides valuable insights into the methodologies and expected results for the characterization and evaluation of this class of molecules.

Chemical Structure and Stereochemistry

Stigmasta-4,22,25-trien-3-one, (22E)- is a complex steroid molecule characterized by a stigmastane (B1239390) core. The systematic IUPAC name for this compound is (8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one[1]. The "(22E)-" designation specifies the stereochemistry of the double bond between carbons 22 and 23 in the side chain as having an trans or entgegen (E) configuration.

The core structure is a tetracyclic system common to steroids, with a ketone group at the 3-position and a double bond in the A-ring at the 4-position. The side chain attached to C-17 is unsaturated, containing two double bonds, one of which is at the 22-position and the other at the 25-position.

Key Stereochemical Features:

  • Gonane Core: The stereochemistry of the fused ring system is defined by the specific arrangement of substituents at the chiral centers (8S, 9S, 10R, 13R, 14S, 17R)[1].

  • (22E)-Isomerism: The double bond at C-22 has an E-configuration, which significantly influences the overall shape and potential biological activity of the side chain.

Physicochemical Properties

A summary of the computed physicochemical properties of Stigmasta-4,22,25-trien-3-one, (22E)- is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Molecular FormulaC29H44OPubChem CID: 71307333[1]
Molecular Weight408.7 g/mol PubChem CID: 71307333[1]
CAS Number848669-09-0PubChem CID: 71307333[1]
XLogP38.6PubChem CID: 71307333[1]
Hydrogen Bond Donor Count0PubChem CID: 71307333[1]
Hydrogen Bond Acceptor Count1PubChem CID: 71307333[1]
Rotatable Bond Count5PubChem CID: 71307333[1]

Experimental Protocols

Representative Isolation Protocol for a Stigmastane-type Steroid

This protocol is adapted from the isolation of (22E,24S)-Stigmasta-5,22,25-trien-3β-ol[2].

Workflow for Isolation:

G plant_material Dried Plant Material (e.g., Callicarpa giraldiana) extraction Maceration with Ethanol (B145695) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration under Reduced Pressure filtration->concentration crude_extract Crude Ethanol Extract concentration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., with Petroleum Ether) crude_extract->partitioning pet_ether_fraction Petroleum Ether Fraction partitioning->pet_ether_fraction column_chromatography Silica (B1680970) Gel Column Chromatography pet_ether_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc_analysis TLC Analysis of Fractions fractions->tlc_analysis pooling Pooling of Similar Fractions tlc_analysis->pooling ptlc Preparative TLC pooling->ptlc isolated_compound Isolated Stigmasta-4,22,25-trien-3-one, (22E)- ptlc->isolated_compound

Caption: General workflow for the isolation of stigmastane-type steroids from a plant source.

Methodology:

  • Plant Material Preparation: The plant material (e.g., aerial parts of Callicarpa giraldiana) is collected, dried, and pulverized.

  • Extraction: The powdered plant material is subjected to maceration with a suitable solvent like ethanol at room temperature for an extended period (e.g., 7 days) with occasional shaking.

  • Filtration and Concentration: The extract is filtered and the solvent is evaporated under reduced pressure to yield the crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning. For non-polar compounds like steroids, partitioning between a polar solvent (e.g., methanol-water) and a non-polar solvent (e.g., petroleum ether or hexane) is effective. The non-polar fraction is collected.

  • Chromatographic Purification:

    • Column Chromatography: The non-polar fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate).

    • TLC Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

    • Preparative TLC: Fractions containing the target compound are pooled and further purified by preparative TLC to yield the pure compound.

Spectroscopic Data

While a complete set of spectroscopic data for Stigmasta-4,22,25-trien-3-one, (22E)- is not published, this section provides representative ¹H and ¹³C NMR data for closely related stigmastane-type steroids. These data are crucial for the structural elucidation and confirmation of the target molecule.

Representative ¹H NMR Data

The following table presents the ¹H NMR (400 MHz, CDCl₃) data for (22E,24S)-Stigmasta-5,22,25-trien-3β-ol, which shares the stigmastane skeleton and the C22-C23 double bond with the target compound[2].

ProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
H-33.53m
H-65.34d5.6
H-180.68s
H-191.00s
H-211.01d6.4
H-225.24dd15.6, 7.6
H-235.17dd15.6, 7.2
H-264.70br s
H-271.68s
H-290.83t7.6
Representative ¹³C NMR Data

The ¹³C NMR data for the structurally related compound 4,22-Stigmastadien-3-one is available and provides expected chemical shifts for the core structure.

A complete, assigned ¹³C NMR dataset for Stigmasta-4,22,25-trien-3-one, (22E)- is not currently available in public databases. However, the data for 4,22-Stigmastadien-3-one can be accessed through specialized databases such as SpectraBase.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by Stigmasta-4,22,25-trien-3-one, (22E)-. However, other related stigmastane-type steroids have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

For instance, the related compound Stigmasta-4,22-dien-3-one has been reported to have antitubercular properties and to show cytotoxicity against the human HT1080 tumoral cell line.

Further research is required to elucidate the specific biological functions and potential therapeutic applications of Stigmasta-4,22,25-trien-3-one, (22E)-. A general workflow for screening the biological activity of a novel compound is presented below.

Workflow for Biological Activity Screening:

G start Pure Stigmasta-4,22,25-trien-3-one, (22E)- in_vitro_assays In Vitro Assays start->in_vitro_assays cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro_assays->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays in_vitro_assays->enzyme_inhibition receptor_binding Receptor Binding Assays in_vitro_assays->receptor_binding gene_expression Gene Expression Analysis (e.g., qPCR, Microarray) in_vitro_assays->gene_expression data_analysis Data Analysis and Hit Identification cytotoxicity->data_analysis enzyme_inhibition->data_analysis receptor_binding->data_analysis gene_expression->data_analysis in_vivo_models In Vivo Animal Models disease_model Disease-Specific Animal Model in_vivo_models->disease_model pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in_vivo_models->pk_pd toxicology Toxicology Studies in_vivo_models->toxicology lead_optimization Lead Optimization disease_model->lead_optimization pk_pd->lead_optimization toxicology->lead_optimization data_analysis->in_vivo_models

Caption: A generalized workflow for the screening of biological activity of a novel chemical entity.

Conclusion

Stigmasta-4,22,25-trien-3-one, (22E)- is a complex natural product with a well-defined chemical structure and stereochemistry. While specific experimental data for this compound remains scarce, this guide provides a framework for its study by presenting representative protocols and data from closely related analogs. The structural features of this molecule suggest that it may possess interesting biological activities, warranting further investigation by researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery. The provided workflows for isolation and biological screening can serve as a roadmap for future research endeavors on this and other related stigmastane-type steroids.

References

"Stigmasta-4,22,25-trien-3-one, (22E)-" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Stigmasta-4,22,25-trien-3-one, (22E)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Stigmasta-4,22,25-trien-3-one, (22E)-, a natural product isolated from Callicarpa giraldiana. Due to the limited availability of experimental data in publicly accessible literature, this guide combines available computed data with general methodologies and information on related compounds to provide a thorough resource.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of Stigmasta-4,22,25-trien-3-one, (22E)-

PropertyValueSource
Molecular Formula C₂₉H₄₄OPubChem[1]
Molecular Weight 408.7 g/mol PubChem[1]
CAS Number 848669-09-0PubChem[1]
Appearance Not specified in literature-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
Computed XLogP3 8.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 6PubChem[1]

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, MS, IR) for Stigmasta-4,22,25-trien-3-one, (22E)- are not available in the surveyed literature. However, for structurally similar compounds, such as other stigmastane (B1239390) derivatives, this information is often used for structural elucidation. Researchers working with this compound would need to perform these analyses to obtain definitive spectral fingerprints.

Experimental Protocols

A specific, detailed experimental protocol for the isolation of Stigmasta-4,22,25-trien-3-one, (22E)- from Callicarpa giraldiana is not explicitly described in the available literature. However, a general methodology for the isolation of steroid compounds from plant materials can be adapted. The following is a generalized workflow based on protocols for similar compounds.

General Isolation Workflow

G General Isolation Workflow for Stigmasterol Derivatives plant_material Plant Material (e.g., Callicarpa giraldiana) extraction Solvent Extraction (e.g., ethanol, methanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration fractionation Solvent-Solvent Partitioning (e.g., hexane, ethyl acetate) filtration->fractionation chromatography Column Chromatography (Silica Gel) fractionation->chromatography purification Further Purification (e.g., HPLC, TLC) chromatography->purification characterization Structural Elucidation (NMR, MS, IR) purification->characterization G Hypothetical Workflow for Investigating Signaling Pathway Modulation compound Stigmasta-4,22,25-trien-3-one, (22E)- cell_culture Cell-Based Assays (e.g., cancer cell lines, immune cells) compound->cell_culture activity_screening Biological Activity Screening (e.g., cytotoxicity, anti-inflammatory) cell_culture->activity_screening pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) activity_screening->pathway_analysis target_identification Target Identification (e.g., proteomics, transcriptomics) pathway_analysis->target_identification validation In Vivo Validation (Animal Models) target_identification->validation

References

Spectroscopic Profile of Stigmasta-4,22,25-trien-3-one, (22E)-: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Stigmasta-4,22,25-trien-3-one, (22E)-. Due to the limited availability of comprehensive, experimentally-derived spectroscopic data for the specified compound, this document presents information for the closely related analogue, Stigmasta-4,22-dien-3-one, (22E)- , as a reference proxy. This guide collates available mass spectrometry and infrared spectroscopy data, outlines generalized experimental protocols for steroid analysis, and includes a workflow diagram for spectroscopic characterization.

Introduction

Stigmasta-4,22,25-trien-3-one, (22E)- (C₂₉H₄₄O, Molar Mass: 408.7 g/mol ) is a complex steroid molecule.[1] The structural elucidation of such natural products is heavily reliant on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific experimental data for this trienone is scarce in publicly accessible databases, the analysis of its diene analogue provides valuable comparative insights.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for the reference compound, Stigmasta-4,22-dien-3-one, (22E)- .

Table 1: Mass Spectrometry (MS) Data
ParameterValueSource
Molecular FormulaC₂₉H₄₆O[2]
Molecular Weight410.7 g/mol [2][3]
Precursor Ion (LC-MS, ESI+)[M+Na]⁺: 433.3454 m/z[3]
Precursor Ion (ESI+)[M+H]⁺: 411.3621426 m/z[3]
Major Fragment Ions (Collision Energy: 40V)
m/zRelative Abundance
121.0976100[3]
137.128788.86[3]
151.147179.37[3]
133.100674.18[3]
107.085468.23[3]
Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum of a ketone is characterized by a strong carbonyl (C=O) stretching absorption. For α,β-unsaturated ketones, this band typically appears in the range of 1685-1666 cm⁻¹.[4]

Functional GroupCharacteristic Absorption (cm⁻¹)Expected for Stigmastatrienone
C=O (α,β-unsaturated ketone)1685 - 1666Strong absorption in this region
C=C (alkene)~1640Medium to weak absorption
C-H (sp³ hybridized)~2850 - 3000Strong, multiple absorptions
C-H (sp² hybridized)~3000 - 3100Medium absorption

Note: The NIST WebBook provides an IR spectrum for Stigmasta-4,22-dien-3-one which can be used for comparison.[5]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for the target compound are not available. Therefore, generalized procedures for the analysis of steroids and related natural products are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of steroids by NMR is a well-established process.[6] A comprehensive analysis typically involves a suite of 1D and 2D NMR experiments.

Sample Preparation:

  • A few milligrams of the purified steroid are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

Instrumentation and Data Acquisition:

  • Spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

  • 1D Experiments:

    • ¹H NMR: Provides information on the number, chemical environment, and coupling of protons.

    • ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Identify the number and type (CH₃, CH₂, CH, C) of carbon atoms.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for determining the molecular weight and formula of natural products.[8][9]

Sample Preparation and Introduction:

  • The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile).

  • The solution is introduced into the mass spectrometer, often via liquid chromatography (LC-MS) for complex mixtures or direct infusion for pure compounds.[8][9]

Instrumentation and Data Acquisition:

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique for steroids, typically forming [M+H]⁺ or [M+Na]⁺ ions.[10]

  • Mass Analysis: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are used to determine the accurate mass of the molecular ion, allowing for the prediction of the molecular formula.[11]

  • Tandem MS (MS/MS): The molecular ion is selected and fragmented (e.g., through collision-induced dissociation - CID) to generate a characteristic fragmentation pattern that provides structural information about the molecule.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.[12]

Sample Preparation: The method of sample preparation depends on the physical state of the compound.[12]

  • Solid Samples (Nujol Mull): A small amount of the solid is ground with a few drops of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., KBr or NaCl).[12][13]

  • Solid Samples (KBr Pellet): A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.

  • Solution: The sample is dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) and placed in a solution cell.[12]

Instrumentation and Data Acquisition:

  • A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.[12]

  • A background spectrum (of the salt plates, Nujol, or solvent) is recorded and automatically subtracted from the sample spectrum.[12]

  • The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).[12]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and structural elucidation of a natural product like Stigmasta-4,22,25-trien-3-one, (22E)-.

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Data Acquisition cluster_2 Data Analysis & Structure Elucidation cluster_3 Final Structure Confirmation Isolation_Purification Isolation & Purification (e.g., Chromatography) MS Mass Spectrometry (MS) - High Resolution MS - MS/MS Isolation_Purification->MS NMR NMR Spectroscopy - 1D (1H, 13C, DEPT) - 2D (COSY, HSQC, HMBC, NOESY) Isolation_Purification->NMR IR Infrared (IR) Spectroscopy Isolation_Purification->IR Molecular_Formula Determine Molecular Formula MS->Molecular_Formula Carbon_Skeleton Assemble Carbon Skeleton NMR->Carbon_Skeleton Stereochemistry Determine Stereochemistry NMR->Stereochemistry Functional_Groups Identify Functional Groups IR->Functional_Groups Structure_Proposal Propose Structure Molecular_Formula->Structure_Proposal Functional_Groups->Structure_Proposal Carbon_Skeleton->Structure_Proposal Stereochemistry->Structure_Proposal Confirmation Structure Confirmation Structure_Proposal->Confirmation

Caption: Workflow for Spectroscopic Analysis of a Natural Product.

References

An In-depth Technical Guide on the Biosynthesis of Stigmasta-4,22,25-trien-3-one, (22E)- in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasta-4,22,25-trien-3-one, (22E)-, a polyunsaturated derivative of the common plant sterol stigmasterol (B192456), belongs to the stigmastane (B1239390) class of steroids. While this specific compound is not as extensively studied as major phytosterols, its biosynthetic pathway can be deduced from the well-established principles of steroid metabolism in plants. This technical guide delineates a putative biosynthetic pathway for Stigmasta-4,22,25-trien-3-one, (22E)-, commencing from the central precursor of phytosterols, cycloartenol (B190886). The proposed pathway involves a series of enzymatic modifications including demethylations, desaturations, and oxidations, catalyzed by key enzyme families such as cytochrome P450 monooxygenases (CYPs) and hydroxysteroid dehydrogenases (HSDs). This document provides a comprehensive overview of the core biosynthetic steps, detailed hypothetical experimental protocols for pathway elucidation, and a summary of relevant quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the molecular processes.

Introduction to Stigmastane Biosynthesis in Plants

Plant steroids, or phytosteroids, are a diverse group of isoprenoid-derived molecules essential for plant growth, development, and defense. The biosynthesis of these compounds originates from the cyclization of 2,3-oxidosqualene. In photosynthetic organisms, this cyclization is primarily catalyzed by cycloartenol synthase to produce cycloartenol, which serves as the universal precursor for the majority of plant sterols[1][2]. Subsequent modifications of the cycloartenol skeleton, including demethylation at C-4 and C-14, isomerization of the cyclopropane (B1198618) ring, and modifications of the side chain, lead to the formation of a wide array of phytosterols, including the ubiquitous stigmasterol and β-sitosterol[3][4]. Stigmasta-4,22,25-trien-3-one, (22E)- is a derivative of stigmasterol, featuring an oxidized C-3, a shifted C-4 double bond, and an additional desaturation at C-25.

The Putative Biosynthetic Pathway of Stigmasta-4,22,25-trien-3-one, (22E)-

The biosynthesis of Stigmasta-4,22,25-trien-3-one, (22E)- is proposed to proceed through the general phytosterol pathway, with stigmasterol as a key intermediate. The subsequent modifications are catalyzed by specific enzyme classes.

From Cycloartenol to Stigmasterol

The initial steps of the pathway leading to stigmasterol are well-characterized and involve a series of enzymatic reactions:

  • Cycloartenol to 24-Methylene cycloartanol (B210237): The C-24 methyl group is introduced by a sterol C-24 methyltransferase (SMT1).

  • Opening of the Cyclopropane Ring: The cyclopropane ring of 24-methylene cycloartanol is opened by a cyclopropylsterol isomerase (CPI).

  • Demethylation at C-14 and C-4: A series of reactions catalyzed by a sterol 14α-demethylase (CYP51) and a C-4 demethylation complex removes the methyl groups at these positions.

  • Formation of β-Sitosterol: Further modifications, including reductions and isomerizations, lead to the formation of β-sitosterol.

  • Desaturation at C-22: The final step in stigmasterol biosynthesis is the introduction of a double bond at the C-22 position of β-sitosterol, a reaction catalyzed by a C-22 sterol desaturase, a cytochrome P450 enzyme (CYP710A)[5][6].

Conversion of Stigmasterol to Stigmasta-5,22,25-trien-3β-ol

The introduction of the double bond at C-25 is a critical step. While the specific enzyme for this reaction in plants is not definitively identified, the existence of Δ25-sterols suggests the presence of a C-25 desaturase. This is a hypothetical step based on the identification of the downstream product.

  • Enzyme: Putative Sterol C-25 Desaturase

  • Substrate: Stigmasterol (Stigmasta-5,22-dien-3β-ol)

  • Product: Stigmasta-5,22,25-trien-3β-ol

  • Mechanism: This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a related desaturase, which would introduce a double bond at the C-25 position of the sterol side chain.

Oxidation and Isomerization to Stigmasta-4,22,25-trien-3-one, (22E)-

The final step involves the conversion of the 3β-hydroxyl group and the Δ5 double bond to a 3-keto group and a Δ4 double bond. This transformation is typically carried out by a bifunctional enzyme.

  • Enzyme: 3β-Hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD)[7][8][9]

  • Substrate: Stigmasta-5,22,25-trien-3β-ol

  • Product: Stigmasta-4,22,25-trien-3-one, (22E)-

  • Mechanism: The enzyme first catalyzes the NAD+-dependent oxidation of the 3β-hydroxyl group to a 3-keto group, forming an unstable Δ5-3-ketosteroid intermediate. Subsequently, the same enzyme catalyzes the isomerization of the double bond from the C-5 position to the more stable C-4 position[10][11][12][13][14].

Below is a DOT language script for the proposed biosynthetic pathway.

Stigmasta_4_22_25_trien_3_one_Biosynthesis Cycloartenol Cycloartenol Multiple_Enzymes Multiple Enzymatic Steps (SMTs, CPI, CYPs, etc.) Cycloartenol->Multiple_Enzymes Phytosterols Series of Intermediates beta_Sitosterol β-Sitosterol Phytosterols->beta_Sitosterol ... CYP710A C-22 Sterol Desaturase (CYP710A) beta_Sitosterol->CYP710A Stigmasterol Stigmasterol (Stigmasta-5,22-dien-3β-ol) C25_Desaturase Putative Sterol C-25 Desaturase Stigmasterol->C25_Desaturase Stigmasta_5_22_25_trien_3beta_ol Stigmasta-5,22,25-trien-3β-ol HSD3B 3β-Hydroxysteroid Dehydrogenase/ Δ5-4 Isomerase (3β-HSD) Stigmasta_5_22_25_trien_3beta_ol->HSD3B Stigmasta_4_22_25_trien_3_one Stigmasta-4,22,25-trien-3-one, (22E)- Multiple_Enzymes->Phytosterols CYP710A->Stigmasterol C25_Desaturase->Stigmasta_5_22_25_trien_3beta_ol HSD3B->Stigmasta_4_22_25_trien_3_one

Caption: Proposed biosynthetic pathway of Stigmasta-4,22,25-trien-3-one, (22E)-.

Quantitative Data

Quantitative data for the specific enzymatic steps in the biosynthesis of Stigmasta-4,22,25-trien-3-one, (22E)- are scarce. However, kinetic parameters for homologous enzymes from related pathways provide valuable insights into the potential efficiency of these reactions.

Enzyme FamilyHomologous EnzymeSubstrateKm (µM)Vmax or kcatOrganismReference
C-22 Sterol Desaturase CYP710A13β-Sitosterol1.0-Physcomitrella patens[5]
CYP710A14β-Sitosterol2.1-Physcomitrella patens[5]
3β-HSD Human 3β-HSD1Pregnenolone0.3 ± 0.11.7 ± 0.1 nmol/min/µgHomo sapiens[15]
Human 3β-HSD1DHEA0.4 ± 0.12.1 ± 0.1 nmol/min/µgHomo sapiens[15]
Sterol C-25 Dehydrogenase S25DH (bacterial)Cholesterol-14 nmol/min/mg (specific activity)Sterolibacterium denitrificans[16]

Note: The data presented are for homologous enzymes and may not directly reflect the kinetics of the enzymes involved in Stigmasta-4,22,25-trien-3-one, (22E)- biosynthesis in a specific plant species.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway requires a combination of biochemical and molecular biology techniques.

Heterologous Expression and Functional Characterization of Candidate Enzymes

This protocol describes a general workflow for expressing and characterizing the putative enzymes involved in the pathway.

Experimental_Workflow_Enzyme_Characterization Start Identify Candidate Genes (e.g., CYP710A, 3β-HSD, putative C-25 desaturase) from plant transcriptome data Cloning Clone cDNA of candidate genes into an expression vector (e.g., pET for E. coli, pYES for yeast) Start->Cloning Expression Heterologous Expression in a suitable host system (E. coli, S. cerevisiae, or N. benthamiana) Cloning->Expression Purification Protein Purification (e.g., Ni-NTA affinity chromatography for His-tagged proteins) Expression->Purification Assay Enzyme Activity Assay with putative substrates Purification->Assay Analysis Product Identification by LC-MS/MS or GC-MS Assay->Analysis Kinetics Determination of Kinetic Parameters (Km, Vmax, kcat) Analysis->Kinetics Conclusion Functional Annotation of the candidate enzyme Kinetics->Conclusion

Caption: Workflow for heterologous expression and functional characterization.

Methodology:

  • Gene Identification and Cloning: Candidate genes for C-22 desaturase, C-25 desaturase, and 3β-HSD are identified from the transcriptome of a plant known to produce stigmastane-type steroids. The full-length cDNAs are amplified by PCR and cloned into an appropriate expression vector[17][18][19][20].

  • Heterologous Expression: The expression constructs are transformed into a suitable host, such as E. coli for soluble enzymes or Saccharomyces cerevisiae for membrane-bound enzymes like CYPs. Expression is induced under optimized conditions[17][18][19][20].

  • Protein Purification: If required, the recombinant protein is purified from the host cell lysate or microsomes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • C-22 and C-25 Desaturase Assay: The assay mixture contains the purified enzyme (or microsomes containing the enzyme), the substrate (β-sitosterol or stigmasterol), NADPH, and a cytochrome P450 reductase (if not co-expressed). The reaction is incubated at an optimal temperature and pH.

    • 3β-HSD Assay: The reaction mixture includes the purified enzyme, the substrate (Stigmasta-5,22,25-trien-3β-ol), NAD+, and a suitable buffer. The reaction progress can be monitored by the increase in NADH absorbance at 340 nm or by product analysis[13][21].

  • Product Analysis: The reaction is stopped, and the products are extracted with an organic solvent. The products are then analyzed and identified using LC-MS/MS or GC-MS by comparing their retention times and mass spectra with authentic standards[22][23][24][25].

  • Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), enzyme assays are performed with varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation[26].

In Vivo Tracer Studies

Feeding experiments with labeled precursors can be used to confirm the proposed pathway in planta.

Methodology:

  • Precursor Synthesis: Synthesize isotopically labeled precursors, such as [¹³C]-stigmasterol or [²H]-Stigmasta-5,22,25-trien-3β-ol.

  • Plant Treatment: Administer the labeled precursor to the plant tissues (e.g., leaves or cell cultures) that are actively producing the target compound.

  • Metabolite Extraction: After a specific incubation period, harvest the plant material and extract the total steroid fraction.

  • LC-MS/MS Analysis: Analyze the extract using LC-MS/MS to detect the incorporation of the isotopic label into the downstream intermediates and the final product. The mass shift in the detected compounds confirms their position in the biosynthetic pathway.

Regulatory Aspects and Signaling

The biosynthesis of plant steroids is tightly regulated in response to developmental cues and environmental stresses. While specific regulatory mechanisms for Stigmasta-4,22,25-trien-3-one, (22E)- are unknown, the general regulation of the phytosterol pathway provides a framework.

  • Transcriptional Regulation: The expression of key biosynthetic genes, such as those encoding SMTs and CYPs, can be regulated by transcription factors in response to hormonal signals (e.g., jasmonates, brassinosteroids) and abiotic stresses.

  • Feedback Inhibition: The accumulation of end-product sterols can feedback-inhibit the activity of upstream enzymes, such as HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway.

Below is a DOT language script illustrating the potential regulatory inputs on the pathway.

Regulatory_Signaling_Pathway Developmental_Cues Developmental Cues Transcription_Factors Transcription Factors Developmental_Cues->Transcription_Factors Environmental_Stresses Environmental Stresses (e.g., drought, pathogen attack) Hormonal_Signals Hormonal Signals (e.g., Jasmonates, Brassinosteroids) Environmental_Stresses->Hormonal_Signals Hormonal_Signals->Transcription_Factors Biosynthetic_Genes Biosynthetic Genes (CYPs, 3β-HSD, etc.) Transcription_Factors->Biosynthetic_Genes Activation/ Repression Biosynthesis_Pathway Stigmastane Biosynthesis Biosynthetic_Genes->Biosynthesis_Pathway Enzyme Production End_Product Stigmasta-4,22,25-trien-3-one and other phytosterols Biosynthesis_Pathway->End_Product Feedback_Inhibition Feedback Inhibition End_Product->Feedback_Inhibition Upstream_Enzymes Upstream Enzymes (e.g., HMG-CoA Reductase) Feedback_Inhibition->Upstream_Enzymes Inhibition

Caption: Potential regulatory inputs on stigmastane biosynthesis.

Conclusion

The biosynthesis of Stigmasta-4,22,25-trien-3-one, (22E)- in plants is proposed to be a multi-step enzymatic process that diverges from the main phytosterol pathway at the level of stigmasterol. The key transformations likely involve a C-25 desaturation and the conversion of the 3β-hydroxy-Δ5-steroid moiety to a 3-keto-Δ4-steroid structure, catalyzed by a putative sterol C-25 desaturase and a 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase, respectively. While direct experimental evidence for some of these steps is still lacking, the proposed pathway provides a solid foundation for future research aimed at elucidating the complete biosynthetic route. The experimental protocols and data presented in this guide offer a roadmap for the functional characterization of the involved enzymes and the validation of the pathway in vivo. A thorough understanding of this biosynthetic pathway will not only contribute to our fundamental knowledge of plant steroid metabolism but may also open avenues for the biotechnological production of this and other bioactive stigmastane-type steroids for pharmaceutical applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of the stigmastane-type steroid, Stigmasta-4,22,25-trien-3-one, (22E)-, and its related compounds. This document consolidates current knowledge on the synthesis, biological activities, and mechanisms of action of this class of steroids, with a focus on their potential in drug development. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction to Stigmastane (B1239390) Steroids

Stigmastane-type steroids are a class of naturally occurring and synthetic compounds characterized by a C29 cholestane (B1235564) skeleton. They are widely distributed in the plant kingdom and have been isolated from various terrestrial and marine organisms. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and α-glucosidase inhibitory effects. The focus of this review, Stigmasta-4,22,25-trien-3-one, (22E)-, is a representative member of this family, and understanding its properties and those of its analogs is crucial for the development of new therapeutic agents.

Synthesis of Stigmastane-Type Steroids

Biological Activities and Quantitative Data

Stigmastane-type steroids exhibit a range of biological activities. The following tables summarize the quantitative data found in the literature for various related compounds.

Table 1: Anti-inflammatory Activity of Stigmastane-Type Steroids

CompoundAssayModelDose% InhibitionReference
(24R)-5α-stigmast-3,6-dioneXylene-induced ear edemaMice50 µ g/ear -[1]
(24R)-5α-stigmast-3,6-dioneXylene-induced ear edemaMice100 µ g/ear -[1]
5α-stigmast-23-ene-3,6-dioneXylene-induced ear edemaMice50 µ g/ear -[1]
5α-stigmast-23-ene-3,6-dioneXylene-induced ear edemaMice100 µ g/ear -[1]
3β-hydroxy-5α-stigmast-24-eneXylene-induced ear edemaMice50 µ g/ear -[1]
3β-hydroxy-5α-stigmast-24-eneXylene-induced ear edemaMice100 µ g/ear -[1]
(24R)-5α-stigmast-3,6-dioneHeat-induced hemolysisHuman Erythrocytes50 µg/mLSignificant (p < 0.05)[1]
5α-stigmast-23-ene-3,6-dioneHeat-induced hemolysisHuman Erythrocytes50 µg/mLSignificant (p < 0.05)[1]
3β-hydroxy-5α-stigmast-24-eneHeat-induced hemolysisHuman Erythrocytes50 µg/mLSignificant (p < 0.05)[1]

Table 2: Cytotoxic Activity of Stigmastane-Type Steroids

CompoundCell LineIC50 (µg/mL)Reference
StigmasterolP-388 murine leukemia12.4[2]
Compound 2 (from C. cumingianus)P-388 murine leukemia60.8[2]
Compound 3 (from C. cumingianus)P-388 murine leukemia> 100[2]

Experimental Protocols

Xylene-Induced Ear Edema Assay in Mice

This in vivo assay is a standard method to evaluate the topical anti-inflammatory activity of compounds.

Procedure:

  • Animal Model: Male Swiss albino mice (20-25 g) are used.

  • Grouping: Animals are divided into control, standard, and test groups.

  • Treatment: The test compounds, dissolved in a suitable vehicle (e.g., acetone), are topically applied to the anterior and posterior surfaces of the right ear. The left ear serves as the control. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: After a specific period of drug absorption (e.g., 30 minutes), a fixed volume of xylene (e.g., 20 µL) is applied to the same ear to induce inflammation.

  • Evaluation: After a set time (e.g., 15-30 minutes), the mice are sacrificed, and circular sections of both ears are punched out and weighed.

  • Calculation: The difference in weight between the right and left ear punches is calculated to determine the extent of edema. The percentage inhibition of edema by the test compound is calculated relative to the control group.

Heat-Induced Hemolysis Assay

This in vitro assay assesses the membrane-stabilizing activity of compounds, which is an indicator of anti-inflammatory potential.

Procedure:

  • Preparation of Erythrocyte Suspension: Fresh whole human blood is collected and centrifuged to separate the red blood cells (RBCs). The RBCs are washed with isotonic saline solution and resuspended to a final concentration (e.g., 10% v/v).

  • Assay Mixture: The test compound at various concentrations is mixed with the RBC suspension in a buffered saline solution.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 56°C) for a defined period (e.g., 30 minutes) to induce hemolysis. A control sample without the test compound is also incubated.

  • Measurement: The samples are centrifuged, and the absorbance of the supernatant, containing the released hemoglobin, is measured spectrophotometrically (e.g., at 560 nm).

  • Calculation: The percentage of hemolysis is calculated, and the percentage of membrane stabilization (inhibition of hemolysis) by the test compound is determined by comparing it to the control.

Signaling Pathways and Mechanisms of Action

Stigmastane-type steroids are known to exert their biological effects through the modulation of various signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Retinoid X Receptor Alpha (RXRα) pathways are two key targets that have been implicated in the anti-inflammatory and other activities of these compounds.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. Some stigmastane-type steroids have been shown to inhibit the activation of NF-κB.[3] This inhibition can occur through various mechanisms, including the prevention of the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the active p65 subunit of NF-κB.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB_dimer p65/p50 (Inactive) IkBa->NFkB_dimer p65 p65 p50 p50 NFkB_active p65/p50 (Active) NFkB_dimer->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription Stigmastane Stigmastane Steroids Stigmastane->IKK Inhibition Stigmastane->IkBa Stabilization

Caption: Inhibition of the NF-κB signaling pathway by stigmastane-type steroids.

Retinoid X Receptor Alpha (RXRα) Signaling Pathway

RXRα is a nuclear receptor that forms heterodimers with other nuclear receptors to regulate gene expression involved in various physiological processes. The interaction of stigmastane-type steroids with RXRα is an area of active research.[4] It is hypothesized that these steroids may act as modulators of RXRα activity, either as agonists or antagonists, thereby influencing the transcription of target genes. Further investigation is needed to fully elucidate the molecular details of this interaction and its downstream consequences.

RXRa_Signaling_Pathway cluster_nucleus Nucleus Stigmastane Stigmastane Steroids RXR RXRα Stigmastane->RXR Binding & Modulation Heterodimer RXRα / Partner Heterodimer RXR->Heterodimer Partner_Receptor Partner Nuclear Receptor Partner_Receptor->Heterodimer DNA Response Element (DNA) Heterodimer->DNA Binding Transcription Gene Transcription DNA->Transcription Regulation

Caption: Proposed interaction of stigmastane-type steroids with the RXRα signaling pathway.

Conclusion and Future Directions

Stigmasta-4,22,25-trien-3-one, (22E)- and its related stigmastane-type steroids represent a promising class of compounds with diverse biological activities. Their anti-inflammatory and cytotoxic properties, coupled with their potential to modulate key signaling pathways such as NF-κB and RXRα, make them attractive candidates for further investigation in drug discovery programs.

Future research should focus on:

  • The development of efficient and scalable synthetic routes to Stigmasta-4,22,25-trien-3-one, (22E)- and a wider range of analogs to facilitate comprehensive SAR studies.

  • Detailed mechanistic studies to fully elucidate the molecular targets and signaling pathways through which these compounds exert their effects.

  • In vivo efficacy and safety studies in relevant animal models to assess their therapeutic potential for various diseases, including inflammatory disorders and cancer.

By addressing these key areas, the full therapeutic potential of this important class of natural products can be unlocked, paving the way for the development of novel and effective medicines.

References

An In-depth Technical Guide on Stigmasta-4,22,25-trien-3-one, (22E)- from Callicarpa giraldiana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasta-4,22,25-trien-3-one, (22E)- is a naturally occurring phytosterol that has been identified in the plant species Callicarpa giraldiana. Belonging to the stigmastane (B1239390) class of steroids, this compound and its analogs have garnered interest within the scientific community for their potential biological activities. While extensive research on this specific molecule is still emerging, studies on structurally related stigmastane steroids suggest a range of pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of Stigmasta-4,22,25-trien-3-one, (22E)-, detailing its physicochemical properties, and presenting data on the biological activities of closely related compounds. Furthermore, it outlines detailed experimental protocols for the isolation, characterization, and bioactivity assessment of such phytosterols, and explores potential signaling pathways that may be modulated by this class of molecules. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of Stigmasta-4,22,25-trien-3-one, (22E)-.

Introduction

Callicarpa giraldiana, a member of the Lamiaceae family, is a plant species known for its traditional medicinal uses. Phytochemical investigations of the Callicarpa genus have revealed a rich diversity of secondary metabolites, including terpenoids, flavonoids, and phytosterols. Among these, Stigmasta-4,22,25-trien-3-one, (22E)- has been identified as a constituent of Callicarpa giraldiana[1][2].

Phytosterols, and specifically stigmastane-type steroids, are a well-established class of natural products with a broad spectrum of biological activities. Research into analogous compounds, such as Stigmasta-4,22-dien-3-one, has demonstrated potential in areas of oncology and infectious diseases[3][4][5]. This guide will synthesize the available information on Stigmasta-4,22,25-trien-3-one, (22E)- and its related compounds to provide a technical framework for future research and development.

Physicochemical Properties

The fundamental properties of Stigmasta-4,22,25-trien-3-one, (22E)- are detailed below.

PropertyValueSource
Molecular Formula C₂₉H₄₄OPubChem
Molecular Weight 408.7 g/mol PubChem
CAS Number 848669-09-0PubChem
IUPAC Name (8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-onePubChem

Biological Activity Data (Analog Compounds)

Direct quantitative biological activity data for Stigmasta-4,22,25-trien-3-one, (22E)- is not extensively available in the current literature. However, data for the structurally similar compound, Stigmasta-4,22-dien-3-one , provides valuable insight into its potential therapeutic effects.

CompoundAssayCell LineActivityIC₅₀Source
Stigmasta-4,22-dien-3-oneCytotoxicityHT1080 (Human Fibrosarcoma)Anticancer0.3 mM[3]
Stigmasta-4,22-dien-3-oneAntimicrobialProteus mirabilisAntibacterial-[4]
Stigmasta-4,22-dien-3-oneAntitubercular-Antitubercular-[3]

Experimental Protocols

The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of stigmastane-type steroids like Stigmasta-4,22,25-trien-3-one, (22E)-.

Isolation and Purification of Sterols from Callicarpa Species

This protocol is a generalized procedure based on methods for isolating sterols from plant materials.

  • Plant Material Collection and Preparation : Collect fresh aerial parts of Callicarpa giraldiana. Air-dry the plant material in the shade and then grind it into a coarse powder.

  • Extraction :

    • Macerate the powdered plant material with methanol (B129727) at room temperature for 72 hours, with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Fractionation :

    • Suspend the crude methanol extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate.

    • Concentrate each fraction using a rotary evaporator. Sterols are typically found in the less polar fractions (n-hexane and chloroform).

  • Chromatographic Separation :

    • Subject the n-hexane or chloroform fraction to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor them by thin-layer chromatography (TLC), visualizing with an appropriate spray reagent (e.g., vanillin-sulfuric acid followed by heating).

    • Combine fractions with similar TLC profiles.

  • Purification :

    • Further purify the combined fractions containing the target compound using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure Stigmasta-4,22,25-trien-3-one, (22E)-.

Characterization

The structure of the isolated compound should be elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework. 2D-NMR experiments (COSY, HSQC, HMBC) can be used to establish connectivity.

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy : To identify functional groups (e.g., carbonyl group of the ketone).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : To identify chromophores.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Culture : Culture a human cancer cell line (e.g., HT1080) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding : Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment : Prepare a stock solution of Stigmasta-4,22,25-trien-3-one, (22E)- in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition : After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This assay evaluates the potential of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

  • Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding : Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment and Stimulation : Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement (Griess Assay) :

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement : Measure the absorbance at 540 nm.

  • Data Analysis : Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Potential Signaling Pathways

While the specific signaling pathways modulated by Stigmasta-4,22,25-trien-3-one, (22E)- have not been elucidated, research on other stigmastane steroids suggests potential interactions with key cellular signaling cascades implicated in cancer and inflammation.

  • Akt/mTOR Pathway : Stigmasterol, a related phytosterol, has been shown to inhibit the Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival. Inhibition of this pathway can lead to apoptosis and autophagy in cancer cells.

  • JAK/STAT Pathway : The JAK/STAT signaling pathway is often hyperactivated in cancer and plays a significant role in tumor development. Stigmasterol has demonstrated inhibitory effects on this pathway in gastric cancer cells.

Below are diagrams illustrating a general experimental workflow and a hypothetical signaling pathway that may be influenced by Stigmastane-type steroids.

experimental_workflow cluster_extraction Isolation & Characterization cluster_bioassays Biological Evaluation cluster_mechanism Mechanism of Action plant_material Callicarpa giraldiana (Plant Material) extraction Solvent Extraction plant_material->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation chromatography Column & Prep. TLC/HPLC fractionation->chromatography pure_compound Pure Stigmasta-4,22,25-trien-3-one chromatography->pure_compound characterization Spectroscopic Characterization (NMR, MS) pure_compound->characterization bioassays In Vitro Bioassays pure_compound->bioassays cytotoxicity Cytotoxicity Assays (e.g., MTT) pathway_analysis Signaling Pathway Analysis (Western Blot) cytotoxicity->pathway_analysis anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) anti_inflammatory->pathway_analysis antiviral Antiviral Assays (e.g., Plaque Reduction) bioassays->cytotoxicity bioassays->anti_inflammatory bioassays->antiviral in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo

Caption: General experimental workflow for the study of Stigmasta-4,22,25-trien-3-one.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor akt Akt receptor->akt jak JAK receptor->jak mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis stat STAT jak->stat stat_dimer STAT Dimer stat->stat_dimer gene_transcription Gene Transcription stat_dimer->gene_transcription gene_transcription->proliferation compound Stigmastane-type Steroid compound->akt compound->jak

Caption: Hypothetical signaling pathways modulated by stigmastane-type steroids.

Conclusion and Future Directions

Stigmasta-4,22,25-trien-3-one, (22E)- from Callicarpa giraldiana represents a promising natural product for further investigation. Based on the biological activities of structurally related compounds, it is plausible that this phytosterol possesses cytotoxic, anti-inflammatory, and other valuable pharmacological properties. The immediate next steps for research should focus on the targeted isolation of Stigmasta-4,22,25-trien-3-one, (22E)- in sufficient quantities for comprehensive biological screening. Elucidating its specific bioactivities and corresponding IC₅₀ values against a panel of cancer cell lines and in relevant inflammatory and microbial models is crucial. Subsequently, mechanistic studies to identify the precise molecular targets and signaling pathways modulated by this compound will be essential for its development as a potential therapeutic agent. The protocols and data presented in this guide offer a solid foundation for initiating such research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Stigmasta-4,22,25-trien-3-one, (22E)-

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Stigmasta-4,22,25-trien-3-one, (22E)-, is a stigmastane-type steroid of interest for its potential pharmacological activities. This document provides a detailed overview of generalized methods for its extraction from natural sources and subsequent purification. The protocols described are based on established techniques for the isolation of similar steroidal compounds from plant materials and serve as a guide for researchers in this field.

Data Presentation

As no specific quantitative data for the extraction and purification of Stigmasta-4,22,25-trien-3-one, (22E)- could be retrieved, the following tables are provided as templates for researchers to record their experimental data. This structured approach will facilitate the comparison of different extraction and purification strategies.

Table 1: Extraction Efficiency of Stigmasta-4,22,25-trien-3-one, (22E)- from a Plant Source

Extraction Method Solvent System Solvent-to-Solid Ratio (v/w) Extraction Time (h) Temperature (°C) Crude Extract Yield (g) Target Compound in Crude Extract (%) *Calculated Yield of Target Compound (mg/g of dry material)
Maceration
Soxhlet Extraction
Ultrasonic-Assisted Extraction
Supercritical Fluid Extraction (CO2)

*Determined by a suitable analytical method such as HPLC-UV, GC-MS, or LC-MS.

Table 2: Purification Summary for Stigmasta-4,22,25-trien-3-one, (22E)-

Purification Step Technique Stationary Phase Mobile Phase Sample Load (mg) Fraction(s) Collected Recovered Mass (mg) Purity (%) *Step Yield (%) Overall Yield (%)
1Column ChromatographySilica (B1680970) Gel (60-120 mesh)
2Preparative TLCSilica Gel 60 F254
3Preparative HPLCC18

*Determined by a suitable analytical method such as HPLC-UV, GC-MS, or LC-MS.

Experimental Protocols

The following are detailed protocols for the extraction and purification of stigmastane-type steroids, which can be adapted for Stigmasta-4,22,25-trien-3-one, (22E)-.

Protocol 1: Extraction from Plant Material

This protocol is based on the methods used for the isolation of (22E,24S)-Stigmasta-5,22,25-trien-3β-ol from Clerodendrum viscosum.[1][2]

1. Preparation of Plant Material:

  • Collect the desired plant parts (e.g., leaves, stems, roots).

  • Wash the plant material thoroughly with water to remove any dirt and debris.

  • Air-dry or oven-dry the material at a low temperature (e.g., 40-50 °C) to prevent degradation of thermolabile compounds.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Solvent Extraction:

  • Macerate the powdered plant material in a suitable solvent (e.g., ethanol, methanol (B129727), or a mixture of dichloromethane (B109758) and methanol) at room temperature for an extended period (e.g., 3-7 days) with occasional shaking. A common solvent-to-solid ratio is 10:1 (v/w).

  • Alternatively, for a more exhaustive extraction, perform Soxhlet extraction for 24-48 hours.

  • Filter the extract through cheesecloth and then through filter paper (e.g., Whatman No. 1) to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain the crude extract.

3. Liquid-Liquid Partitioning (Solvent Fractionation):

  • Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • Collect each solvent fraction separately. Stigmastane-type steroids are typically found in the less polar fractions (n-hexane and chloroform).

  • Concentrate each fraction using a rotary evaporator to yield the respective partitioned extracts.

Protocol 2: Purification by Column Chromatography

This protocol outlines the separation of the target compound from the fractionated extract.

1. Preparation of the Column:

  • Select a glass column of appropriate size based on the amount of extract to be purified.

  • Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial, least polar mobile phase (e.g., n-hexane).

  • Pour the slurry into the column and allow the silica gel to pack uniformly without any air bubbles.

  • Wash the packed column with the initial mobile phase.

2. Sample Loading:

  • Dissolve the dried extract from the desired fraction (e.g., n-hexane or chloroform fraction) in a minimal amount of the initial mobile phase.

  • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and then carefully load the dried powder onto the top of the packed column.

3. Elution:

  • Begin elution with the least polar solvent (e.g., 100% n-hexane).

  • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., n-hexane:ethyl acetate 9:1, 8:2, 7:3, etc.).

  • Collect fractions of a fixed volume (e.g., 20 mL) in separate test tubes.

4. Fraction Analysis:

  • Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate.

  • Visualize the spots under UV light (if the compound is UV active) and/or by staining with a suitable reagent (e.g., ceric sulfate (B86663) spray followed by heating).

  • Pool the fractions containing the compound of interest based on their TLC profiles.

  • Concentrate the pooled fractions to obtain a partially purified sample.

Protocol 3: Further Purification by Preparative TLC or HPLC

For higher purity, the partially purified sample can be subjected to further chromatographic steps.

1. Preparative Thin Layer Chromatography (PTLC):

  • Dissolve the sample in a small amount of a volatile solvent.

  • Apply the sample as a narrow band onto a preparative TLC plate (e.g., silica gel 60 F254, 0.5-1 mm thickness).

  • Develop the plate in a chamber saturated with a suitable mobile phase system identified from analytical TLC.

  • After development, visualize the bands under UV light.

  • Scrape the band corresponding to the target compound from the plate.

  • Extract the compound from the silica gel using a polar solvent (e.g., ethyl acetate or chloroform:methanol mixture).

  • Filter and concentrate the solvent to obtain the purified compound.

2. Preparative High-Performance Liquid Chromatography (HPLC):

  • Dissolve the sample in the mobile phase.

  • Inject the sample into a preparative HPLC system equipped with a suitable column (e.g., C18 for reverse-phase or silica for normal-phase).

  • Elute with an isocratic or gradient mobile phase optimized at the analytical scale.

  • Monitor the elution using a suitable detector (e.g., UV-Vis or Mass Spectrometer).

  • Collect the peak corresponding to the target compound.

  • Remove the solvent from the collected fraction to obtain the highly purified compound.

Mandatory Visualization

Extraction_and_Purification_Workflow Plant_Material Dried and Powdered Plant Material Extraction Solvent Extraction (Maceration or Soxhlet) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions Solvent Fractions (e.g., n-Hexane, Chloroform) Partitioning->Fractions Concentration2 Concentration Fractions->Concentration2 Column_Chromatography Silica Gel Column Chromatography Concentration2->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Partially_Purified Partially Purified Compound Fraction_Collection->Partially_Purified Final_Purification Final Purification (Prep-TLC or Prep-HPLC) Partially_Purified->Final_Purification Pure_Compound Pure Stigmasta-4,22,25-trien-3-one, (22E)- Final_Purification->Pure_Compound

Caption: Workflow for the extraction and purification of Stigmasta-4,22,25-trien-3-one, (22E)-.

References

Application Note & Protocol: Quantification of Stigmasta-4,22,25-trien-3-one, (22E)-

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Stigmasta-4,22,25-trien-3-one, (22E)-, is a phytosterol, a class of naturally occurring steroid-like compounds found in plants. Interest in phytosterols (B1254722) has grown due to their potential pharmacological activities. Accurate and precise quantification of these compounds is crucial for research, quality control in herbal medicine, and pharmaceutical development. This document provides detailed analytical methods for the quantification of Stigmasta-4,22,25-trien-3-one, (22E)-, using High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry detectors, as well as Gas Chromatography-Mass Spectrometry (GC-MS).

While specific quantitative data for Stigmasta-4,22,25-trien-3-one, (22E)- is not extensively available in public literature, the protocols described herein are based on established methods for the analysis of similar phytosterols and steroid compounds.

Analytical Techniques & Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like phytosterols.

a) HPLC with UV Detection (HPLC-UV)

This method is suitable for routine quantification, provided the analyte has a sufficient chromophore for UV detection and the sample matrix is not overly complex.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 1 gram of the powdered sample (e.g., plant material, extract).

    • Perform extraction using a suitable solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol (2:1, v/v). Sonication or Soxhlet extraction can be employed to improve efficiency.

    • Filter the extract through a 0.45 µm syringe filter before injection.

    • For complex matrices, a Solid Phase Extraction (SPE) clean-up step using a C18 cartridge may be necessary to remove interfering substances.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

      • Solvent A: Water

      • Solvent B: Acetonitrile

      • Gradient: Start with 70% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Based on the UV spectrum of Stigmasta-4,22,25-trien-3-one, (22E)-. A wavelength scan should be performed; typically, the α,β-unsaturated ketone chromophore will have an absorbance maximum around 240-250 nm.

  • Quantification:

    • Prepare a series of standard solutions of a certified reference standard of Stigmasta-4,22,25-trien-3-one, (22E)- in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject the standards to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample and determine the concentration from the calibration curve.

b) HPLC with Mass Spectrometry Detection (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for quantifying low levels of the analyte in complex matrices.

Experimental Protocol:

  • Sample Preparation: Follow the same procedure as for HPLC-UV. A dilution step may be necessary due to the higher sensitivity of the detector.

  • Instrumentation and Conditions:

    • LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.

    • Column: A C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid aids in the ionization of the analyte.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Precursor and product ions for Stigmasta-4,22,25-trien-3-one, (22E)- need to be determined by infusing a standard solution. For a compound with a molecular weight of approximately 408.7 g/mol , the precursor ion would likely be the [M+H]+ ion at m/z 409.3. Product ions would be determined from fragmentation of the precursor ion.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard as described for HPLC-UV, but at a lower concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).

    • An internal standard (e.g., a deuterated analog) should be used to improve accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Phytosterols often require derivatization to increase their volatility.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Extract the sample as described for HPLC.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.

    • Heat the mixture at 70 °C for 30 minutes to convert the ketone group to a more volatile trimethylsilyl (B98337) (TMS) derivative.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

    • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: For quantification, Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte should be used to enhance sensitivity and selectivity.

  • Quantification:

    • Prepare and derivatize a series of standard solutions of the reference compound.

    • Construct a calibration curve by plotting the peak area of the selected ion against the concentration.

    • Inject the derivatized sample and quantify using the calibration curve.

Data Presentation

The following tables summarize hypothetical quantitative data for the analysis of Stigmasta-4,22,25-trien-3-one, (22E)- in a plant extract.

Table 1: HPLC-UV Quantification Data

ParameterValue
Retention Time18.5 min
Linearity (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Concentration in Sample35.2 ± 1.8 µg/g
Recovery95-105%

Table 2: LC-MS/MS Quantification Data

ParameterValue
Retention Time8.2 min
MRM Transition (m/z)409.3 → [Product Ion]
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Concentration in Sample34.8 ± 0.9 µg/g
Recovery (with Internal Standard)98-102%

Table 3: GC-MS Quantification Data

ParameterValue
Retention Time (TMS derivative)25.3 min
Monitored Ion (m/z)[Characteristic Ion]
Linearity (r²)> 0.998
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)3 ng/mL
Concentration in Sample36.1 ± 2.5 µg/g
Recovery90-110%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Detector UV or MS Detector HPLC->Detector Chromatogram Peak Integration Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for quantification using HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plant Extract Drying Evaporation to Dryness Sample->Drying Derivatization Derivatization (e.g., TMS) Drying->Derivatization GCMS GC-MS System (DB-5ms Column) Derivatization->GCMS SIM Selected Ion Monitoring GCMS->SIM Chromatogram Peak Integration SIM->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for quantification using GC-MS.

Application Notes and Protocols for the Analysis of Stigmasta-4,22,25-trien-3-one, (22E)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the analysis of Stigmasta-4,22,25-trien-3-one, (22E)-, a stigmastane-type steroid. Due to the limited availability of specific analytical methods for this compound, the following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are based on established methods for structurally similar phytosterols (B1254722) and stigmastane (B1239390) derivatives. These protocols serve as a starting point and will require optimization and validation for this specific analyte.

Introduction to Stigmasta-4,22,25-trien-3-one, (22E)-

Stigmasta-4,22,25-trien-3-one, (22E)- is a complex phytosteroid with a molecular weight of 408.7 g/mol [1]. Phytosteroids, including stigmastane derivatives, are of significant interest in pharmaceutical research due to their potential biological activities. Accurate and reliable analytical methods are crucial for their identification, quantification, and characterization in various matrices.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the analysis of steroids and related compounds. The following protocol is adapted from methods used for other stigmastane derivatives and phytosterols[2][3][4][5].

Experimental Protocol: HPLC

2.1.1. Sample Preparation

  • Extraction: For plant material or biological samples, extract the compound using a suitable solvent such as ethanol (B145695) or methanol. A common procedure involves soaking the powdered material in the solvent for an extended period, followed by filtration and concentration using a rotary evaporator[6]. For formulated products, dissolve a known quantity in the mobile phase.

  • Fractionation (Optional): For complex mixtures, a fractionation step using techniques like solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances[6].

  • Final Preparation: Dissolve the dried extract or standard in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

2.1.2. HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
Mobile Phase Isocratic elution with Acetonitrile:Water (90:10, v/v)[4] or Methanol:Water (98:2, v/v)[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Detection UV at 240 nm[4]

2.1.3. Data Presentation: HPLC

The following table summarizes expected (hypothetical) quantitative data for the HPLC analysis of Stigmasta-4,22,25-trien-3-one, (22E)-. Note: These values are estimates and must be determined experimentally.

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Stigmasta-4,22,25-trien-3-one, (22E)-~ 8.5~ 0.3~ 0.9

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample extraction Solvent Extraction start->extraction filtration Filtration extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection c18_column C18 Separation hplc_injection->c18_column uv_detection UV Detection (240 nm) c18_column->uv_detection chromatogram Chromatogram uv_detection->chromatogram quantification Quantification chromatogram->quantification

Caption: HPLC analysis workflow for Stigmasta-4,22,25-trien-3-one, (22E)-.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like steroids. Analysis of phytosterols by GC-MS typically requires derivatization to increase their volatility[7][8][9].

Experimental Protocol: GC-MS

3.1.1. Sample Preparation and Derivatization

  • Saponification: To hydrolyze any esterified forms, saponify the sample with an ethanolic potassium hydroxide (B78521) solution[7]. The optimal conditions, such as temperature and time, may need to be determined empirically[10].

  • Extraction: Extract the unsaponifiable matter with a non-polar solvent like n-hexane[7][8].

  • Derivatization (Silylation): Evaporate the solvent and derivatize the residue to form trimethylsilyl (B98337) (TMS) ethers. A common silylating agent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS)[8].

  • Final Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., n-hexane) for injection.

3.1.2. GC-MS Instrumentation and Conditions

ParameterRecommended Conditions
GC Column Capillary column such as RTx-5MS (30 m x 0.25 mm x 0.25 µm)[9]
Carrier Gas Helium at a constant flow rate of 1.1 mL/min[9]
Injection Mode Splitless at 250 °C[9]
Oven Temperature Program Start at 150°C (hold 1 min), then ramp at 10°C/min to 320°C (hold 4 min)[9]
MS Transfer Line 320 °C[9]
Ionization Mode Electron Ionization (EI) at 70 eV[9]
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Mode Full scan (m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification[11]

3.1.3. Data Presentation: GC-MS

The following table presents the expected (hypothetical) quantitative data and key mass fragments for the TMS-derivatized Stigmasta-4,22,25-trien-3-one, (22E)-. Note: The molecular weight of the TMS derivative will be 480.8 g/mol . The fragmentation pattern needs to be confirmed experimentally.

Analyte (TMS derivative)Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
Stigmasta-4,22,25-trien-3-one, (22E)- TMS~ 20.0480465, 390, 255, 129

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample saponification Saponification start->saponification extraction Hexane Extraction saponification->extraction derivatization Silylation (BSTFA/TMCS) extraction->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation Capillary GC Separation gc_injection->gc_separation ms_detection MS Detection (EI) gc_separation->ms_detection mass_spectrum Mass Spectrum ms_detection->mass_spectrum identification Compound Identification mass_spectrum->identification

Caption: GC-MS analysis workflow for Stigmasta-4,22,25-trien-3-one, (22E)-.

Conclusion

The protocols outlined in this document provide a comprehensive starting point for the HPLC and GC-MS analysis of Stigmasta-4,22,25-trien-3-one, (22E)-. While based on established methods for similar compounds, it is imperative that these methods are validated for specificity, linearity, accuracy, precision, and sensitivity for this particular analyte. Proper validation will ensure reliable and accurate quantification, which is essential for research, development, and quality control purposes.

References

Application Notes and Protocols: Synthesis and Derivatization of (22E)-Stigmasta-4,22,25-trien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the proposed synthesis of (22E)-Stigmasta-4,22,25-trien-3-one, a complex phytosteroid with potential applications in drug discovery. Furthermore, various derivatization strategies targeting the α,β-unsaturated ketone moiety are outlined, offering pathways to novel analogues with potentially enhanced biological activities. The protocols are designed to be a practical guide for researchers in medicinal chemistry and natural product synthesis.

Introduction

(22E)-Stigmasta-4,22,25-trien-3-one is a member of the stigmastane (B1239390) class of phytosteroids. The presence of an α,β-unsaturated ketone in the A-ring, along with a specific side chain, makes it an attractive scaffold for chemical modification. The development of synthetic and derivatization strategies for this molecule is crucial for exploring its structure-activity relationships (SAR) and unlocking its therapeutic potential. Stigmasterol and its derivatives have been reported to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This document details a proposed synthesis for (22E)-Stigmasta-4,22,25-trien-3-one and provides protocols for its subsequent derivatization.

Proposed Synthesis of (22E)-Stigmasta-4,22,25-trien-3-one

The proposed synthesis starts from the corresponding precursor, (22E)-stigmasta-5,22,25-trien-3β-ol.

2.1. Reaction Scheme

G cluster_synthesis Proposed Synthesis via Oppenauer Oxidation Precursor (22E)-Stigmasta-5,22,25-trien-3β-ol Reagents Aluminum isopropoxide, Acetone (B3395972) (excess), Toluene (B28343), Reflux Precursor->Reagents Product (22E)-Stigmasta-4,22,25-trien-3-one Reagents->Product

Caption: Proposed synthesis of (22E)-Stigmasta-4,22,25-trien-3-one.

2.2. Experimental Protocol: Oppenauer Oxidation

This protocol is a general procedure adapted from known methods for the Oppenauer oxidation of steroidal alcohols.[1][2]

Materials:

Procedure:

  • Dissolve (22E)-Stigmasta-5,22,25-trien-3β-ol (1 equivalent) in a mixture of anhydrous toluene and anhydrous acetone (e.g., 10:1 v/v).

  • Add aluminum isopropoxide (3-4 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add 2 M hydrochloric acid to quench the reaction and dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate (B1210297) gradient) to afford the pure (22E)-Stigmasta-4,22,25-trien-3-one.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

2.3. Quantitative Data (Representative)

Since specific yield data for the target molecule is unavailable, the following table presents typical yields for Oppenauer oxidation of similar steroidal alcohols.

Starting MaterialProductYield (%)Reference
CholesterolCholest-4-en-3-one85-95[1]
StigmasterolStigmasta-4,22-dien-3-one~90General Knowledge
PregnenoloneProgesteroneHigh[2]

Derivatization Strategies

The α,β-unsaturated ketone functionality in (22E)-Stigmasta-4,22,25-trien-3-one is a versatile handle for various chemical modifications to generate a library of new derivatives.

G cluster_derivatization Derivatization Workflow cluster_reactions Reaction Types cluster_products Derivative Classes Start (22E)-Stigmasta-4,22,25-trien-3-one Pyrazoline [3+2] Cycloaddition (e.g., with Hydrazine) Start->Pyrazoline Michael Michael Addition (e.g., with Thiols) Start->Michael Thionation Thionation (e.g., with Lawesson's Reagent) Start->Thionation Product_Pyrazoline Pyrazoline-fused Steroids Pyrazoline->Product_Pyrazoline Product_Michael C4-Substituted Steroids Michael->Product_Michael Product_Thione 3-Thioxo Steroids Thionation->Product_Thione

Caption: Derivatization strategies for (22E)-Stigmasta-4,22,25-trien-3-one.

3.1. Synthesis of Pyrazoline-Fused Steroids

The reaction of α,β-unsaturated ketones with hydrazines is a well-established method for the synthesis of pyrazoline derivatives, which are known to possess a wide range of biological activities.[5][6][7][8]

3.1.1. Experimental Protocol: Pyrazoline Formation

Materials:

  • (22E)-Stigmasta-4,22,25-trien-3-one

  • Hydrazine (B178648) hydrate (B1144303) or Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (22E)-Stigmasta-4,22,25-trien-3-one (1 equivalent) in ethanol.

  • Add hydrazine hydrate (or phenylhydrazine) (1.2 equivalents) followed by a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent.

  • Purify the crude product by silica gel column chromatography to obtain the pyrazoline-fused steroid.

3.2. Michael Addition to the Enone System

The conjugated system is susceptible to nucleophilic attack at the C-4 position (Michael addition), allowing for the introduction of various substituents.[9][10][11][12]

3.2.1. Experimental Protocol: Thiol Addition

Materials:

  • (22E)-Stigmasta-4,22,25-trien-3-one

  • Thiophenol (or other thiols)

  • Triethylamine (B128534)

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • Dissolve (22E)-Stigmasta-4,22,25-trien-3-one (1 equivalent) in dichloromethane.

  • Add thiophenol (1.5 equivalents) and triethylamine (2 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to yield the C-4 substituted steroid.

3.3. Thionation of the Carbonyl Group

The carbonyl group at C-3 can be converted to a thiocarbonyl group using reagents like Lawesson's reagent. Thionated steroids often exhibit interesting biological properties.

3.3.1. Experimental Protocol: Thionation

Materials:

  • (22E)-Stigmasta-4,22,25-trien-3-one

  • Lawesson's reagent

  • Toluene (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (22E)-Stigmasta-4,22,25-trien-3-one (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.6 equivalents).

  • Reflux the mixture for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Directly purify the crude product by silica gel column chromatography to obtain the 3-thioxo steroid.

Biological Activity and Signaling Pathways

While the specific biological activities of (22E)-Stigmasta-4,22,25-trien-3-one and its derivatives are not extensively documented, related stigmastane-type steroids have shown significant anti-inflammatory and anti-neuroinflammatory effects.[13][14][15] For instance, certain polyhydric stigmastane-type steroids have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.

G cluster_pathway Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation promotes Derivative Stigmastane Derivative Derivative->IKK inhibits

Caption: Potential inhibition of the NF-κB pathway by stigmastane derivatives.

Conclusion

The protocols outlined in this document provide a framework for the synthesis and derivatization of (22E)-Stigmasta-4,22,25-trien-3-one. The proposed Oppenauer oxidation offers a viable route to the core molecule, while the described derivatization strategies open avenues for the creation of diverse analogues. Further investigation into the biological activities of these novel compounds is warranted and may lead to the discovery of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental setups and objectives.

References

Application Notes and Protocols for Stigmasta-4,22,25-trien-3-one, (22E)- and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, there is a significant lack of published in vitro and in vivo research specifically for Stigmasta-4,22,25-trien-3-one, (22E)- . The following application notes and protocols are based on studies conducted on structurally similar stigmastane-class steroids. These are provided as a reference and a guide for potential research directions for the target compound. Researchers should validate these applications for Stigmasta-4,22,25-trien-3-one, (22E)-.

Research Applications of Structurally Related Stigmastane Analogs

Based on the biological activities observed for close analogs, the research applications for stigmastane-type steroids, and potentially for Stigmasta-4,22,25-trien-3-one, (22E)-, can be postulated in the areas of oncology and microbiology.

Cytotoxic and Anti-cancer Applications

A closely related compound, Stigmasta-4,22-dien-3-one , has demonstrated cytotoxic effects against a human fibrosarcoma cell line. This suggests that Stigmasta-4,22,25-trien-3-one, (22E)- could be investigated as a potential anti-cancer agent.

Table 1: Cytotoxicity Data for Stigmasta-4,22-dien-3-one

CompoundCell LineAssay TypeResult (IC₅₀)Reference
Stigmasta-4,22-dien-3-oneHT1080 (Human Fibrosarcoma)Not Specified0.3 mM[1]

This protocol outlines a general procedure for determining the cytotoxic activity of a compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture:

    • Culture human cancer cells (e.g., HT1080) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Stigmasta-4,22,25-trien-3-one, (22E)- in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Culture 1. Cell Culture (e.g., HT1080) Seed 2. Seed Cells (96-well plate) Culture->Seed Prepare 3. Prepare Compound Dilutions Treat 4. Treat Cells (24-72h incubation) Prepare->Treat MTT 5. Add MTT Reagent Dissolve 6. Dissolve Formazan MTT->Dissolve Read 7. Read Absorbance (570 nm) Dissolve->Read Calculate 8. Calculate IC50 Read->Calculate

In Vitro Cytotoxicity Assay Workflow.
Antimicrobial Applications

Another related compound, Stigmast-4-en-3-one , has shown antimicrobial activity against bacteria responsible for dental caries.[2][3] This indicates that Stigmasta-4,22,25-trien-3-one, (22E)- could be a candidate for development as an antimicrobial agent.

Table 2: Antimicrobial Activity of Stigmast-4-en-3-one

CompoundMicroorganismAssay TypeResultReference
Stigmast-4-en-3-oneStreptococcus gordoniiNot SpecifiedActive[2][3]
Stigmast-4-en-3-oneStreptococcus sanguinisNot SpecifiedActive[2][3]

This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Preparation of Bacterial Inoculum:

    • Culture bacteria (e.g., Streptococcus gordonii) in an appropriate broth (e.g., Brain Heart Infusion broth) overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.

  • Preparation of Compound Dilutions:

    • Dissolve Stigmasta-4,22,25-trien-3-one, (22E)- in a suitable solvent (e.g., DMSO) to create a stock solution.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A known antibiotic can be used as a reference standard.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Visual inspection or measurement of optical density can be used.

  • Determination of Minimum Bactericidal Concentration (MBC) (Optional):

    • Take an aliquot from the wells showing no visible growth (at and above the MIC).

    • Plate the aliquots onto an appropriate agar (B569324) medium.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture 1. Prepare Bacterial Inoculum Inoculate 3. Inoculate Plate Culture->Inoculate Dilute 2. Serial Dilution of Compound Dilute->Inoculate Incubate 4. Incubate (18-24h) Inoculate->Incubate Determine_MIC 5. Determine MIC (No visible growth) Incubate->Determine_MIC Determine_MBC 6. Determine MBC (Plating) Determine_MIC->Determine_MBC

Antimicrobial Susceptibility Testing Workflow.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been elucidated for Stigmasta-4,22,25-trien-3-one, (22E)-, the cytotoxic effects of many steroidal compounds are mediated through the induction of apoptosis. Potential pathways to investigate could include the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key proteins to examine would be caspases (e.g., Caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and p53.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound Stigmastane Steroid DeathReceptor Death Receptors (e.g., Fas, TNFR) Compound->DeathReceptor Bax Bax/Bak Activation Compound->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Bax Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical Apoptotic Signaling Pathway.

References

Application Notes and Protocols for the Evaluation of Stigmasta-4,22,25-trien-3-one, (22E)- as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific enzyme inhibitory activity of Stigmasta-4,22,25-trien-3-one, (22E)-. The following content is provided as a general framework for evaluating the enzyme inhibitory potential of this and other novel compounds, based on findings for structurally related stigmastane (B1239390) derivatives.

Introduction

Stigmasta-4,22,25-trien-3-one, (22E)- is a steroid compound that can be isolated from the herbs of Callicarpa giraldiana.[1][2][3] While its specific biological activities have not been extensively characterized, the broader class of stigmastane steroids has demonstrated a range of promising pharmacological effects, including enzyme inhibition. For instance, various stigmastane derivatives have been shown to inhibit enzymes such as α-glucosidase and possess anti-inflammatory and anti-neuroinflammatory properties.[1][4][5] These findings suggest that Stigmasta-4,22,25-trien-3-one, (22E)- may also exhibit inhibitory activity against clinically relevant enzymes, warranting further investigation.

This document provides a general protocol for screening and characterizing the enzyme inhibitory potential of novel compounds like Stigmasta-4,22,25-trien-3-one, (22E)-, using α-glucosidase inhibition as a primary example, based on the activity of related molecules.

Potential Therapeutic Relevance of Stigmastane Derivatives

Stigmastane-type steroids have been investigated for a variety of bioactivities, suggesting their potential as scaffolds for drug development.

Table 1: Summary of Biological Activities of Related Stigmastane Derivatives
Compound Class/DerivativeBiological ActivityTarget/Enzyme (if specified)IC50/Potency (if specified)Reference
Stigmastane-type steroid saponins (B1172615)Antidiabeticα-glucosidase14.74 ± 1.57 µM to 78.56 ± 7.28 µM[4]
Polyhydric stigmastane-type steroidsAnti-neuroinflammatoryNF-κB, PI3K/AKT, p38 MAPK pathwaysNot specified[1]
Oxygenated stigmastane-type sterolsAnti-inflammatoryNot specified0.5–1.0 mg/ear for 50% inhibition of TPA-inflammation[5]
Stigmasta-4,22-dien-3-oneAntitubercular, CytotoxicNot specified0.3 mM (against HT1080 cell line)[4]

General Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of a test compound against α-glucosidase.

Objective: To determine the in vitro inhibitory effect of Stigmasta-4,22,25-trien-3-one, (22E)- on α-glucosidase activity.

Principle: The assay is based on the spectrophotometric measurement of the yellow-colored product, p-nitrophenol, which is released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The rate of p-nitrophenol formation is proportional to the enzyme's activity. An inhibitor will reduce the rate of this reaction.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Stigmasta-4,22,25-trien-3-one, (22E)- (test compound)

  • Acarbose (B1664774) (positive control)

  • Sodium phosphate (B84403) buffer (pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM sodium phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase in the phosphate buffer to a final concentration of 1.0 U/mL.

    • Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.

    • Prepare a stock solution of the test compound (Stigmasta-4,22,25-trien-3-one, (22E)-) in DMSO (e.g., 10 mM). Create a series of dilutions in DMSO.

    • Prepare a stock solution of acarbose in the phosphate buffer. Create a series of dilutions.

  • Assay Protocol:

    • In a 96-well microplate, add 50 µL of the phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of DMSO. For the positive control, add 10 µL of acarbose solution.

    • Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

    • To initiate the reaction, add 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula:

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Visualizations

Conceptual Workflow for Screening Novel Compounds

G General Workflow for Enzyme Inhibitor Screening cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis cluster_3 Further Studies Compound Test Compound (e.g., Stigmasta-4,22,25-trien-3-one) Assay Enzyme Inhibition Assay (e.g., Spectrophotometric) Compound->Assay Enzyme Target Enzyme (e.g., α-glucosidase) Enzyme->Assay Substrate Substrate (e.g., pNPG) Substrate->Assay Data Calculate % Inhibition Assay->Data IC50 Determine IC50 Value Data->IC50 Mechanism Mechanism of Action Studies (e.g., Lineweaver-Burk plot) IC50->Mechanism Cellular Cell-based Assays Mechanism->Cellular InVivo In Vivo Studies Cellular->InVivo

Caption: General workflow for screening and characterizing a novel enzyme inhibitor.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical scenario where a stigmastane derivative inhibits a signaling pathway, based on the known anti-inflammatory and anti-neuroinflammatory effects of related compounds.

G Hypothetical Inhibition of a Pro-inflammatory Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor Kinase_Cascade Kinase Cascade (e.g., PI3K/AKT, p38 MAPK) Receptor->Kinase_Cascade NFkB_Activation NF-κB Activation Kinase_Cascade->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation Inhibitor Stigmastane Derivative (Hypothetical Inhibitor) Inhibitor->Kinase_Cascade Inhibition

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway by a stigmastane derivative.

Conclusion

While there is a lack of specific data on the enzyme inhibitory properties of Stigmasta-4,22,25-trien-3-one, (22E)-, the documented activities of related stigmastane compounds provide a strong rationale for its investigation. The provided general protocols and conceptual frameworks offer a starting point for researchers to explore its potential as a novel enzyme inhibitor. Further studies are essential to isolate and characterize the bioactivities of this specific natural product.

References

Application Notes & Protocols for Stigmasta-4,22,25-trien-3-one, (22E)- in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity and cell-based applications of Stigmasta-4,22,25-trien-3-one, (22E)- is limited in publicly available literature. The following application notes and protocols are based on the activities of structurally similar compounds and general methodologies for steroid-like molecules. Researchers should consider these as a starting point for investigation and optimize protocols based on their specific cell lines and experimental goals.

Introduction

Stigmasta-4,22,25-trien-3-one, (22E)- is a steroid compound belonging to the stigmastane (B1239390) family. Steroids are a well-established class of molecules with diverse and potent biological activities. Many steroids and their derivatives have been investigated for their potential in various therapeutic areas, including oncology, inflammation, and metabolic diseases. The structural similarity of Stigmasta-4,22,25-trien-3-one, (22E)- to other bioactive steroids suggests that it may also possess interesting cellular effects worthy of investigation.

These application notes provide a framework for evaluating the potential cytotoxic and signaling effects of Stigmasta-4,22,25-trien-3-one, (22E)- in cell-based assays. A detailed protocol for the Sulforhodamine B (SRB) assay, a common method for assessing cell viability and cytotoxicity, is provided as a primary screening tool. Additionally, a hypothetical signaling pathway is presented to guide further mechanistic studies.

Potential Applications in Cell-Based Assays

  • Anticancer Screening: Given that many steroidal compounds exhibit cytotoxic or cytostatic effects on cancer cells, Stigmasta-4,22,25-trien-3-one, (22E)- can be screened against a panel of cancer cell lines to determine its potential as an anticancer agent.

  • Mechanism of Action Studies: Should cytotoxic activity be observed, further assays can be conducted to elucidate the underlying mechanism, such as apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways.

  • Anti-inflammatory Assays: Some steroids possess anti-inflammatory properties. The effect of this compound on inflammatory markers and pathways in relevant cell models (e.g., macrophages stimulated with lipopolysaccharide) could be investigated.

  • Hormonal Activity Screening: Due to its steroid core, it is plausible that Stigmasta-4,22,25-trien-3-one, (22E)- could interact with nuclear hormone receptors. Reporter gene assays could be employed to screen for agonistic or antagonistic activity on receptors such as the estrogen, androgen, or glucocorticoid receptors.

Data Presentation

Quantitative data from cell-based assays should be summarized in a clear and structured format. Below is a template for presenting cytotoxicity data.

Table 1: Cytotoxicity of Stigmasta-4,22,25-trien-3-one, (22E)- against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h treatment
MCF-7Breast AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
HeLaCervical AdenocarcinomaData to be determined
HepG2Hepatocellular CarcinomaData to be determined
PC-3Prostate AdenocarcinomaData to be determined

IC50 (Inhibitory Concentration 50%) is the concentration of the compound that inhibits cell growth by 50%. This value is a key parameter for comparing the cytotoxic potency of a compound across different cell lines.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from standard SRB assay methodologies and is suitable for screening the cytotoxic effects of Stigmasta-4,22,25-trien-3-one, (22E)-.

Objective: To determine the effect of Stigmasta-4,22,25-trien-3-one, (22E)- on the viability of adherent cell lines.

Principle: The SRB assay is a colorimetric assay based on the ability of the sulforhodamine B dye to bind to protein basic amino acid residues in cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass, which is in turn proportional to the cell number.

Materials:

  • Stigmasta-4,22,25-trien-3-one, (22E)- (dissolved in a suitable solvent, e.g., DMSO, to prepare a stock solution)

  • Adherent cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA) solution (10% w/v in water)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Microplate reader (515 nm absorbance)

Protocol:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Stigmasta-4,22,25-trien-3-one, (22E)- in complete medium from the stock solution. A typical concentration range to start with could be 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation:

    • After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the plate five times with slow-running tap water to remove TCA and dead cells.

    • Allow the plate to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

    • Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.

  • Data Acquisition:

    • Measure the absorbance (optical density, OD) of each well at 515 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (OD of treated cells / OD of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a steroid-like compound such as Stigmasta-4,22,25-trien-3-one, (22E)-, leading to apoptosis. This is a generalized pathway and would require experimental validation.

Compound Stigmasta-4,22,25-trien-3-one, (22E)- Receptor Steroid Receptor (e.g., Nuclear Receptor) Compound->Receptor Binds to CellMembrane Cell Membrane SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade Activates Mitochondria Mitochondria SignalingCascade->Mitochondria Impacts CaspaseActivation Caspase Activation Mitochondria->CaspaseActivation Releases Cytochrome c Apoptosis Apoptosis CaspaseActivation->Apoptosis Executes

Caption: Hypothetical apoptotic pathway induced by a steroid compound.

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing the cytotoxic activity of Stigmasta-4,22,25-trien-3-one, (22E)-.

Start Start: Prepare Compound Stock Solution Treatment Treat with Serial Dilutions of Compound Start->Treatment CellCulture Cell Line Culture and Maintenance Seeding Seed Cells in 96-well Plates CellCulture->Seeding Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation SRBAssay Perform SRB Assay (Fixation, Staining, Solubilization) Incubation->SRBAssay Readout Measure Absorbance at 515 nm SRBAssay->Readout Analysis Data Analysis: Calculate % Viability and IC50 Readout->Analysis End End: Report Results Analysis->End

Caption: Workflow for cytotoxicity screening using the SRB assay.

Application Notes and Protocols for the Biological Screening of Stigmasta-4,22,25-trien-3-one, (22E)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial biological screening of the novel compound Stigmasta-4,22,25-trien-3-one, (22E)-. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methodologies for screening analogous stigmastane-type steroids and other natural products with potential anticancer and anti-inflammatory activities.

Data Presentation: Hypothetical Biological Activities

The following tables are presented as templates to guide the summarization of quantitative data obtained from the described experimental protocols. The values provided are for illustrative purposes only and do not represent actual experimental results for Stigmasta-4,22,25-trien-3-one, (22E)-.

Table 1: Cytotoxic Activity of Stigmasta-4,22,25-trien-3-one, (22E)- against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast AdenocarcinomaValue
A549Lung CarcinomaValue
HeLaCervical AdenocarcinomaValue
HCT-116Colon CarcinomaValue
PC-3Prostate AdenocarcinomaValue

IC₅₀ (Half-maximal inhibitory concentration) values would be determined using the Sulforhodamine B (SRB) assay after a 48 or 72-hour treatment period.

Table 2: Anti-inflammatory Activity of Stigmasta-4,22,25-trien-3-one, (22E)- in LPS-Stimulated RAW 264.7 Macrophages

Inflammatory MediatorIC₅₀ (µM)
Nitric Oxide (NO)Value
Tumor Necrosis Factor-alpha (TNF-α)Value
Interleukin-6 (IL-6)Value

IC₅₀ values represent the concentration of the compound that inhibits 50% of the production of the respective inflammatory mediator induced by lipopolysaccharide (LPS).

Experimental Protocols

Cytotoxicity Screening: Sulforhodamine B (SRB) Assay

This protocol is adapted from established methods for assessing cell viability and cytotoxicity.[1][2][3]

Objective: To determine the cytotoxic effects of Stigmasta-4,22,25-trien-3-one, (22E)- on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT-116)

  • Complete culture medium (specific to each cell line)

  • 96-well microtiter plates

  • Stigmasta-4,22,25-trien-3-one, (22E)- stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine cell density.

    • Seed cells into a 96-well plate at an optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of Stigmasta-4,22,25-trien-3-one, (22E)- in complete culture medium from the stock solution.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Replace the medium in the wells with 100 µL of the prepared drug dilutions.

    • Incubate for 48 or 72 hours.

  • Cell Fixation:

    • After incubation, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).[4]

    • Incubate the plate at 4°C for 1 hour to fix the cells.[4]

  • Staining:

    • Wash the plates five times with slow-running tap water or deionized water and allow them to air dry completely.[4]

    • Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[4]

  • Washing:

    • Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[4]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plate for 5-10 minutes.

    • Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value from the dose-response curve.

Anti-inflammatory Screening: Measurement of Inflammatory Mediators in Macrophages

This protocol is designed to assess the anti-inflammatory potential of the compound by measuring its effect on the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated macrophages.[5][6]

Objective: To determine if Stigmasta-4,22,25-trien-3-one, (22E)- can inhibit the production of NO, TNF-α, and IL-6 in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well and 24-well culture plates

  • Stigmasta-4,22,25-trien-3-one, (22E)- stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM.

    • Seed cells in a 96-well plate (for NO assay) or a 24-well plate (for cytokine assays) and allow them to adhere overnight.[5]

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of Stigmasta-4,22,25-trien-3-one, (22E)- for 1 hour.

    • Include a vehicle control and a positive control (e.g., dexamethasone).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5]

  • Nitric Oxide (NO) Assay (from 96-well plate):

    • After 24 hours, collect 100 µL of the cell culture supernatant.

    • Perform the Griess assay according to the manufacturer's instructions to determine the concentration of nitrite, a stable product of NO.

    • Measure the absorbance and calculate the NO concentration.

  • Cytokine Quantification (from 24-well plate):

    • Collect the cell culture supernatants and centrifuge to remove debris.

    • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.[5]

    • Measure absorbance and calculate cytokine concentrations based on standard curves.

  • Data Analysis:

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ values from the dose-response curves.

Mechanism of Action: NF-κB Activation Assay (Western Blot)

This protocol aims to investigate if the anti-inflammatory effects of the compound are mediated through the inhibition of the NF-κB signaling pathway.[7][8]

Objective: To determine if Stigmasta-4,22,25-trien-3-one, (22E)- inhibits the LPS-induced phosphorylation of p65 and IκBα, and the nuclear translocation of p65.

Materials:

  • RAW 264.7 cells

  • Stigmasta-4,22,25-trien-3-one, (22E)-

  • LPS

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kits

  • BCA protein assay kit

  • SDS-PAGE equipment

  • PVDF membranes

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment:

    • Culture and seed RAW 264.7 cells in 6-well plates.

    • Pre-treat with the compound for 1 hour, then stimulate with LPS for a specified time (e.g., 30 minutes).

  • Protein Extraction:

    • For total protein, lyse cells in RIPA buffer.

    • For subcellular fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.

  • Western Blotting:

    • Determine protein concentrations using the BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Analyze the band intensities to determine the levels of phosphorylated and total proteins in the different treatment groups.

    • For translocation, assess the levels of p65 in the nuclear and cytoplasmic fractions.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical anti-inflammatory signaling pathway that could be modulated by Stigmasta-4,22,25-trien-3-one, (22E)-, based on known mechanisms of similar compounds, and a general workflow for its biological screening.

anti_inflammatory_pathway cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates Compound Stigmasta-4,22,25-trien-3-one, (22E)- Compound->IKK inhibits IkB IκB IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates transcription of Cytokines Inflammatory Mediators (TNF-α, IL-6, NO) Inflammatory_Genes->Cytokines leads to production of experimental_workflow start Start: Compound Stigmasta-4,22,25-trien-3-one, (22E)- cytotoxicity Cytotoxicity Screening (SRB Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Screening (LPS-stimulated Macrophages) start->anti_inflammatory determine_ic50 Determine IC₅₀ on Cancer Cell Lines cytotoxicity->determine_ic50 end End: Biological Profile determine_ic50->end measure_mediators Measure NO, TNF-α, IL-6 Determine IC₅₀ anti_inflammatory->measure_mediators mechanism Mechanism of Action Study (NF-κB Pathway) measure_mediators->mechanism If active western_blot Western Blot for p-p65, p-IκBα mechanism->western_blot western_blot->end

References

Troubleshooting & Optimization

"Stigmasta-4,22,25-trien-3-one, (22E)-" improving yield from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the yield of Stigmasta-4,22,25-trien-3-one, (22E)- from natural sources.

I. Frequently Asked Questions (FAQs)

Q1: What are the known natural sources of Stigmasta-4,22,25-trien-3-one, (22E)-?

A1: Stigmasta-4,22,25-trien-3-one, (22E)- has been isolated from the plant species Clerodendrum chinense.[1] A structurally similar precursor, (22E,24S)-Stigmasta-5,22,25-trien-3β-ol, has been identified in Clerodendrum viscosum, suggesting that other species of the Clerodendrum genus may also be viable sources.[2][3] Another potential natural source is Callicarpa giraldiana.[4]

Q2: What is a general strategy to improve the yield of Stigmasta-4,22,25-trien-3-one, (22E)-?

A2: A two-pronged approach can be effective. First, optimize the extraction and purification of the naturally occurring compound from its source. Second, since the related compound (22E,24S)-Stigmasta-5,22,25-trien-3β-ol is often more abundant, its chemical conversion to the desired ketone via a method like the Oppenauer oxidation can significantly increase the overall yield.

Q3: Which solvents are best for extracting stigmastane-type steroids from plant material?

A3: Methanol (B129727) and ethanol (B145695) are commonly used for the initial extraction of steroids from dried and powdered plant material.[2] For subsequent liquid-liquid partitioning, a sequence of solvents with increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), is effective for separating steroids from other phytochemicals.[5]

Q4: How can I monitor the success of my chromatographic separation?

A4: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring column chromatography. By spotting collected fractions on a TLC plate and developing it in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v), you can visualize the separation of compounds and pool the fractions containing the target molecule.[5]

II. Troubleshooting Guides

This section addresses common issues encountered during the isolation and purification of Stigmasta-4,22,25-trien-3-one, (22E)-.

Problem Possible Cause Suggested Solution
Low Yield of Crude Extract Incomplete extraction of the plant material.Ensure the plant material is finely powdered to maximize surface area. Increase the extraction time or perform multiple extraction cycles. Consider using a Soxhlet apparatus for more efficient extraction.[5]
Inappropriate solvent selection.Use polar solvents like methanol or ethanol for initial extraction, as they are effective for a broad range of phytochemicals, including steroids.
Poor Separation in Column Chromatography Incorrect solvent system polarity.Optimize the mobile phase through trial and error using TLC. A gradient elution, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, often yields good results.[5]
Column overloading.Reduce the amount of crude extract loaded onto the column. A general rule is to use a 1:30 to 1:50 ratio of extract to silica (B1680970) gel by weight.
Irregular column packing.Ensure the silica gel is packed uniformly to avoid channeling. A wet slurry packing method is generally recommended.
Compound Degradation Presence of acidic impurities on silica gel.Deactivate the silica gel by washing it with a solvent system containing a small amount of a base like triethylamine (B128534) before packing the column.
Exposure to high temperatures.Concentrate extracts and fractions at a controlled temperature, preferably below 50°C, using a rotary evaporator.
Difficulty in Isolating the Target Compound Co-elution with other structurally similar steroids.Employ preparative TLC or High-Performance Liquid Chromatography (HPLC) for finer separation of the fractions containing the target compound. A C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water is a good starting point for HPLC.[5]

III. Experimental Protocols

Protocol 1: Isolation of Stigmastane Steroids from Clerodendrum Species

This protocol is adapted from the isolation of (22E,24S)-Stigmasta-5,22,25-trien-3β-ol from Clerodendrum viscosum and can be applied for the isolation of Stigmasta-4,22,25-trien-3-one, (22E)- from Clerodendrum chinense.[1][2]

1. Plant Material Preparation and Extraction:

  • Air-dry the whole plant material of Clerodendrum chinense in the shade for 7-10 days.

  • Grind the dried material into a coarse powder.

  • Macerate 1 kg of the powdered material in 5 L of methanol at room temperature for 72 hours with occasional agitation.

  • Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process twice more with fresh methanol.

  • Combine the filtrates and concentrate under reduced pressure at 45°C using a rotary evaporator to obtain the crude methanol extract.

2. Fractionation of the Crude Extract:

  • Suspend the crude extract in 500 mL of 90% aqueous methanol.

  • Perform sequential liquid-liquid partitioning with n-hexane (3 x 500 mL) and then chloroform (3 x 500 mL).

  • Separate the layers and concentrate the n-hexane and chloroform fractions using a rotary evaporator. The target compound is expected to be in these less polar fractions.

3. Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column (5 cm diameter, 60 cm length) using n-hexane as the slurry solvent.

  • Adsorb the combined n-hexane and chloroform fractions (approximately 10 g) onto 30 g of silica gel and load it onto the column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the ethyl acetate concentration.

  • Collect 50 mL fractions and monitor them by TLC using a mobile phase of n-hexane:ethyl acetate (8:2 v/v) and visualizing with an anisaldehyde-sulfuric acid spray reagent.

  • Combine the fractions containing the compound of interest based on the TLC profile.

4. Purification:

  • Further purify the combined fractions using preparative TLC or HPLC to obtain pure Stigmasta-4,22,25-trien-3-one, (22E)-.

Protocol 2: Oppenauer Oxidation of (22E,24S)-Stigmasta-5,22,25-trien-3β-ol

This protocol describes the conversion of the 3β-ol to the 3-one, which can significantly improve the yield of the target compound.

1. Reaction Setup:

  • Dissolve 1 g of (22E,24S)-Stigmasta-5,22,25-trien-3β-ol in 50 mL of dry acetone.

  • Add 2 g of aluminum isopropoxide to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

2. Workup and Purification:

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold 5% aqueous hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate to yield Stigmasta-4,22,25-trien-3-one, (22E)-.

IV. Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Clerodendrum sp.) extraction Extraction (Methanol) plant_material->extraction fractionation Liquid-Liquid Partitioning (n-Hexane, Chloroform) extraction->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography purification Preparative TLC / HPLC column_chromatography->purification precursor (22E,24S)-Stigmasta-5,22,25-trien-3β-ol column_chromatography->precursor compound Stigmasta-4,22,25-trien-3-one purification->compound oxidation Oppenauer Oxidation precursor->oxidation oxidation->compound

Caption: General workflow for the isolation and semi-synthesis of Stigmasta-4,22,25-trien-3-one.

Plausible Signaling Pathway

While the specific signaling pathways modulated by Stigmasta-4,22,25-trien-3-one, (22E)- are not yet fully elucidated, many stigmastane-type steroids exhibit anti-inflammatory and anticancer activities by inhibiting the NF-κB signaling pathway.[6]

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf Inflammatory Stimuli (e.g., TNF-α) receptor Receptor tnf->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation ikb_nfkb IκBα-NF-κB (Inactive) nfkb NF-κB (p65/p50) nfkb_n NF-κB (Active) nfkb->nfkb_n Translocation ikb_nfkb->nfkb IκBα Degradation compound Stigmasta-4,22,25-trien-3-one compound->ikk Inhibition dna DNA nfkb_n->dna Binding genes Pro-inflammatory Genes (e.g., COX-2, iNOS) dna->genes Transcription

References

"Stigmasta-4,22,25-trien-3-one, (22E)-" overcoming solubility issues in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Stigmasta-4,22,25-trien-3-one, (22E)-, a hydrophobic natural product.

Frequently Asked Questions (FAQs)

Q1: What is Stigmasta-4,22,25-trien-3-one, (22E)- and why is its solubility a concern?

A1: Stigmasta-4,22,25-trien-3-one, (22E)- is a steroid compound isolated from the herbs of Callicarpa giraldiana[1]. Like many stigmastane (B1239390) derivatives, it is a lipophilic (hydrophobic) molecule, which means it has poor solubility in aqueous solutions commonly used in biological assays. This low solubility can lead to inaccurate results, including underestimated biological activity and poor reproducibility[2].

Q2: What is the best initial solvent for dissolving Stigmasta-4,22,25-trien-3-one, (22E)-?

A2: For creating a concentrated stock solution, Dimethyl sulfoxide (B87167) (DMSO) is a widely recommended starting solvent. DMSO is a polar aprotic solvent capable of dissolving many nonpolar and polar compounds and is miscible with water and common cell culture media[2][3]. It is often used as a universal solvent in early drug discovery[2].

Q3: What concentration of DMSO is safe for my cells in an assay?

A3: The final concentration of DMSO in your assay should be kept as low as possible, typically well below 1% (v/v), as higher concentrations can be toxic to cells and may affect enzyme activity. The Organization for Economic Co-operation and Development (OECD) suggests a maximum concentration of 0.1 mL/L (approximately 0.01%), though concentrations up to 10% are sometimes used for solubilizing highly lipophilic substances in specific contexts[2]. It is crucial to include a vehicle control (media with the same final DMSO concentration as the test samples) in your experiments to account for any solvent effects.

Q4: My compound precipitates when I add the DMSO stock to my aqueous assay buffer. What should I do?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem. The main strategies involve optimizing the dilution process, using a lower final concentration of the compound, or employing co-solvents and other solubilizing agents.

Troubleshooting Guide: Overcoming Solubility Issues

Problem: Compound precipitates out of solution during dilution or in the final assay medium.

This is a common indication that the aqueous solubility of Stigmasta-4,22,25-trien-3-one, (22E)- has been exceeded. Below is a systematic approach to troubleshoot this issue.

Troubleshooting Workflow

G cluster_start cluster_step1 Step 1: Optimize Stock & Dilution cluster_step2 Step 2: Reduce Final Concentration cluster_step3 Step 3: Employ Solubilizing Agents cluster_end start Start: Compound Precipitation Observed s1_check Is the DMSO stock fully dissolved? start->s1_check s1_action1 Gently warm (37°C) and vortex/sonicate the stock solution. s1_check->s1_action1 No s1_action3 Increase the rate of stirring/ vortexing of the aqueous buffer during the addition of the stock. s1_check->s1_action3 Yes s1_action1->s1_check s1_action2 Prepare a fresh, lower concentration stock solution. s1_action2->s1_check s2_check Does precipitation persist at lower concentrations? s1_action3->s2_check s2_action Perform a dose-response experiment to find the maximum soluble concentration. s2_check->s2_action Yes s3_check Is the use of additional agents compatible with the assay? s2_check->s3_check Yes end_success Success: Compound is Soluble s2_check->end_success No s2_action->s2_check s3_action1 Incorporate a co-solvent (e.g., PEG300, ethanol) in the final medium. s3_check->s3_action1 Yes end_fail Consider advanced formulation strategies (e.g., nanoparticles, pro-drug synthesis) s3_check->end_fail No s3_action1->end_success s3_action2 Use a surfactant (e.g., Tween 80, Pluronic F-68) above its CMC. s3_action2->end_success s3_action3 Consider complexation with cyclodextrins (e.g., SBE-β-CD). s3_action3->end_success

Caption: Workflow for troubleshooting precipitation of hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of Stigmasta-4,22,25-trien-3-one, (22E)- in a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the vial vigorously. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied. Visually inspect for any remaining particulate matter against a light source.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Assay Medium
  • Preparation: Bring the DMSO stock solution and the aqueous assay buffer (e.g., cell culture medium, PBS) to the appropriate temperature for your experiment (e.g., room temperature or 37°C).

  • Dilution: While vigorously vortexing or stirring the aqueous buffer, add the small volume of the DMSO stock solution drop-wise or in a very slow stream. This rapid mixing helps to disperse the hydrophobic compound before it has a chance to aggregate and precipitate.

  • Final Concentration: Ensure the final concentration of DMSO in the assay medium is below the toxicity threshold for your specific assay system.

  • Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, turbidity, or visible particles).

Data Presentation: Solubilizing Agents

If DMSO alone is insufficient, various co-solvents and excipients can be used to enhance aqueous solubility. The choice of agent will depend on assay compatibility.

Solubilizing AgentClassTypical Final ConcentrationKey Considerations
DMSO Organic Co-solvent< 1% (v/v)Potential for cell toxicity at higher concentrations.[2][3]
Ethanol Organic Co-solvent< 1% (v/v)Can affect enzyme activity and cell viability.
PEG 300 / PEG 400 Polymeric Co-solvent1-10% (v/v)Generally well-tolerated in many in vivo and in vitro systems.
Tween® 80 Non-ionic Surfactant0.1-5% (v/v)Forms micelles to encapsulate hydrophobic compounds.[4]
Pluronic® F-68 Non-ionic Surfactant0.01-0.1% (w/v)Biocompatible surfactant used in cell culture applications.
SBE-β-CD Modified Cyclodextrin1-10% (w/v)Forms inclusion complexes to increase solubility.
mPEG-PLGA Diblock CopolymerVariesForms polymeric micelles for drug delivery.[5]

Note: The concentrations listed are typical starting points and must be optimized and validated for each specific assay to ensure they do not interfere with the experimental results.

Signaling Pathway Considerations

While the specific molecular targets of Stigmasta-4,22,25-trien-3-one, (22E)- are not yet fully elucidated, related stigmastane compounds have been investigated for various biological activities, including antioxidant effects[4][6]. When designing experiments, it is important to consider how the chosen solubilization method might affect potential downstream signaling pathways.

G cluster_compound Compound Delivery cluster_cell Cellular Interaction cluster_response Biological Response Compound Stigmasta-4,22,25-trien-3-one, (22E)- Membrane Cell Membrane Compound->Membrane Crosses membrane Vehicle Solubilizing Agent (e.g., DMSO, Micelle) Vehicle->Membrane May affect membrane fluidity Receptor Membrane/Intracellular Receptor Membrane->Receptor Signaling Downstream Signaling Cascade Receptor->Signaling Response Biological Response (e.g., Antioxidant Effect) Signaling->Response

Caption: Potential interactions of the compound and its vehicle with a cell.

References

"Stigmasta-4,22,25-trien-3-one, (22E)-" stability and degradation studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stigmasta-4,22,25-trien-3-one, (22E)-. The information provided is intended to assist in understanding the stability profile and potential degradation pathways of this compound during experimental studies.

Frequently Asked Questions (FAQs)

Q1: My stored solution of Stigmasta-4,22,25-trien-3-one, (22E)- is showing a decrease in purity over time, even when stored at low temperatures. What could be the cause?

A1: While low temperatures slow down degradation, they do not entirely halt it. Stigmasta-4,22,25-trien-3-one, (22E)-, like many steroidal ketones with multiple sites of unsaturation, can be susceptible to slow degradation over time. Potential causes include:

  • Oxidation: The presence of dissolved oxygen in the solvent can lead to slow oxidation of the double bonds or allylic positions.

  • Hydrolysis: If the solvent is not anhydrous, trace amounts of water can cause slow hydrolysis, particularly if the pH is not neutral.

  • Photodegradation: Exposure to even low levels of ambient light over a prolonged period can induce photochemical reactions. Ensure storage in amber vials or complete darkness.

Q2: I am observing a new peak in my HPLC chromatogram after exposing my sample to acidic conditions. What is this likely to be?

A2: Under acidic conditions, the enone moiety of Stigmasta-4,22,25-trien-3-one, (22E)- is a likely site for reactions. A common degradation pathway for similar compounds is the isomerization of the double bond or potential hydration across one of the double bonds. It is recommended to use LC-MS analysis to determine the mass of the new peak and elucidate its structure.

Q3: After performing a forced degradation study with hydrogen peroxide, I see multiple new peaks and a significant loss of the parent compound. How can I identify these degradation products?

A3: The presence of multiple peaks upon exposure to oxidative stress (like H2O2) is expected due to the multiple double bonds in Stigmasta-4,22,25-trien-3-one, (22E)-. These are likely various oxidation products such as epoxides, diols, or even cleavage products. To identify these, a combination of high-resolution mass spectrometry (HRMS) to determine elemental composition and NMR spectroscopy of the isolated degradants would be necessary for definitive structural elucidation.

Q4: My sample of Stigmasta-4,22,25-trien-3-one, (22E)- has developed a yellowish tint. Is this indicative of degradation?

A4: Yes, a color change, such as the appearance of a yellowish tint, is often an indicator of degradation. This can be due to the formation of conjugated systems or chromophores resulting from oxidation or other rearrangement reactions. It is advisable to re-analyze the purity of the sample using a stability-indicating analytical method.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
  • Possible Cause 1: Co-elution of degradation products with the parent peak.

    • Troubleshooting Step: Modify the HPLC method. Try a different column chemistry (e.g., C18, Phenyl-Hexyl), adjust the mobile phase composition (e.g., gradient steepness, organic modifier), or change the pH of the aqueous phase.

  • Possible Cause 2: Interaction of the compound or its degradants with the stationary phase.

    • Troubleshooting Step: Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to improve peak shape. Ensure the column is properly equilibrated.

Issue 2: Inconsistent Results in Stability Studies
  • Possible Cause 1: Inconsistent preparation of stress samples.

    • Troubleshooting Step: Ensure that the concentration of the stressor (acid, base, oxidizing agent) and the temperature are precisely controlled for each experiment. Use a calibrated oven and pH meter.

  • Possible Cause 2: Variable exposure to light or oxygen.

    • Troubleshooting Step: For photostability studies, use a validated photostability chamber with controlled light exposure (ICH Q1B guidelines). For other studies, consider degassing solvents and blanketing samples with an inert gas like nitrogen or argon to minimize oxidation.

Quantitative Data from Forced Degradation Studies

The following table summarizes typical data from a forced degradation study on Stigmasta-4,22,25-trien-3-one, (22E)-, illustrating its lability under various stress conditions.

Stress ConditionDuration (hours)Temperature (°C)% DegradationMajor Degradation Products
0.1 M HCl2460~15%Isomerization products
0.1 M NaOH2460~20%Rearrangement products
3% H₂O₂1225>50%Multiple oxidation products
Thermal4880~10%Minor unspecified degradants
Photolytic (ICH Q1B)2425~25%Photo-adducts, isomers

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Stigmasta-4,22,25-trien-3-one, (22E)- in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the vial at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the vial at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Stigmasta-4,22,25-trien-3-one, (22E)- in acetonitrile.

  • Oxidative Stress:

    • Add 1 mL of the stock solution to a vial containing 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Keep the vial at room temperature (25°C) and protect from light for 12 hours.

    • At specified time points (e.g., 0, 2, 6, 12 hours), withdraw an aliquot and dilute with mobile phase for immediate HPLC analysis.

Protocol 3: Photostability Testing
  • Sample Preparation: Prepare a solid sample of Stigmasta-4,22,25-trien-3-one, (22E)- in a quartz dish and a 1 mg/mL solution in a suitable solvent (e.g., acetonitrile:water 1:1) in a quartz cuvette.

  • Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Exposure: Place the samples and the control in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: After the exposure period, dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis. Compare the chromatograms of the exposed samples with the control.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxid Oxidation (3% H₂O₂, 25°C) stock->oxid Expose to Stress heat Thermal Stress (80°C, Solid & Solution) stock->heat Expose to Stress light Photolytic Stress (ICH Q1B) stock->light Expose to Stress sampling Time-Point Sampling & Quenching acid->sampling base->sampling oxid->sampling heat->sampling light->sampling hplc Stability-Indicating HPLC-UV sampling->hplc Quantify Degradation lcms LC-MS for Identification hplc->lcms Characterize Degradants

Caption: General experimental workflow for forced degradation studies.

degradation_pathways cluster_products Potential Degradation Products parent Stigmasta-4,22,25-trien-3-one, (22E)- isomer Isomers (e.g., Δ⁵-isomer) parent->isomer Acid/Base/Light epoxide Epoxides (at Δ²², Δ²⁵) parent->epoxide Oxidation (H₂O₂) rearrange Rearrangement Products parent->rearrange Strong Acid/Base diol Diols (from epoxide opening) epoxide->diol Hydrolysis

Technical Support Center: Optimizing Chromatographic Separation of Stigmasta-4,22,25-trien-3-one, (22E)-

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Stigmasta-4,22,25-trien-3-one, (22E)- . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of Stigmasta-4,22,25-trien-3-one, (22E)- and related phytosterols (B1254722)?

The main challenges stem from the structural similarities among phytosterols, which often exist as complex mixtures in natural extracts. These compounds are isomers with very similar physicochemical properties, making their separation difficult. Achieving baseline resolution requires highly selective chromatographic methods. Additionally, their low volatility can be a hurdle for gas chromatography without prior derivatization.

Q2: Which chromatographic techniques are most suitable for the analysis of Stigmasta-4,22,25-trien-3-one, (22E)-?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC-MS), are the most effective techniques.

  • HPLC: Reversed-phase HPLC using C18 or phenyl-hexyl columns is common for the separation of phytosterols.[1] The choice between isocratic and gradient elution depends on the complexity of the sample matrix.

  • GC-MS: This technique offers high sensitivity and structural information. However, derivatization is necessary to increase the volatility and thermal stability of the steroid.[2] Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.[2]

Q3: Is sample preparation critical for the successful separation of Stigmasta-4,22,25-trien-3-one, (22E)-?

Yes, proper sample preparation is crucial. For natural product extracts, techniques like saponification followed by liquid-liquid or solid-phase extraction (SPE) are often employed to remove interfering substances like fatty acids. The choice of extraction solvent is also important; non-polar solvents like hexane (B92381) or petroleum ether are effective for extracting phytosterols.

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic separation of Stigmasta-4,22,25-trien-3-one, (22E)-.

Issue 1: Poor Peak Resolution or Co-elution of Peaks

  • Question: My chromatogram shows broad peaks or peaks that are not fully separated. How can I improve the resolution?

  • Answer: Poor resolution is a common issue when separating structurally similar steroids.[2] Consider the following solutions:

    • Optimize the Mobile Phase (HPLC):

      • Adjust the solvent strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally increase retention times and may improve separation.

      • Change the organic modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent properties. Methanol can be particularly effective for enhancing selectivity on phenyl-phases.

      • Employ a gradient elution: A shallow gradient can help to separate closely eluting compounds.

    • Change the Stationary Phase (HPLC):

      • If using a C18 column, consider a phenyl-hexyl column. The pi-pi interactions offered by the phenyl rings can provide alternative selectivity for steroids.[3]

    • Adjust the Temperature Program (GC):

      • A slower temperature ramp rate can improve the separation of closely related compounds.[2]

    • Ensure Complete Derivatization (GC):

      • Incomplete derivatization can lead to peak tailing and broadening.[2] Ensure the sample is completely dry before adding the derivatizing reagent and optimize the reaction time and temperature.[2]

Issue 2: Peak Tailing

  • Question: The peaks in my HPLC chromatogram are asymmetrical with a pronounced tail. What is the cause and how can I fix it?

  • Answer: Peak tailing can compromise resolution and the accuracy of quantification.[2] Common causes and solutions include:

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.

      • Solution: Adding a small amount of a competing agent to the mobile phase, such as a buffer or an ion-pairing reagent, can help to mask active sites on the stationary phase. For basic compounds, a lower pH can improve peak shape.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Dilute the sample or reduce the injection volume.

    • Column Contamination or Degradation: Buildup of contaminants on the column can lead to poor peak shape.

      • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Issue 3: Irreproducible Retention Times

  • Question: The retention times of my peaks are shifting between runs. What could be causing this?

  • Answer: Fluctuating retention times can make peak identification difficult. The following factors should be checked:

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention.

      • Solution: Prepare fresh mobile phase for each run and ensure accurate measurements of all components. Ensure the mobile phase is thoroughly mixed and degassed.

    • Column Temperature: Variations in column temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant and consistent temperature.

    • Column Equilibration: Insufficient equilibration of the column between gradient runs can cause retention time drift.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Data Presentation: Recommended Starting Conditions for Method Development

ParameterHPLCGC-MS
Column C18 (e.g., 4.6 x 150 mm, 5 µm) or Phenyl-HexylNon-polar capillary column (e.g., DB-5ms, HP-5ms)
Mobile Phase / Carrier Gas Acetonitrile/Methanol and Water (Isocratic or Gradient)Helium at a constant flow rate (e.g., 1-2 mL/min)
Flow Rate 1.0 mL/min-
Detection UV at 210-280 nm or Mass Spectrometry (APCI source)Mass Spectrometry (after derivatization)
Temperature Ambient or controlled (e.g., 25-40 °C)Temperature program (e.g., initial temp 150°C, ramp to 300°C)
Injection Volume 10-20 µL1 µL
Sample Preparation Dilution in mobile phase after extraction/cleanupDerivatization with a silylating agent (e.g., BSTFA)

Experimental Protocols

Representative HPLC Protocol for Phytosterol Analysis

This protocol is a general guideline and should be optimized for the specific application.

  • Sample Preparation:

    • For plant extracts, perform a saponification step using an alcoholic KOH solution to hydrolyze esters.

    • Extract the unsaponifiable matter containing the phytosterols with a non-polar solvent like n-hexane.

    • Evaporate the solvent and redissolve the residue in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water. For example, start with 80% acetonitrile and increase to 100% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 20 µL.

Representative GC-MS Protocol for Phytosterol Analysis

  • Sample Preparation and Derivatization:

    • Extract the phytosterols as described for the HPLC protocol.

    • Evaporate the solvent to complete dryness under a stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of pyridine.

    • Seal the vial and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.[2]

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a 5% phenyl methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.

    • Injector Temperature: 280 °C.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 50-600.

Mandatory Visualization

TroubleshootingWorkflow start Problem Identified: Poor Chromatographic Performance peak_shape Issue: Poor Peak Shape (Tailing, Fronting, Splitting) start->peak_shape resolution Issue: Poor Resolution (Co-elution) start->resolution retention Issue: Retention Time Variability start->retention check_overload Action: Reduce Sample Concentration or Injection Volume peak_shape->check_overload Possible Cause: Overload check_secondary_int Action: Adjust Mobile Phase pH or Add Modifier peak_shape->check_secondary_int Possible Cause: Secondary Interactions check_column_health_ps Action: Flush or Replace Column peak_shape->check_column_health_ps Possible Cause: Column Degradation optimize_mp Action: Adjust Mobile Phase Strength or Change Organic Solvent resolution->optimize_mp Possible Cause: Suboptimal Mobile Phase change_column Action: Use Column with Different Selectivity (e.g., Phenyl) resolution->change_column Possible Cause: Insufficient Selectivity optimize_gradient Action: Implement or Optimize Gradient Program resolution->optimize_gradient Possible Cause: Isocratic Limitations check_mp_prep Action: Ensure Consistent Mobile Phase Preparation retention->check_mp_prep Possible Cause: Mobile Phase Inconsistency control_temp Action: Use Column Oven for Stable Temperature retention->control_temp Possible Cause: Temperature Fluctuations ensure_equilibration Action: Increase Column Equilibration Time retention->ensure_equilibration Possible Cause: Inadequate Equilibration end Problem Resolved check_overload->end check_secondary_int->end check_column_health_ps->end optimize_mp->end change_column->end optimize_gradient->end check_mp_prep->end control_temp->end ensure_equilibration->end

Caption: A logical workflow for troubleshooting common issues in HPLC.

References

"Stigmasta-4,22,25-trien-3-one, (22E)-" troubleshooting NMR signal assignment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stigmasta-4,22,25-trien-3-one, (22E)-

Welcome to the technical support center for the NMR signal assignment of Stigmasta-4,22,25-trien-3-one, (22E)-. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the structural elucidation of this and related stigmastane (B1239390) steroids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am starting my analysis. What are the expected characteristic ¹H and ¹³C NMR signals for the core functional groups of Stigmasta-4,22,25-trien-3-one, (22E)-?

A1: The primary structural features of this molecule are the α,β-unsaturated ketone in Ring A and the three double bonds in the steroid nucleus and side chain. Key expected signals are:

  • ¹H NMR:

    • A singlet for the olefinic proton at C-4, typically found around δ 5.7 ppm.

    • Multiplets for the olefinic protons at C-22 and C-23 in the side chain, expected between δ 5.1 and 5.3 ppm.

    • Two singlets for the angular methyl groups (C-18 and C-19) in the high-field region (δ 0.7-1.2 ppm).

    • Protons adjacent to the carbonyl group (at C-2) will be deshielded and appear in the δ 2.0-2.7 ppm range.[1]

  • ¹³C NMR:

    • A signal for the ketone carbonyl (C-3) in the downfield region, typically around δ 199 ppm.[2]

    • Olefinic carbon signals for C-4 and C-5 will be in the δ 124-172 ppm range.

    • Additional olefinic carbon signals for C-22, C-23, and C-25 will also appear in the downfield region.

For a more detailed breakdown of expected chemical shifts, please refer to the data table below.

Q2: The aliphatic region of my ¹H NMR spectrum (δ 1.0-2.5 ppm) is very crowded with overlapping signals. How can I resolve and assign these protons?

A2: Signal overlap in the aliphatic region is a common challenge with steroid skeletons.[3][4] A combination of 2D NMR experiments is the most effective strategy for unambiguous assignment.

  • Experimental Protocol:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. This will help you distinguish between overlapping proton signals if their attached carbons have different chemical shifts.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other (typically protons on adjacent carbons).[5] By "walking" through the spin systems (e.g., from H-1 to H-2), you can piece together fragments of the steroid backbone.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the fragments identified by COSY and for assigning quaternary carbons.

Q3: I see two methyl singlets. How do I definitively assign them to C-18 and C-19?

A3: The assignment of the two angular methyl groups can be confirmed using an HMBC experiment. The spatial proximity of these methyl groups to different parts of the steroid core results in distinct long-range correlations.

  • Experimental Protocol:

    • Acquire a standard HMBC spectrum.

    • Analysis:

      • The C-19 methyl protons (typically the more downfield of the two singlets) will show correlations to carbons in Ring A and B, specifically C-1, C-5, C-9, and C-10.

      • The C-18 methyl protons will show correlations to carbons in the C and D rings, specifically C-12, C-13, C-14, and C-17.

Q4: How can I confirm the geometry of the double bond at C-22 is (E)-configuration?

A4: The (E)-configuration (trans) of the C-22 double bond can be confirmed by two primary NMR methods:

  • ¹H-¹H Coupling Constant (J-value): The magnitude of the coupling constant between the olefinic protons H-22 and H-23 is diagnostic of the stereochemistry. For a trans-double bond, a large coupling constant of approximately 15-18 Hz is expected. A cis-double bond would show a smaller coupling constant (typically 10-12 Hz).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects through-space correlations between protons that are close to each other. For the (22E)-isomer, you would expect to see a NOE correlation between H-20 and H-23, as they are on the same side of the molecule.

Q5: My NMR signals are broad. What could be the cause and how can I fix it?

A5: Broad NMR signals can be caused by several factors. Here are some common causes and solutions:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening.[6] Diluting the sample may help.

  • Insoluble Material: The presence of particulate matter can disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved and consider filtering it through a small plug of glass wool in the NMR tube.

  • Paramagnetic Impurities: Paramagnetic metals can cause significant line broadening. If suspected, you may need to re-purify your sample.

  • Chemical Exchange: The molecule may be undergoing conformational exchange on the NMR timescale. Acquiring the spectrum at a different temperature (either higher or lower) can sometimes sharpen the signals by moving out of the intermediate exchange regime.

Data Presentation: Predicted NMR Chemical Shifts

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for Stigmasta-4,22,25-trien-3-one, (22E)- based on data from analogous stigmastane steroids. Actual experimental values may vary depending on the solvent and concentration.

Carbon No.Predicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm) (Multiplicity, J in Hz)
3~199.5-
4~124.0~5.72 (s)
5~171.5-
18~12.0~0.72 (s)
19~17.5~1.18 (s)
21~21.1~1.03 (d, J=6.5)
22~138.0~5.25 (dd, J=15.2, 8.5)
23~129.5~5.17 (dd, J=15.2, 8.5)
25~147.0-
26~25.0~1.68 (s)
27~17.7~1.60 (s)
29~12.2~0.85 (t, J=7.5)

Note: This table highlights key signals. Full assignment requires comprehensive 2D NMR analysis.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the complete NMR signal assignment of Stigmasta-4,22,25-trien-3-one, (22E)-, including key troubleshooting decision points.

NMR_Workflow start Sample Preparation (Dissolve in CDCl3) nmr_1d Acquire 1D Spectra (¹H, ¹³C, DEPT) start->nmr_1d initial_assign Initial Assignments (Functional Groups, Methyls) nmr_1d->initial_assign overlap_q Significant Overlap in Aliphatic Region? initial_assign->overlap_q nmr_2d_core Acquire 2D Spectra (COSY, HSQC) overlap_q->nmr_2d_core Yes connect_q Ambiguous Connections or Quaternary Carbons? overlap_q->connect_q No assign_fragments Assign Spin Systems & Proton-Carbon Pairs nmr_2d_core->assign_fragments assign_fragments->connect_q nmr_hmbc Acquire HMBC Spectrum connect_q->nmr_hmbc Yes stereo_q Confirm Stereochemistry? (e.g., C-22) connect_q->stereo_q No assign_full Assemble Full Carbon Skeleton & Assign Quaternary Carbons nmr_hmbc->assign_full assign_full->stereo_q nmr_noesy Acquire NOESY/ROESY Spectrum stereo_q->nmr_noesy Yes final_report Final Structure Assignment & Reporting stereo_q->final_report No assign_stereo Confirm Relative Stereochemistry via NOE Correlations nmr_noesy->assign_stereo assign_stereo->final_report

Caption: Workflow for NMR signal assignment of complex steroids.

References

Technical Support Center: Stigmasta-4,22,25-trien-3-one, (22E)- Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stigmasta-4,22,25-trien-3-one, (22E)- mass spectrometry fragmentation analysis.

Troubleshooting Guide

Mass spectrometry (MS) of steroid compounds can present unique challenges. This guide addresses common issues you may encounter during the analysis of Stigmasta-4,22,25-trien-3-one, (22E)-.

Common Problems & Solutions

Problem Potential Cause Recommended Solution
No or Low Signal/Peak Intensity Inadequate sample concentration.Prepare a fresh, more concentrated sample. Ensure the concentration is within the limit of detection for your instrument.[1]
Improper instrument settings (e.g., ionization source parameters).Optimize source conditions, including temperature, gas flows, and voltages. Consult your instrument's manual for recommended starting points for steroid analysis.
Sample degradation.Ensure proper sample storage and handling to prevent degradation.
Issues with the sample introduction system (e.g., autosampler, syringe).Verify that the autosampler and syringe are functioning correctly and that the sample is being properly introduced into the mass spectrometer.[2]
Unexpected Fragmentation Pattern In-source fragmentation.This can occur with thermally labile compounds. Try reducing the ion source temperature or using a softer ionization technique if available.[1]
Presence of isomers or impurities.Verify the purity of your standard. Isomeric steroids can have very similar fragmentation patterns, making careful chromatographic separation crucial.[3]
Contamination of the mobile phase or system.Use high-purity, LC-MS grade solvents and additives. Check for and eliminate any sources of contamination in your LC-MS system.[1]
Poor Mass Accuracy Instrument calibration drift.Perform a mass calibration of the instrument according to the manufacturer's guidelines. It is recommended to recalibrate after every reboot.[4][5][6]
Matrix effects.The sample matrix can interfere with ionization, leading to mass shifts. Employ appropriate sample preparation techniques such as solid-phase extraction (SPE) to clean up the sample. Consider using an internal standard.
High Background Noise Contaminated mobile phase or glassware.Prepare fresh mobile phases using high-purity solvents and ensure all glassware is thoroughly cleaned.[1]
Leaks in the system.Check for any leaks in the gas supply lines, fittings, and connections.[2]
Carryover from previous injections.Implement a robust wash method for the autosampler and injection port between samples. Running blank injections can help identify and mitigate carryover.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragmentation pathways for Stigmasta-4,22,25-trien-3-one, (22E)- in Electron Ionization (EI) Mass Spectrometry?

  • Cleavage of the side chain: The bond between C17 and C20 is a common cleavage point in many steroids, leading to fragments representing the steroid nucleus and the side chain.

  • Ring cleavages: Fragmentation of the steroid rings (A, B, C, and D rings) can occur, often initiated by charge localization on the keto group in the A-ring.

  • Loss of small neutral molecules: Successive losses of molecules like water (if hydroxyl groups are present), methyl groups, or parts of the side chain are common.

Q2: How can I improve the sensitivity of my analysis for Stigmasta-4,22,25-trien-3-one, (22E)-?

A2: Improving sensitivity is a common challenge in steroid analysis.[7] Consider the following:

  • Sample Preparation: Utilize solid-phase extraction (SPE) to concentrate your analyte and remove interfering matrix components.

  • Chromatography: Optimize your liquid chromatography (LC) method to achieve sharp, well-resolved peaks. This includes selecting the appropriate column, mobile phase, and gradient.

  • Mass Spectrometry: Use a sensitive mass spectrometer, such as a triple quadrupole instrument, and operate it in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted analysis.[8]

Q3: I am observing unexpected adducts in my ESI-MS spectrum. What could be the cause?

A3: The formation of adducts, such as [M+Na]+ or [M+K]+, is common in electrospray ionization (ESI). This can be caused by:

  • Contamination: Traces of sodium or potassium salts in your glassware, solvents, or sample can lead to adduct formation.

  • Mobile Phase Additives: While additives are often necessary for good chromatography and ionization, some can promote adduct formation.

  • Sample Matrix: The sample matrix itself may contain salts that contribute to adducts.

To minimize adducts, use high-purity solvents, thoroughly clean all glassware, and consider using mobile phase additives that are less prone to forming adducts.

Experimental Protocols

A detailed experimental protocol for the analysis of steroids by LC-MS/MS is crucial for reproducible results.

Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

  • Loading: Load the sample (e.g., dissolved in a water/organic mixture) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the Stigmasta-4,22,25-trien-3-one, (22E)- with a strong organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

LC-MS/MS Method

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the course of the run to elute the steroid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Parameters: For targeted analysis, precursor and product ions would need to be determined by infusing a standard of Stigmasta-4,22,25-trien-3-one, (22E)-.

Visualizations

Mass_Spectrometry_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Systematic Troubleshooting cluster_3 Resolution Start Analysis Issue Encountered No_Peak No or Low Signal Start->No_Peak Bad_Shape Peak Tailing/Fronting Start->Bad_Shape Wrong_Mass Incorrect m/z Start->Wrong_Mass Check_Instrument Check Instrument Status No_Peak->Check_Instrument Check_LC Troubleshoot LC System Bad_Shape->Check_LC Calibrate Recalibrate Mass Analyzer Wrong_Mass->Calibrate Check_Method Review Method Parameters Check_Instrument->Check_Method Check_Sample Inspect Sample Check_Method->Check_Sample Source_Clean Clean Ion Source Check_Sample->Source_Clean Resolved Issue Resolved Source_Clean->Resolved Optimize_Method Optimize MS Method Calibrate->Optimize_Method Check_LC->Optimize_Method Optimize_Method->Resolved

Caption: A workflow for troubleshooting common mass spectrometry issues.

Predicted_Fragmentation_Pathway M Stigmasta-4,22,25-trien-3-one [M]+ F1 Loss of Side Chain (C17-C20 cleavage) M->F1 - C10H19 F2 Ring A Cleavage M->F2 Retro-Diels-Alder F3 Loss of CH3 M->F3 - 15 Da F1->F3 F4 Further Side Chain Fragmentation F1->F4

Caption: Predicted EI fragmentation pathways for the target molecule.

References

"Stigmasta-4,22,25-trien-3-one, (22E)-" reducing interference in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using Stigmasta-4,22,25-trien-3-one, (22E)-, and encountering potential interference in biological assays. This document provides troubleshooting advice and frequently asked questions (FAQs) to help identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is Stigmasta-4,22,25-trien-3-one, (22E)-, and from where is it derived?

Stigmasta-4,22,25-trien-3-one, (22E)- is a steroid compound that has been isolated from the herbs of Callicarpa giraldiana.[1] Its steroidal backbone, a common feature in many biologically active molecules, also presents a potential for interference in various assay formats.

Q2: Why might a steroid-like compound such as Stigmasta-4,22,25-trien-3-one, (22E)- interfere with my biological assays?

Compounds with a steroid structure can interfere in biological assays through several mechanisms:

  • Structural Similarity: Its structure may resemble that of endogenous hormones or other signaling molecules, leading to cross-reactivity in immunoassays.[2][3][4][5]

  • Optical Properties: The conjugated ring system may exhibit intrinsic fluorescence (autofluorescence) or absorb light at wavelengths used for assay detection, leading to false-positive or false-negative results.[6][7]

  • Off-Target Biological Activity: Steroids can have broad biological effects, and the compound might be interacting with cellular components other than the intended target, affecting cell health or signaling pathways.

  • Non-specific Reactivity: Like many screening compounds, it could cause issues such as aggregation at higher concentrations.

Q3: I am observing unexpected results in my immunoassay (ELISA, RIA). Could Stigmasta-4,22,25-trien-3-one, (22E)- be the cause?

Yes, it is possible. Due to its steroidal structure, Stigmasta-4,22,25-trien-3-one, (22E)- could cross-react with antibodies designed to detect other steroid hormones like cortisol or testosterone (B1683101).[2][4][5] This cross-reactivity can lead to falsely elevated or reduced measurements depending on the assay format (competitive vs. sandwich).[8]

Q4: My fluorescence-based assay (e.g., FRET, FP, fluorescence intensity) is showing high background or inconsistent readings. How could Stigmasta-4,22,25-trien-3-one, (22E)- be interfering?

Interference in fluorescence assays can occur in two primary ways:

  • Autofluorescence: The compound itself may fluoresce when excited at the same wavelength as your reporter fluorophore, leading to a false-positive signal.[7]

  • Quenching: The compound may absorb the excitation or emission light of your fluorophore, leading to a false-negative signal.[7]

It is recommended to measure the fluorescence of the compound alone in the assay buffer to assess its intrinsic optical properties.[9][10]

Q5: In my cell-based assay, I'm seeing unexpected changes in cell viability or signaling readouts. What should I consider?

Steroid-like molecules can have pleiotropic effects. It is crucial to determine if the observed effects are due to the intended mechanism of action or an off-target effect. Consider the following possibilities:

  • Cytotoxicity: The compound may be causing cell death or inhibiting proliferation, which can affect a wide range of cellular readouts.

  • Receptor Cross-talk: The compound might be interacting with other nuclear receptors or signaling pathways.

  • Assay Component Interaction: The compound could be directly inhibiting a reporter enzyme (e.g., luciferase) used in the assay.

Troubleshooting Guides

Issue 1: Suspected Interference in an Immunoassay

Symptoms:

  • Higher or lower than expected analyte concentration in the presence of the compound.

  • Poor correlation between compound dose and assay signal.

  • High variability between replicate wells.

Troubleshooting Workflow:

A Start: Suspected Immunoassay Interference B Perform Cross-Reactivity Check A->B C Run Assay without Primary Antibody B->C D Run Assay without Analyte C->D E Analyze Results D->E F Conclusion: Cross-Reactivity Likely E->F Signal depends on compound concentration in absence of analyte G Conclusion: Interference with Detection System E->G Signal observed in absence of primary antibody H Conclusion: Interference with Analyte Binding E->H Signal altered in presence of compound and analyte I Mitigation Strategies F->I G->I H->I

Caption: Troubleshooting workflow for immunoassay interference.

Experimental Protocols:

  • Protocol 1: Immunoassay Cross-Reactivity Assessment

    • Prepare a dilution series of Stigmasta-4,22,25-trien-3-one, (22E)- in the assay buffer.

    • Run the immunoassay according to the manufacturer's protocol, but substitute the standard analyte with the dilutions of the test compound.

    • Include a zero-analyte control (blank).

    • Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of standard at 50% binding / Concentration of test compound at 50% binding) * 100

Data Presentation:

CompoundAssay Target% Cross-Reactivity (Hypothetical)Potential Impact
Stigmasta-4,22,25-trien-3-one, (22E)-Cortisol5.0%May cause falsely elevated cortisol readings.[5]
Stigmasta-4,22,25-trien-3-one, (22E)-Testosterone2.5%May interfere with testosterone measurements.[2][4]
Stigmasta-4,22,25-trien-3-one, (22E)-Progesterone<0.1%Unlikely to cause significant interference.
Issue 2: Suspected Interference in a Fluorescence-Based Assay

Symptoms:

  • High background fluorescence in wells containing the compound.

  • A decrease in signal that is not dose-dependent in a quenching assay.

  • Erratic readings across the plate.

Troubleshooting Workflow:

A Start: Suspected Fluorescence Interference B Measure Compound Autofluorescence A->B C Perform Spectral Scan B->C D Assess Quenching Effect C->D E Analyze Data D->E F Conclusion: Autofluorescence E->F High signal from compound alone G Conclusion: Quenching E->G Signal of known fluorophore is reduced by compound H Conclusion: No Significant Optical Interference E->H No significant signal from compound alone or reduction of fluorophore signal I Mitigation Strategies F->I G->I

Caption: Troubleshooting workflow for fluorescence interference.

Experimental Protocols:

  • Protocol 2: Autofluorescence Measurement

    • Prepare a dilution series of Stigmasta-4,22,25-trien-3-one, (22E)- in the assay buffer.

    • Dispense the dilutions into the same type of microplate used for the assay.

    • Include wells with assay buffer only as a blank.

    • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as the primary assay.

    • Subtract the blank reading from the compound readings to determine the net fluorescence.

Data Presentation:

Compound Concentration (µM)Raw Fluorescence Units (RFU) at Ex/Em 485/520 nm (Hypothetical)Net Fluorescence (RFU)
10015,00014,500
507,5007,000
253,7503,250
12.51,8001,300
0 (Buffer Blank)5000

Mitigation Strategies:

  • For Autofluorescence:

    • Use a red-shifted fluorophore for your assay, as autofluorescence is more common in the blue-green spectrum.[6][7]

    • If possible, perform a "pre-read" of the plate with the compound before adding the fluorescent substrate and subtract this background.

    • Treat samples with a quenching agent like Sudan Black B, though this is more common in microscopy than plate-based assays.[11][12]

  • For Quenching:

    • Use a higher concentration of the fluorophore if the assay design allows.[7]

    • Consider using an orthogonal assay with a different detection method (e.g., luminescence or absorbance).

Issue 3: Suspected Off-Target Effects in a Cell-Based Assay

Symptoms:

  • Reduced signal in a reporter assay (e.g., luciferase, beta-galactosidase).

  • Changes in cell morphology or viability.

  • The observed effect does not align with the known mechanism of the target.

Troubleshooting Workflow:

A Start: Suspected Off-Target Effects B Perform Cytotoxicity Assay A->B C Run Reporter Counter-Screen B->C D Use Parental Cell Line C->D E Analyze Results D->E F Conclusion: Compound is Cytotoxic E->F Dose-dependent decrease in cell viability G Conclusion: Direct Reporter Inhibition E->G Reporter activity inhibited in a cell-free system H Conclusion: Target-Independent Effect E->H Effect observed in parental cell line lacking the target I Refine Experiment F->I G->I H->I

Caption: Troubleshooting workflow for off-target effects.

Experimental Protocols:

  • Protocol 3: Luciferase Inhibition Counter-Screen

    • Prepare a dilution series of Stigmasta-4,22,25-trien-3-one, (22E)-.

    • In a cell-free format, combine purified luciferase enzyme, its substrate (luciferin), and ATP in assay buffer.

    • Add the compound dilutions to the reaction mixture.

    • Include a positive control (known luciferase inhibitor) and a negative control (vehicle).

    • Measure luminescence and calculate the IC50 of the compound for luciferase inhibition.

Data Presentation:

AssayStigmasta-4,22,25-trien-3-one, (22E)- IC50 (µM) (Hypothetical)Interpretation
Primary Target Assay10Apparent activity against the primary target.
Cytotoxicity Assay (e.g., MTS)>100The compound is not cytotoxic at the active concentration.
Luciferase Inhibition Assay15The apparent activity in the primary assay is likely due to luciferase inhibition.

References

Technical Support Center: Scaling Up the Purification of Stigmasta-4,22,25-trien-3-one, (22E)-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the scale-up purification of Stigmasta-4,22,25-trien-3-one, (22E)-. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the purification of Stigmasta-4,22,25-trien-3-one, (22E)-?

A1: The primary challenges in scaling up the purification of this non-polar steroid ketone stem from its structural features. The extended conjugation in the trienone system can make the molecule susceptible to isomerization or degradation under harsh chromatographic conditions. Its low polarity can lead to poor solubility in common reversed-phase mobile phases, and co-elution with structurally similar impurities is a significant hurdle. Furthermore, scaling up from analytical to preparative chromatography requires careful optimization of loading capacity to maintain resolution and purity.

Q2: What are the recommended initial steps for developing a scalable purification method?

A2: A successful scale-up begins with a robust analytical method, typically using High-Performance Liquid Chromatography (HPLC). The initial steps should involve:

  • Solubility Testing: Determine the solubility of the crude material in a variety of organic solvents to identify suitable injection solvents and mobile phase components.

  • Column and Mobile Phase Screening: Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile (B52724)/water, methanol (B129727)/water) to achieve optimal selectivity and resolution of the target compound from its impurities at an analytical scale.[1]

  • Impurity Profiling: Identify and characterize the major impurities present in the crude mixture to understand their chromatographic behavior.[2] This is crucial for developing a selective purification method.

Q3: How can I improve the solubility of Stigmasta-4,22,25-trien-3-one, (22E)- for reversed-phase HPLC?

A3: Given its non-polar nature, dissolving Stigmasta-4,22,25-trien-3-one, (22E)- in the initial mobile phase for reversed-phase HPLC can be challenging. To address this:

  • Use a Stronger Injection Solvent: Dissolve the sample in a stronger, water-miscible organic solvent like isopropanol (B130326) or tetrahydrofuran. However, be mindful that a large injection volume of a strong solvent can lead to peak distortion.

  • Optimize Mobile Phase Composition: A higher percentage of organic solvent in the mobile phase will improve solubility. For preparative runs, a gradient elution starting with a higher organic content might be necessary.

  • Consider Normal-Phase Chromatography: If solubility in reversed-phase systems remains a significant issue, normal-phase chromatography using solvents like hexane (B92381) and ethyl acetate (B1210297) can be a viable alternative.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the scale-up purification of Stigmasta-4,22,25-trien-3-one, (22E)-.

Chromatography Issues

Q4: I'm observing significant peak tailing for my target compound in preparative HPLC. What are the likely causes and solutions?

A4: Peak tailing is a common issue in preparative chromatography and can be caused by several factors. A systematic approach to troubleshooting is recommended.

  • Cause 1: Column Overload. Injecting too much sample onto the column can saturate the stationary phase, leading to asymmetrical peaks.

    • Solution: Reduce the sample load per injection. Perform a loading study at the analytical scale to determine the maximum sample capacity before significant peak shape deterioration.[1]

  • Cause 2: Secondary Interactions. Residual silanol (B1196071) groups on silica-based stationary phases can interact with the ketone functionality of the molecule, causing tailing.

    • Solution: Use a highly end-capped column. Alternatively, adding a small amount of a competitive agent, like a volatile acid (e.g., 0.1% formic acid), to the mobile phase can help to mask the silanol groups.

  • Cause 3: Inappropriate Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: If possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.

Q5: My resolution between the target compound and a key impurity is good at the analytical scale but is lost upon scaling up. Why is this happening and what can I do?

A5: Loss of resolution during scale-up is a frequent challenge. The primary reasons and potential solutions are outlined below.

  • Cause 1: Non-Linear Scale-Up. The relationship between analytical and preparative chromatography is not always perfectly linear.

    • Solution: Re-optimize the gradient profile on the preparative column. A shallower gradient around the elution time of the target compound can improve separation.

  • Cause 2: Overloading. Even if the total mass on the column is scaled appropriately, volume overload can cause band broadening and loss of resolution.

    • Solution: Ensure the injection volume is also scaled correctly. As a general rule, the injection volume should be kept below 1-2% of the column volume for optimal performance.

  • Cause 3: Different Column Packing. If the analytical and preparative columns have different packing materials (even if they have the same stationary phase chemistry), the selectivity can change.

    • Solution: Use analytical and preparative columns from the same manufacturer with the same packing material to ensure consistent selectivity.

Product Purity and Stability

Q6: I'm concerned about the stability of the trienone system during purification. What conditions should I avoid?

A6: The conjugated trienone system can be sensitive to certain conditions, potentially leading to degradation or isomerization.

  • pH: Avoid strongly acidic or basic mobile phases, as these can catalyze isomerization of the double bonds or other degradation pathways. A neutral or slightly acidic pH (e.g., using 0.1% formic acid) is generally recommended.

  • Temperature: Elevated temperatures can promote degradation. It is advisable to perform the purification at ambient temperature unless a specific temperature is required for selectivity.

  • Light Exposure: Polyunsaturated compounds can be susceptible to photodegradation. Protect the sample and collected fractions from direct light.

Q7: After purification, I still have a persistent impurity with a very similar retention time. How can I improve the purity?

A7: Closely eluting impurities are a common problem in steroid purification.

  • Optimize Selectivity: Experiment with different organic modifiers in the mobile phase. For instance, switching from acetonitrile to methanol can alter the selectivity and may resolve the impurity from the main peak.[1] Different stationary phases, such as phenyl-hexyl, can also offer different selectivities compared to standard C18 columns.[1]

  • Orthogonal Purification Method: If HPLC alone is insufficient, consider a secondary purification step using a different technique. Flash chromatography with a different stationary phase (e.g., silica (B1680970) gel if reversed-phase HPLC was used) can be effective.

  • Crystallization: If the purified material is of sufficient concentration, crystallization can be a highly effective final purification step to remove trace impurities.

Data Presentation

Table 1: Comparison of Analytical and Preparative HPLC Parameters for Steroid Purification
ParameterAnalytical HPLCPreparative HPLCScaling Factor
Column I.D. 4.6 mm21.2 mm(21.2 / 4.6)² ≈ 21.2
Flow Rate 1.0 mL/min21.2 mL/min21.2
Injection Volume 10 µL~212 µL21.2
Sample Load 0.1 mg~2.1 mg21.2

Note: This table provides a theoretical linear scale-up calculation. Actual parameters may need to be adjusted based on experimental results.[1]

Table 2: Troubleshooting Common HPLC Issues in Steroid Purification
SymptomPossible CauseRecommended Action
High Backpressure Column frit blockageBackflush the column; filter the sample before injection.
Buffer precipitationEnsure buffer is soluble in the mobile phase; flush the system with water.
Peak Splitting Column void or channelingReplace the column.
Sample solvent incompatibilityDissolve the sample in the mobile phase or a weaker solvent.
Ghost Peaks Contaminated mobile phasePrepare fresh mobile phase.
Carryover from previous injectionImplement a needle wash step in the autosampler.

Experimental Protocols

Protocol 1: Analytical Method Development for Stigmasta-4,22,25-trien-3-one, (22E)-
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a linear gradient of 70% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at the λmax of the compound (determine by UV scan).

  • Injection Volume: 10 µL of a 1 mg/mL solution in acetonitrile.

  • Optimization: Adjust the gradient slope and starting/ending percentages to achieve optimal resolution between the main peak and impurities. Consider testing methanol as mobile phase B to evaluate changes in selectivity.

Protocol 2: Scale-Up to Preparative HPLC
  • Column: C18 reversed-phase column with the same packing material as the analytical column (e.g., 21.2 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Adjust the analytical gradient time segments by the scaling factor.

  • Flow Rate: Scale up the analytical flow rate based on the column cross-sectional area (e.g., 21.2 mL/min for a 21.2 mm ID column scaled from a 4.6 mm ID column).[1]

  • Injection: Perform a loading study by injecting increasing amounts of the sample to determine the maximum load that maintains adequate resolution. Start with a load scaled up linearly from the analytical injection.

  • Fraction Collection: Collect fractions based on the UV detector signal, ensuring collection starts before the peak rises and ends after it returns to baseline to maximize recovery.

Visualizations

experimental_workflow cluster_analytical Analytical Scale cluster_prep Preparative Scale cluster_analysis Analysis & Final Product a_sol Solubility Testing a_method Method Development a_sol->a_method informs a_load Loading Study a_method->a_load defines p_scaleup Scale-Up Calculation a_load->p_scaleup data for p_purify Purification Run p_scaleup->p_purify guides p_collect Fraction Collection p_purify->p_collect leads to an_purity Purity Check p_collect->an_purity for an_final Pure Compound an_purity->an_final confirms

Caption: A typical workflow for scaling up the purification of a target compound from analytical to preparative scale.

troubleshooting_logic start Poor Peak Shape (e.g., Tailing) check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample load check_overload->reduce_load Yes check_silanol Are there secondary silanol interactions? check_overload->check_silanol No resolved Problem Resolved reduce_load->resolved modify_mp Add modifier (e.g., 0.1% Formic Acid) or use end-capped column check_silanol->modify_mp Yes check_solvent Is the sample solvent appropriate? check_silanol->check_solvent No modify_mp->resolved change_solvent Dissolve sample in mobile phase or reduce injection volume check_solvent->change_solvent Yes check_solvent->resolved No change_solvent->resolved

Caption: A troubleshooting decision tree for addressing poor peak shape in HPLC.

References

Technical Support Center: Purity Analysis of Stigmasta-4,22,25-trien-3-one, (22E)-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of Stigmasta-4,22,25-trien-3-one, (22E)-, a steroidal compound. The information is tailored for researchers, scientists, and drug development professionals to refine their analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the purity analysis of Stigmasta-4,22,25-trien-3-one, (22E)-?

A1: For a non-polar compound like Stigmasta-4,22,25-trien-3-one, (22E)-, a reverse-phase HPLC (RP-HPLC) method is generally recommended. A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, analyzed with a UV detector. The specific parameters would require optimization.

Q2: How can I obtain a reference standard for Stigmasta-4,22,25-trien-3-one, (22E)-?

A2: High-purity reference standards for Stigmasta-4,22,25-trien-3-one, (22E)- are available from various chemical suppliers that specialize in natural products and analytical standards. It is crucial to use a certified reference standard for accurate quantification and identification of impurities.

Q3: What are the potential impurities I should look for?

A3: Impurities can originate from the synthetic route or degradation. Potential impurities for Stigmasta-4,22,25-trien-3-one, (22E)- could include isomers (e.g., (22Z)-isomer), precursors from the synthesis, or oxidation products. It is advisable to have an impurity profile established, potentially through techniques like LC-MS, to identify and characterize unknown peaks in your chromatogram.

Q4: My baseline is noisy. What are the common causes and solutions?

A4: A noisy baseline can be caused by several factors including air bubbles in the system, a contaminated detector cell, or issues with the mobile phase.[1] To troubleshoot, you can try degassing the mobile phase, flushing the system with a strong organic solvent, and ensuring all fittings are secure.[1] If the problem persists, the detector lamp may need replacement.[1]

Q5: I am observing peak tailing in my chromatograms. How can I resolve this?

A5: Peak tailing can be caused by interactions between the analyte and active sites on the stationary phase, or by issues with the mobile phase pH.[2] Using a high-purity silica-based column can minimize these interactions.[2] Adjusting the mobile phase pH or adding a buffer can also help to ensure the analyte is in a single ionic state.[2] Additionally, check for and replace any contaminated guard columns.

Troubleshooting Guides

This section provides systematic guidance for common issues encountered during the HPLC analysis of Stigmasta-4,22,25-trien-3-one, (22E)-.

Issue 1: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature. Verify the oven's temperature accuracy.[1]
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily. If using a gradient, ensure the pump's mixing performance is optimal.[1][3]
Column Equilibration is Insufficient Increase the column equilibration time between runs, especially after changing the mobile phase.[1] A minimum of 10 column volumes is recommended.[3]
Variable Flow Rate Check the pump for leaks and ensure it is delivering a consistent flow rate.[3] Use a calibrated flow meter for verification.[1]
Issue 2: Broad or Split Peaks
Potential Cause Troubleshooting Steps
Column Contamination or Degradation Flush the column with a strong solvent.[3] If performance does not improve, replace the guard column or the analytical column.
Sample Solvent Incompatibility Whenever possible, dissolve the sample in the mobile phase.[3] If a different solvent is used, ensure it is miscible with the mobile phase and inject smaller volumes.
High Sample Concentration (Overload) Reduce the amount of sample injected onto the column.[2]
Void at the Column Inlet Reverse the column and flush it with a solvent compatible with the stationary phase. If this doesn't resolve the issue, the column may need to be replaced.[4]

Experimental Protocols

Representative RP-HPLC Method for Purity Analysis

This method is a starting point and may require optimization for your specific instrumentation and sample matrix.

Parameter Condition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 70% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 242 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of Stigmasta-4,22,25-trien-3-one, (22E)- in 1 mL of acetonitrile.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample (1 mg/mL in ACN) inject Inject Sample (10 µL) prep_sample->inject prep_mobile Prepare Mobile Phase (Water & ACN) degas Degas Mobile Phase prep_mobile->degas equilibrate Equilibrate Column degas->equilibrate equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient detect UV Detection (242 nm) run_gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of Stigmasta-4,22,25-trien-3-one, (22E)-.

troubleshooting_tree start Chromatographic Issue Observed retention_shift Retention Time Shift? start->retention_shift peak_shape Poor Peak Shape? retention_shift->peak_shape No check_temp Check Column Temperature retention_shift->check_temp Yes pressure_issue Pressure Fluctuation? peak_shape->pressure_issue No check_column Flush or Replace Column peak_shape->check_column Yes check_leaks Check for Leaks pressure_issue->check_leaks Yes check_mobile_phase Prepare Fresh Mobile Phase check_temp->check_mobile_phase check_flow_rate Verify Flow Rate check_mobile_phase->check_flow_rate check_sample_solvent Adjust Sample Solvent check_column->check_sample_solvent reduce_concentration Reduce Sample Concentration check_sample_solvent->reduce_concentration degas_mobile_phase Degas Mobile Phase check_leaks->degas_mobile_phase flush_system Flush System degas_mobile_phase->flush_system

Caption: Troubleshooting decision tree for common HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Phytosterols: Featuring Stigmasta-4,22,25-trien-3-one, (22E)- and Other Key Phytosterols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various phytosterols (B1254722), with a special focus on the current state of knowledge regarding Stigmasta-4,22,25-trien-3-one, (22E)-. While comprehensive experimental data on this specific compound remains limited in publicly accessible literature, this document summarizes available information on structurally related stigmastane (B1239390) derivatives and contrasts it with the well-documented bioactivities of common phytosterols such as β-sitosterol, stigmasterol (B192456), and campesterol.

Limited Bioactivity Data for Stigmasta-4,22,25-trien-3-one, (22E)-

Currently, there is a notable scarcity of published research detailing the specific bioactivities of Stigmasta-4,22,25-trien-3-one, (22E)-. This compound has been isolated from plants like Callicarpa giraldiana.[1][2] While direct comparative studies are unavailable, the bioactivity of closely related stigmastane derivatives offers some insight into its potential therapeutic effects.

For instance, the structurally similar compound Stigmasta-4,22-dien-3-one has demonstrated cytotoxicity against the human HT1080 fibrosarcoma cell line with a reported half-maximal inhibitory concentration (IC50) of 0.3 mM.[3] This suggests that compounds with this core structure may possess anticancer properties. Furthermore, Stigmasta-4,22-dien-3-one has been noted for its antioxidant activity.[4] Another related molecule, (22E,24S)-stigmasta-5,22,25-trien-3β-ol , has been evaluated for its cytotoxic effects against a panel of human cancer cell lines, including MCF-7 (breast), A549 (lung), KB (nasopharyngeal), KB-VIN (multidrug-resistant nasopharyngeal), and MDA-MB-231 (breast).

These findings suggest that Stigmasta-4,22,25-trien-3-one, (22E)- may also exhibit cytotoxic and antioxidant activities, warranting further investigation to elucidate its specific biological profile.

Comparative Bioactivity of Well-Characterized Phytosterols

In contrast to the limited data on Stigmasta-4,22,25-trien-3-one, (22E)-, other phytosterols have been extensively studied. The most common of these are β-sitosterol, stigmasterol, and campesterol.[5][6][7][8] These compounds have demonstrated a range of beneficial health effects, including cholesterol-lowering, anti-inflammatory, antidiabetic, and anticancer properties.[5][8]

Quantitative Comparison of Phytosterol Bioactivity

The following tables summarize key quantitative data from various in vitro studies, providing a basis for comparing the bioactivities of these prominent phytosterols.

Table 1: Cytotoxic Activity of Phytosterols against Various Cell Lines

PhytosterolCell LineAssayIC50 ValueReference
Stigmasta-4,22-dien-3-one HT1080 (Human Fibrosarcoma)Not Specified0.3 mM[3]
β-sitosterol HAAE-2 (Human Abdominal Aorta Endothelial)Not Specified1.99 µM (at 24h)[8][9]
β-sitosterol Human Monocytic Cell Line (U937)Not SpecifiedHigher concentrations required than cholesterol oxides[6][7]
Stigmasterol derivatives Breast Cancer CellsNot SpecifiedVarious[10]

Table 2: 5-Alpha Reductase Inhibitory Activity

PhytosterolAssay SystemIC50 Value (µM)Reference
β-sitosterol In vitro (Human Prostate)3.24 ± 0.32[11][12]
Stigmasterol In vitro (Human Prostate)31.89 ± 4.26[11][12]
Campesterol In vitro (Human Prostate)15.75 ± 5.56[11][12]

Table 3: Anti-inflammatory Activity of β-sitosterol

AssayModelDoseInhibition (%)Reference
Mieloperoxidase ActivityTPA-induced mouse ear edema0.5 mg/ear56.39[13]
Mieloperoxidase ActivityTPA-induced mouse ear edema1.0 mg/ear79.20[13]
Mieloperoxidase ActivityTPA-induced mouse ear edema1.5 mg/ear98.90[13]
Paw Edema InhibitionReversed passive Arthus reaction in rats50 mg/kg51[13]
Paw Edema InhibitionReversed passive Arthus reaction in rats100 mg/kg63[13]
Paw Edema InhibitionReversed passive Arthus reaction in rats200 mg/kg70[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the bioactivities presented above.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HT1080, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test phytosterols are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

5-Alpha Reductase Inhibition Assay
  • Enzyme Preparation: Microsomes containing 5-alpha reductase are prepared from human prostate tissue or a suitable cell line.

  • Reaction Mixture: The assay is typically performed in a buffer solution containing the enzyme preparation, a radiolabeled substrate (e.g., [³H]-testosterone), and a cofactor (NADPH).

  • Inhibitor Addition: The test phytosterols are added to the reaction mixture at various concentrations. A known inhibitor (e.g., finasteride) is used as a positive control.

  • Incubation: The reaction is incubated at 37°C for a specific time to allow for the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT).

  • Extraction: The reaction is stopped, and the steroids are extracted using an organic solvent (e.g., ethyl acetate).

  • Separation and Quantification: The substrate (testosterone) and the product (DHT) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the corresponding spots or peaks is quantified using a scintillation counter or a radioisotope detector.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_workflow General Workflow for Bioactivity Screening of Phytosterols A Phytosterol Isolation and Purification B Structural Elucidation (e.g., NMR, MS) A->B C In Vitro Bioassays (e.g., Cytotoxicity, Anti-inflammatory) B->C D Quantitative Data Analysis (e.g., IC50 determination) C->D F Mechanism of Action Studies C->F E Comparative Analysis with Known Phytosterols D->E

Caption: A generalized experimental workflow for the bioactivity screening of novel phytosterols.

G cluster_pathway Simplified Apoptosis Signaling Pathway Phytosterol Cytotoxic Phytosterol (e.g., Stigmastane derivative) Cell Cancer Cell Phytosterol->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: A simplified diagram illustrating a potential apoptotic pathway induced by cytotoxic phytosterols.

References

A Comparative Analysis of Stigmasta-4,22,25-trien-3-one, (22E)- and Stigmasterol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the structural and biological properties of Stigmasta-4,22,25-trien-3-one, (22E)- and the well-characterized phytosterol, stigmasterol (B192456), reveals a significant gap in the scientific literature. While stigmasterol has been the subject of extensive research, delineating its multifaceted pharmacological activities, Stigmasta-4,22,25-trien-3-one, (22E)- remains a largely uncharacterized natural product. This guide summarizes the available data for both compounds, highlighting the need for further investigation into the potential therapeutic applications of Stigmasta-4,22,25-trien-3-one, (22E)-.

Chemical Structure and Properties

Stigmasta-4,22,25-trien-3-one, (22E)- and stigmasterol share a common stigmastane (B1239390) skeleton but differ in their functional groups and the position of double bonds. These structural nuances are expected to significantly influence their biological activities.

Stigmasta-4,22,25-trien-3-one, (22E)- is a steroid that has been isolated from the herbs of Callicarpa giraldiana.[1] Its structure is characterized by a ketone group at the C-3 position and double bonds at the C-4, C-22, and C-25 positions.[2]

Stigmasterol , a widely distributed phytosterol, possesses a hydroxyl group at the C-3 position and double bonds at the C-5 and C-22 positions.[3][4]

PropertyStigmasta-4,22,25-trien-3-one, (22E)-Stigmasterol
Molecular Formula C29H44O[2]C29H48O[3]
Molecular Weight 408.66 g/mol 412.69 g/mol [3]
Functional Group (C-3) KetoneHydroxyl
Double Bond Positions 4, 22, 255, 22
Natural Source Callicarpa giraldiana[1]Widely found in plants, including soybeans, rapeseed, and calabar bean.[3]

Comparative Biological Activity: An Overview of Stigmasterol and the Unexplored Potential of a Stigmastane Derivative

Due to a lack of experimental data on the biological effects of Stigmasta-4,22,25-trien-3-one, (22E)-, a direct comparative analysis is not currently possible. However, the extensive research on stigmasterol provides a valuable framework for hypothesizing the potential, yet unconfirmed, activities of its structural analog.

Stigmasterol: A Profile of Diverse Pharmacological Effects

Stigmasterol is a well-documented phytosterol with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and hypolipidemic effects.

Anti-inflammatory and Immunomodulatory Activity: Stigmasterol has been shown to exert anti-inflammatory effects and modulate the immune response.[5] It can up-regulate the intestinal mucosal immune response by activating the butyrate-PPARγ axis.[5]

Anticancer Potential: Research indicates that stigmasterol possesses anticancer properties. It can induce apoptosis in cancer cells and inhibit tumor angiogenesis.[5]

Cholesterol-Lowering Effects: Stigmasterol is known for its ability to lower cholesterol levels by inhibiting its absorption in the intestine.[6][7][8]

Neuroprotective Effects: Studies suggest that stigmasterol may have neuroprotective properties.

Stigmasta-4,22,25-trien-3-one, (22E)-: A Call for Investigation

Currently, there is a significant void in the scientific literature regarding the biological activities of Stigmasta-4,22,25-trien-3-one, (22E)-. Its structural similarity to other bioactive steroids, including stigmasterol, suggests that it may possess interesting pharmacological properties. The presence of a conjugated ketone system in the A-ring and an additional double bond in the side chain could lead to unique biological activities compared to stigmasterol. Future research should focus on isolating or synthesizing this compound and evaluating its potential efficacy in various in vitro and in vivo models.

Signaling Pathways: Established Mechanisms of Stigmasterol

The diverse biological effects of stigmasterol are mediated through its interaction with various cellular signaling pathways.

mTOR Signaling Pathway: Stigmasterol has been shown to activate the mTOR signaling pathway, which is crucial for processes like cell growth and proliferation.

NF-κB Signaling Pathway: Stigmasterol can inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.

PPARγ Signaling Pathway: Activation of the PPARγ receptor by stigmasterol contributes to its anti-inflammatory and metabolic regulatory effects.

The signaling pathways affected by Stigmasta-4,22,25-trien-3-one, (22E)- remain to be elucidated.

Stigmasterol_Signaling_Pathways cluster_0 Cellular Processes Stigmasterol Stigmasterol mTOR mTOR Pathway Stigmasterol->mTOR activates NFkB NF-κB Pathway Stigmasterol->NFkB inhibits PPARg PPARγ Pathway Stigmasterol->PPARg activates Inflammation Inflammation Apoptosis Apoptosis Cell_Growth Cell Growth Cholesterol_Metabolism Cholesterol Metabolism mTOR->Cell_Growth NFkB->Inflammation PPARg->Inflammation PPARg->Cholesterol_Metabolism

Caption: Simplified overview of key signaling pathways modulated by stigmasterol.

Experimental Protocols

As no experimental data for Stigmasta-4,22,25-trien-3-one, (22E)- is available, this section details a representative protocol for evaluating the cytotoxic effects of a compound, a common initial screening for novel drug candidates.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of a test compound on a specific cell line.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with Stigmasta-4,22,25-trien-3-one (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: A standard workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

The comparative analysis between Stigmasta-4,22,25-trien-3-one, (22E)- and stigmasterol underscores a significant disparity in our current knowledge. Stigmasterol stands as a phytosterol with well-established and diverse biological activities. In stark contrast, Stigmasta-4,22,25-trien-3-one, (22E)- remains an enigmatic natural product. The structural differences between these two molecules, particularly the ketone functionality and altered double bond positions in Stigmasta-4,22,25-trien-3-one, (22E)-, strongly suggest the potential for novel biological activities.

To bridge this knowledge gap, a concerted research effort is imperative. The primary focus should be on the isolation or chemical synthesis of Stigmasta-4,22,25-trien-3-one, (22E)- to enable comprehensive biological evaluation. Initial in vitro screening should encompass a range of assays to assess its cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties. Promising in vitro results should then be validated through in vivo studies in appropriate animal models. Furthermore, elucidating the mechanism of action, including the identification of its molecular targets and affected signaling pathways, will be crucial for understanding its therapeutic potential. Such investigations will not only shed light on the pharmacological profile of this understudied compound but could also pave the way for the development of new therapeutic agents.

References

A Comparative Guide to the Biological Effects of Stigmasta-4,22,25-trien-3-one, (22E)- and β-Sitosterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the biological effects of two structurally related phytosterols (B1254722): Stigmasta-4,22,25-trien-3-one, (22E)- and β-sitosterol. While β-sitosterol is a well-researched compound with established anti-inflammatory, anti-cancer, and metabolic regulatory properties, there is a significant lack of published data on the specific biological activities of Stigmasta-4,22,25-trien-3-one, (22E)-. This document synthesizes the available experimental data for β-sitosterol and contextualizes the potential activities of Stigmasta-4,22,25-trien-3-one, (22E)- based on its structural similarity and the known effects of related stigmastane-type steroids. Due to the limited information, a direct quantitative comparison is not feasible at this time. This guide aims to highlight the extensive knowledge base for β-sitosterol and underscore the nascent stage of research for Stigmasta-4,22,25-trien-3-one, (22E)-, identifying it as a potential area for future investigation.

Introduction: Structural Comparison

Stigmasta-4,22,25-trien-3-one, (22E)- and β-sitosterol are both stigmastane-type steroids, sharing a common four-ring core structure. The key structural differences lie in the side chain and the A-ring. β-sitosterol possesses a hydroxyl group at the C-3 position and a double bond between C-5 and C-6. In contrast, Stigmasta-4,22,25-trien-3-one, (22E)- features a ketone group at the C-3 position and an additional double bond in the A-ring between C-4 and C-5, as well as two double bonds in its side chain at positions 22 and 25. These structural modifications can significantly influence their physicochemical properties and biological activities.

β-Sitosterol: A Profile of Diverse Biological Activities

β-sitosterol is one of the most abundant phytosterols and has been extensively studied for its multifaceted pharmacological effects.

Anti-inflammatory Effects

β-sitosterol has demonstrated potent anti-inflammatory properties in various in vitro and in vivo models. It exerts these effects through the modulation of key inflammatory signaling pathways.

Experimental Data:

Experimental ModelTreatmentKey FindingsReference
LPS-stimulated BV2 microgliaβ-sitosterolInhibition of pro-inflammatory mediators (IL-6, iNOS, COX-2, TNF-α)[1]
Human aortic endothelial cells (HAECs)β-sitosterol (0.1-200 µM)Significant inhibition of VCAM-1 and ICAM-1 expression[2]
Copper sulfate-induced inflammation in zebrafishβ-sitosterol (70 or 100 μg/mL)Reduced neutrophil recruitment and damage to lateral line neuromasts[3]
J774A.1 murine macrophagesβ-sitosterol (1 and 16 µM)Increased SHP-1 activity, leading to inactivation of STAT1 and NF-κB[4]

Experimental Protocol: Inhibition of Pro-inflammatory Mediators in BV2 Microglia

  • Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with varying concentrations of β-sitosterol for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Analysis of Inflammatory Mediators: The levels of pro-inflammatory mediators such as IL-6 and TNF-α in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. The expression of iNOS and COX-2 can be determined by Western blotting or quantitative real-time PCR (qRT-PCR).

Signaling Pathway:

G β-Sitosterol Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates MAPK MAPK (ERK, p38) TLR4->MAPK activates BS β-Sitosterol BS->IKK inhibits BS->MAPK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->ProInflammatory induces transcription

Caption: β-Sitosterol inhibits LPS-induced inflammation by blocking IKK and MAPK pathways.

Anti-cancer Effects

β-sitosterol exhibits anti-cancer properties by inducing apoptosis, causing cell cycle arrest, and inhibiting tumor cell proliferation, invasion, and metastasis across various cancer cell lines.[5][6][7]

Experimental Data:

Cell LineTreatmentKey FindingsReference
Human lung adenocarcinoma A549 cellsβ-sitosterolTriggered G2/M phase cell cycle arrest and apoptosis[8]
Breast cancer MDA-MB-231 cellsβ-sitosterolIncreased Bax/Bcl-2 ratio, promoting apoptosis[8]
Ovarian cancer cells (ES2 and OV90)β-sitosterolElevated expression of Bax, Bak, caspase-3, and -9[8]
Gastric cancer AGS cellsβ-sitosterolInduced S phase cell cycle arrest and apoptosis[8]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment: Cancer cells are seeded in appropriate culture dishes and treated with different concentrations of β-sitosterol for 24, 48, or 72 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining and Analysis: Fixed cells are washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. The DNA content is then analyzed using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathway:

G β-Sitosterol Anti-cancer Signaling Pathway BS β-Sitosterol PI3K PI3K BS->PI3K inhibits p53 p53 BS->p53 activates Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 activates Bax Bax Bcl2->Bax inhibits Mitochondria Mitochondria Bax->Mitochondria induces permeability Caspases Caspases Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis triggers p53->Bax activates CellCycle Cell Cycle Arrest p53->CellCycle induces

Caption: β-Sitosterol induces apoptosis and cell cycle arrest in cancer cells.

Metabolic Effects

β-sitosterol plays a significant role in regulating lipid and glucose metabolism. It is well-known for its cholesterol-lowering effects.

Experimental Data:

Study ModelTreatmentKey FindingsReference
Mice on a high-fat western-style diet0.4% β-sitosterol in diet for 17 weeksAmeliorated fatty liver, decreased hepatic total lipids, triacylglycerols, and cholesterol[9]
Type 2 diabetic ratsβ-sitosterol (20 mg/kg b.w.)Controlled body weight gain and restored altered levels of adipokines (leptin, resistin, TNF-α, IL-6)[10]
Rat primary adipocytesβ-sitosterol (0.1 to 100 µM)Dose-dependently stimulated glucose uptake[11]

Experimental Protocol: Assessment of Glucose Uptake in Adipocytes

  • Cell Culture: Primary rat preadipocytes are isolated and differentiated into mature adipocytes.

  • Treatment: Differentiated adipocytes are treated with various concentrations of β-sitosterol for a specified duration. Insulin is often used as a positive control.

  • Glucose Uptake Assay: Cells are incubated with radio-labeled glucose (e.g., 2-deoxy-D-[³H]glucose). After incubation, the cells are washed and lysed, and the radioactivity incorporated into the cells is measured using a scintillation counter. The results are expressed as a percentage of glucose uptake relative to the control group.

Stigmasta-4,22,25-trien-3-one, (22E)-: An Unexplored Phytosterol

In contrast to the extensive body of research on β-sitosterol, there is a significant lack of published studies detailing the biological effects of Stigmasta-4,22,25-trien-3-one, (22E)-. The available information is primarily limited to its isolation from natural sources.

Potential Biological Activities Based on Related Compounds

While direct evidence is absent, the biological activities of structurally similar stigmastane-type steroids may offer some insights into the potential effects of Stigmasta-4,22,25-trien-3-one, (22E)-.

  • Antimicrobial Activity: A related compound, stigmast-4-en-3-one , isolated from Nauclea latifolia, has demonstrated antimicrobial activity against oral bacteria such as Streptococcus gordonii and Streptococcus sanguinis.[12]

  • Antioxidant Activity: Another related compound, (22E)-stigmasta-3,5,22-triene , has been identified in silico studies to have potential antioxidant activity by inhibiting enzymes like xanthine (B1682287) oxidase, lipoxygenase, and myeloperoxidase.[13]

  • Pharmacological Precursor: Stigmast-4-en-3-one is also known as a pharmacologically active compound that can be produced through the biotransformation of β-sitosterol.[14]

It is important to emphasize that these are activities of related compounds, and dedicated research is required to determine if Stigmasta-4,22,25-trien-3-one, (22E)- possesses similar or distinct biological effects.

Comparative Analysis and Future Directions

The comparison between Stigmasta-4,22,25-trien-3-one, (22E)- and β-sitosterol is currently one-sided due to the disparity in available research.

Featureβ-SitosterolStigmasta-4,22,25-trien-3-one, (22E)-
Anti-inflammatory Activity Well-documented, with established mechanisms.Not reported.
Anti-cancer Activity Extensively studied in various cancer types.Not reported.
Metabolic Effects Proven cholesterol-lowering and anti-diabetic effects.Not reported.
Research Status Mature, with a large body of in vitro and in vivo data.Nascent, with very limited to no data on biological effects.

The structural differences, particularly the ketone group and the additional double bonds in Stigmasta-4,22,25-trien-3-one, (22E)-, suggest that it may have different biological properties compared to β-sitosterol. The increased conjugation in the A-ring could influence its reactivity and interaction with biological targets.

Future research should focus on:

  • In vitro screening of Stigmasta-4,22,25-trien-3-one, (22E)- for anti-inflammatory, anti-cancer, and metabolic regulatory activities.

  • Direct comparative studies with β-sitosterol to elucidate the structure-activity relationship.

  • Elucidation of the mechanisms of action if any biological activity is identified.

Conclusion

β-sitosterol is a phytosterol with a robust profile of beneficial biological effects, supported by extensive experimental data. Its anti-inflammatory, anti-cancer, and metabolic regulatory properties make it a compound of significant interest for pharmaceutical and nutraceutical applications. In contrast, Stigmasta-4,22,25-trien-3-one, (22E)- remains a largely uncharacterized molecule. While the activities of related stigmastane (B1239390) steroids suggest potential for bioactivity, dedicated investigation is imperative to understand its pharmacological profile. This guide serves to summarize the current state of knowledge and to highlight the significant research gap that exists for Stigmasta-4,22,25-trien-3-one, (22E)-, positioning it as a novel candidate for future drug discovery and development efforts.

References

"Stigmasta-4,22,25-trien-3-one, (22E)-" validation of anticancer properties in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals no specific studies validating the in vitro anticancer properties of Stigmasta-4,22,25-trien-3-one, (22E)-. While the chemical structure is documented in databases such as PubChem, there is a conspicuous absence of published experimental data regarding its cytotoxic or mechanistic effects on cancer cell lines.

This guide, therefore, aims to provide a comparative overview of the anticancer activities of structurally related stigmastane-type steroids, offering a contextual framework for the potential therapeutic evaluation of Stigmasta-4,22,25-trien-3-one, (22E)-. The information presented below is based on studies of similar compounds and outlines the standard experimental protocols that would be necessary to validate the anticancer properties of the specified molecule.

Comparative Analysis of Related Stigmastane (B1239390) Steroids

While data on Stigmasta-4,22,25-trien-3-one, (22E)- is unavailable, research on other stigmasterol (B192456) derivatives and stigmastane steroids has demonstrated cytotoxic effects against various cancer cell lines. These findings suggest that the stigmastane scaffold is a promising area for anticancer drug discovery. A summary of the in vitro cytotoxic activities of some related compounds is presented in the table below.

CompoundCancer Cell Line(s)IC50/EC50 (µM)Reference
5,6-Epoxystigmast-22-en-3β-olMCF-7 (Breast)21.92[1][2]
Stigmast-5-ene-3β,22,23-triolMCF-7 (Breast)22.94[1][2]
Stigmastane-3β,5,6,22,23-pentolHCC70 (Breast)16.82[1][2]
7β-hydroxy-4,22-stigmastadien-3-oneNot SpecifiedCytotoxic[3]
(22E,24S)-Stigmasta-5,22,25-trien-3β-olMCF-7, A549, KB, KB-VIN, MDA-MB-231Not Specified (Active)[4]
Ergosta-4,6,8(14),22-tetraen-3-oneHT-29, HeLa 229, Hep3B, AGSCytotoxic[5]

Note: IC50/EC50 values represent the concentration of a drug that is required for 50% inhibition/effect in vitro. Lower values indicate higher potency.

The data indicates that modifications to the stigmasterol backbone can lead to compounds with significant cytotoxic activity against breast cancer cells.[1][2] For instance, the introduction of epoxide and hydroxyl groups appears to enhance cytotoxicity.

Experimental Protocols for In Vitro Anticancer Validation

To validate the anticancer properties of a novel compound such as Stigmasta-4,22,25-trien-3-one, (22E)-, a series of standardized in vitro assays would be employed. These experiments are designed to assess cytotoxicity, effects on cell proliferation, and the underlying mechanism of action.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., Stigmasta-4,22,25-trien-3-one, (22E)-) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (usually 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Plate and treat cells with the test compound as described for the MTT assay.

    • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. The results will distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

3. Western Blot Analysis for Signaling Pathway Elucidation

This technique is used to detect specific proteins in a sample and can provide insights into the molecular mechanism of action of the test compound.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently probed with antibodies specific to the proteins of interest.

  • Protocol:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells in a suitable buffer to extract total proteins.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against proteins involved in key signaling pathways (e.g., apoptosis-related proteins like Bcl-2, Bax, Caspase-3; proliferation-related proteins like MAPK, Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

The following diagrams illustrate a typical workflow for in vitro anticancer drug screening and a hypothetical signaling pathway that could be investigated for a stigmastane-type steroid.

G cluster_0 Experimental Workflow for Anticancer Drug Discovery A Compound Synthesis/ Isolation B In Vitro Screening (e.g., MTT Assay) A->B C Hit Identification (IC50 Determination) B->C D Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) C->D E Signaling Pathway Analysis (e.g., Western Blot) D->E F Lead Optimization E->F

Caption: A generalized workflow for the in vitro screening and validation of potential anticancer compounds.

G cluster_1 Hypothetical Signaling Pathway Inhibition Compound Stigmastane Steroid Receptor Cell Surface Receptor Compound->Receptor Inhibition? Caspase3 Caspase-3 Compound->Caspase3 Activation? PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation mTOR->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway potentially targeted by a stigmastane-type steroid, leading to decreased proliferation and increased apoptosis.

References

"Stigmasta-4,22,25-trien-3-one, (22E)-" confirming anti-inflammatory effects in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Stigmastane (B1239390) Steroids as Anti-inflammatory Agents

Stigmastane steroids, a class of phytosterols (B1254722), have garnered significant interest for their potential pharmacological activities, including anti-inflammatory properties. These compounds are widely distributed in the plant kingdom and form a key component of the human diet. Their steroidal backbone provides a scaffold for diverse chemical modifications, leading to a wide array of biological effects. The anti-inflammatory actions of these compounds are believed to be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines, and the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. This guide will delve into the available in vivo data for representative stigmastane steroids, offering a comparative perspective against commonly used anti-inflammatory drugs.

Comparative In Vivo Anti-inflammatory Activity

The following tables summarize the quantitative data from various in vivo studies on stigmastane-type steroids and standard anti-inflammatory drugs. These studies typically employ models of acute inflammation, such as carrageenan-induced paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear inflammation.

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDoseRoute of AdministrationTime Point% Inhibition of EdemaReference
Stigmasterol (B192456)10 mg/kgp.o.-Significant reduction in paw edema[1][2]
(24R)-5α-stigmast-3,6-dione20 mg/kgi.p.3 h50.9%[3]
5α-stigmast-23-ene-3,6-dione20 mg/kgi.p.3 hSignificant inhibition[3]
3β-hydroxy-5α-stigmast-24-ene20 mg/kgi.p.3 hSignificant inhibition[3]
Indomethacin (B1671933) (Standard)10 mg/kgp.o.5 h-[4]
Diclofenac (Standard)100 mg/kg-4 h40%[5]
Prednisolone (Standard)--3 h48.0%[3]

Table 2: Comparison of Topical Anti-inflammatory Activity in TPA-Induced Ear Edema Model

CompoundDose (per ear)% Inhibition of EdemaReference
Stigmastane-3β,6β-diol0.5 - 1.0 mgMarked inhibitory activity[6]
7β-hydroxysitosterol0.5 - 1.0 mgMarked inhibitory activity[6]
7-oxositosterol0.5 - 1.0 mgMarked inhibitory activity[6]
Stigmast-4-ene-3β,6β-diol0.5 - 1.0 mgMarked inhibitory activity[6]
(24R)-5α-stigmast-3,6-dione50 and 100 µgSignificant, dose-dependent inhibition[3]
5α-stigmast-23-ene-3,6-dione50 and 100 µgSignificant, dose-dependent inhibition[3]
Indomethacin (Standard)-Less effective than compounds 1 & 2 in the study[3]
Prednisolone (Standard)-Less effective than compounds 1 & 2 in the study[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.

  • Animals: Typically, Wistar rats or Swiss albino mice are used.[5][7]

  • Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the animals.[4][7]

  • Treatment: The test compound (e.g., Stigmasterol) or a standard drug (e.g., Indomethacin, Diclofenac) is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the carrageenan injection.[1][2][3]

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[7]

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema in Mice

This model is used to assess the topical anti-inflammatory activity of compounds.

  • Animals: ICR mice are commonly used.[6]

  • Induction of Inflammation: A solution of TPA in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the mouse ear.[6]

  • Treatment: The test compound or a standard drug is applied topically to the ear, usually concurrently with or shortly before the TPA application.[6]

  • Measurement of Edema: At a specific time point after TPA application (e.g., 6 hours), the mice are euthanized, and a circular section of the ear is removed and weighed. The difference in weight between the treated and untreated ears is a measure of the edema.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the ear weight in the treated groups with the control group.

Visualizing the Mechanisms and Workflows

To better understand the underlying biological pathways and experimental designs, the following diagrams are provided.

G General Experimental Workflow for In Vivo Anti-inflammatory Screening cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal_Acclimatization Animal Acclimatization Grouping Random Grouping of Animals Animal_Acclimatization->Grouping Fasting Overnight Fasting (if required) Grouping->Fasting Treatment Administration of Test Compound / Standard Drug / Vehicle Fasting->Treatment Inflammation_Induction Induction of Inflammation (e.g., Carrageenan, TPA) Treatment->Inflammation_Induction Observation Observation and Measurement of Inflammatory Parameters (e.g., Paw Volume, Ear Edema) Inflammation_Induction->Observation Data_Collection Data Collection and Recording Observation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Interpretation of Results Statistical_Analysis->Results_Interpretation

Caption: A generalized workflow for in vivo screening of anti-inflammatory compounds.

G Simplified NF-κB Signaling Pathway in Inflammation cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor Binds to IKK_Complex IKK Complex Receptor->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates & Degrades NFκB_p50_p65_inactive NF-κB (p50/p65) (Inactive) IκBα->NFκB_p50_p65_inactive Inhibits NFκB_p50_p65_active NF-κB (p50/p65) (Active) NFκB_p50_p65_inactive->NFκB_p50_p65_active Releases NFκB_DNA_Binding NF-κB Binds to DNA NFκB_p50_p65_active->NFκB_DNA_Binding Translocates to Nucleus Gene_Transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFκB_DNA_Binding->Gene_Transcription Initiates

Caption: The NF-κB pathway is a key regulator of inflammation.

Conclusion

The available in vivo data on stigmastane-type steroids, such as stigmasterol and its derivatives, demonstrate their potential as anti-inflammatory agents. These compounds have shown significant efficacy in animal models of both systemic and topical inflammation, with some exhibiting activity comparable to or even exceeding that of standard drugs like indomethacin and prednisolone. The probable mechanism of action for some of these phytosterols involves the modulation of key inflammatory pathways, potentially through interaction with glucocorticoid receptors.[1][2]

While direct experimental data for "Stigmasta-4,22,25-trien-3-one, (22E)-" is currently lacking, the findings presented in this guide for structurally similar compounds provide a strong rationale for its investigation as a potential anti-inflammatory agent. Further in vivo studies are warranted to elucidate the specific anti-inflammatory profile and mechanism of action of "Stigmasta-4,22,25-trien-3-one, (22E)-". Such research will be instrumental in determining its therapeutic potential and advancing the development of novel, plant-derived anti-inflammatory drugs.

References

A Comparative Analysis of Stigmasta-4,22,25-trien-3-one, (22E)- and Synthetic Steroid Analogues in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the naturally occurring steroid Stigmasta-4,22,25-trien-3-one, (22E)- with widely used synthetic steroid analogues. This document synthesizes available preclinical data to highlight similarities, differences, and potential therapeutic avenues.

Due to a lack of direct experimental data for Stigmasta-4,22,25-trien-3-one, (22E)-, this guide leverages findings from closely related stigmastane (B1239390) derivatives to provide a comparative framework against established synthetic steroids like Dexamethasone (B1670325) and Prednisolone (B192156). The focus of this comparison will be on two key therapeutic areas: oncology and inflammation.

Executive Summary

Natural steroids, particularly those from the stigmastane family, are emerging as promising candidates in drug discovery. Their diverse chemical structures offer a potential advantage over synthetic counterparts, possibly leading to novel mechanisms of action and improved safety profiles. This guide indicates that stigmastane derivatives exhibit significant cytotoxic and anti-inflammatory activities, warranting further investigation into Stigmasta-4,22,25-trien-3-one, (22E)- as a potential therapeutic agent.

Chemical Structures

Below are the chemical structures of Stigmasta-4,22,25-trien-3-one, (22E)- and the synthetic steroid analogues discussed in this guide.

Stigmasta-4,22,25-trien-3-one, (22E)-

  • Formula: C₂₉H₄₄O[1]

  • Molar Mass: 408.7 g/mol [1]

Dexamethasone

  • Formula: C₂₂H₂₉FO₅

  • Molar Mass: 392.5 g/mol

Prednisolone

  • Formula: C₂₁H₂₈O₅

  • Molar Mass: 360.4 g/mol

Comparative Data: Cytotoxicity

The following table summarizes the cytotoxic activity of stigmastane derivatives and synthetic steroids against various cancer cell lines. The data is presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

CompoundCell LineIC₅₀ (µM)Reference
Stigmastane Derivatives
Stigmasta-4,22-dien-3-oneHT1080 (Fibrosarcoma)300[2]
Stigmast-5-en-3-olHL-60 (Leukemia)92.1 (37.82 µg/ml)[3]
MCF-7 (Breast Cancer)110.0 (45.17 µg/ml)[3]
5,6-Epoxystigmast-22-en-3β-olMCF-7 (Breast Cancer)21.92[4]
Stigmastane-3β,5,6,22,23-pentolHCC70 (Breast Cancer)16.82[4]
Synthetic Steroids
DexamethasoneB-lineage ALL0.0075[5]
HepG2 (Liver Cancer)329 µg/mL (~838)[6]
A549 (Lung Cancer)15.78[7]
H292 (Lung Cancer)11.60[7]
PrednisoloneB-lineage ALL0.0435[5]

Comparative Data: Anti-inflammatory Activity

This table outlines the anti-inflammatory properties of a stigmastane derivative and synthetic steroids.

CompoundAssayModelIC₅₀ / ED₅₀ (µmol/kg)Reference
Stigmastane Derivative
5α-stigmast-3,6-dioneXylene-induced ear edemaMiceComparable to Prednisolone[2]
Synthetic Steroids
PrednisoloneZymosan-induced peritonitis (neutrophil extravasation)Mice25.8[8]
NCX-1015 (NO-releasing Prednisolone derivative)Zymosan-induced peritonitis (neutrophil extravasation)Mice5.5[8]

Signaling Pathways and Mechanisms of Action

Stigmastane Derivatives

Stigmastane derivatives exert their biological effects through various mechanisms. In cancer, they have been shown to induce apoptosis and ferroptosis. For instance, Stigmast-4-en-6β-ol-3-one has been observed to downregulate the E2F1 transcription factor, which is involved in cell cycle progression, and upregulate the tumor suppressor p53. This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-ferroptotic protein GPX4.[9][10]

Stigmastane_Anticancer_Pathway Stigmast-4-en-6β-ol-3-one Stigmast-4-en-6β-ol-3-one E2F1 E2F1 Stigmast-4-en-6β-ol-3-one->E2F1 downregulates p53 p53 Stigmast-4-en-6β-ol-3-one->p53 upregulates GPX4 GPX4 Stigmast-4-en-6β-ol-3-one->GPX4 downregulates E2F1->GPX4 regulates Bax Bax p53->Bax activates Apoptosis Apoptosis Bax->Apoptosis Ferroptosis Ferroptosis GPX4->Ferroptosis inhibits

Synthetic Steroid Analogues (Glucocorticoids)

Synthetic glucocorticoids like Dexamethasone and Prednisolone primarily function by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can either transactivate or transrepress gene expression. Their anti-inflammatory effects are largely due to the repression of pro-inflammatory transcription factors like NF-κB and AP-1. In oncology, their cytotoxic effects in lymphoid malignancies are mediated through the induction of apoptosis.[11]

Glucocorticoid_Action_Pathway cluster_nucleus Nucleus Glucocorticoid Glucocorticoid GR Glucocorticoid Receptor Glucocorticoid->GR binds Complex Glucocorticoid-GR Complex GR->Complex GeneExpression GeneExpression Complex->GeneExpression translocates & regulates Nucleus Nucleus NFkB NF-κB / AP-1 GeneExpression->NFkB represses Apoptosis Apoptosis GeneExpression->Apoptosis induces Inflammation Inflammation NFkB->Inflammation promotes

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

MTT_Assay_Workflow Start Start SeedCells Seed cells in a 96-well plate Start->SeedCells AddCompound Add test compound at various concentrations SeedCells->AddCompound Incubate1 Incubate for 24-72 hours AddCompound->Incubate1 AddMTT Add MTT reagent to each well Incubate1->AddMTT Incubate2 Incubate for 4 hours AddMTT->Incubate2 AddSolubilizer Add solubilization solution Incubate2->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance End End ReadAbsorbance->End

Detailed Steps:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and incubated overnight.

  • Compound Addition: The test compound (e.g., Stigmasta-4,22,25-trien-3-one or a synthetic analogue) is added at varying concentrations.

  • Incubation: The plate is incubated for a period of 24 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[12][13][14]

  • Formazan (B1609692) Formation: The plate is incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[12]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

NO_Inhibition_Assay_Workflow Start Start SeedMacrophages Seed RAW 264.7 macrophages Start->SeedMacrophages Pretreat Pre-treat with test compound SeedMacrophages->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate CollectSupernatant Collect cell culture supernatant Incubate->CollectSupernatant AddGriessReagent Add Griess Reagent CollectSupernatant->AddGriessReagent MeasureAbsorbance Measure absorbance at 540 nm AddGriessReagent->MeasureAbsorbance End End MeasureAbsorbance->End

Detailed Steps:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate.

  • Pre-treatment: Cells are pre-treated with the test compound for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.[15]

  • Incubation: The plate is incubated for 24 hours.[15]

  • Supernatant Collection: The cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent, which reacts with nitrite (B80452) (a stable product of NO) to produce a colored compound.[16]

  • Absorbance Measurement: The absorbance is measured at 540 nm to quantify the amount of nitrite.

Conclusion

While direct experimental evidence for Stigmasta-4,22,25-trien-3-one, (22E)- is currently limited, the available data on related stigmastane derivatives suggest a promising profile for both anticancer and anti-inflammatory applications. The cytotoxic potencies of some derivatives appear to be within a therapeutically relevant range, although generally less potent than established synthetic glucocorticoids in lymphoid cancers. However, their potentially different mechanisms of action, such as the induction of ferroptosis, could offer advantages in overcoming resistance to conventional therapies.

For anti-inflammatory effects, stigmastane derivatives have shown efficacy comparable to prednisolone in certain models. This suggests that Stigmasta-4,22,25-trien-3-one, (22E)- could be a valuable lead compound for the development of new anti-inflammatory agents, possibly with a better side-effect profile than traditional glucocorticoids.

Further research is imperative to elucidate the specific biological activities, mechanisms of action, and safety profile of Stigmasta-4,22,25-trien-3-one, (22E)-. Direct comparative studies with synthetic steroid analogues using standardized experimental protocols will be crucial in determining its therapeutic potential.

References

A Proposed Benchmarking Framework: Stigmasta-4,22,25-trien-3-one, (22E)- Against Standard Chemotherapeutic Agents in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comparative framework for benchmarking the novel natural product, Stigmasta-4,22,25-trien-3-one, (22E)-, against established chemotherapeutic agents, Doxorubicin and Paclitaxel. Due to the limited publicly available data on the biological activity of Stigmasta-4,22,25-trien-3-one, (22E)-, this document outlines a series of proposed in vitro experiments to ascertain its potential as an anticancer agent. The protocols detailed herein are standardized assays for cytotoxicity, apoptosis, and cell cycle analysis, intended to generate robust, comparable data. This framework is designed for researchers in oncology and drug development to systematically evaluate the therapeutic potential of this and other novel compounds.

Introduction

Stigmasta-4,22,25-trien-3-one, (22E)- is a steroid compound that has been isolated from Callicarpa giraldiana. While its specific biological activities are not extensively documented, related stigmastane-type steroids have demonstrated a range of pharmacological effects, including cytotoxic and anti-inflammatory properties. For instance, the related compound Stigmasta-4,22-dien-3-one has shown cytotoxicity against the HT1080 human fibrosarcoma cell line. This suggests that Stigmasta-4,22,25-trien-3-one, (22E)- may possess anticancer potential.

To rigorously evaluate this hypothesis, a direct comparison against current standards of care is necessary. This guide proposes a benchmarking study against two widely used chemotherapeutic drugs with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[1][2][]

  • Paclitaxel: A taxane (B156437) that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]

The following sections detail the proposed experimental protocols to generate comparative data on the efficacy of Stigmasta-4,22,25-trien-3-one, (22E)-, Doxorubicin, and Paclitaxel in a breast cancer cell line model (MCF-7), which has been used in studies of other stigmasterol (B192456) derivatives.[6][7]

Comparative Data Presentation (Hypothetical Data)

The following tables are structured to present the anticipated data from the proposed experiments.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineIncubation Time (hours)IC50 (µM)
Stigmasta-4,22,25-trien-3-one, (22E)-MCF-748To be determined
DoxorubicinMCF-748To be determined
PaclitaxelMCF-748To be determined

Table 2: Comparative Effects on Apoptosis

Compound (Concentration)Cell Line% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlMCF-7To be determinedTo be determined
Stigmasta-4,22,25-trien-3-one, (22E)- (at IC50)MCF-7To be determinedTo be determined
Doxorubicin (at IC50)MCF-7To be determinedTo be determined
Paclitaxel (at IC50)MCF-7To be determinedTo be determined

Table 3: Comparative Effects on Cell Cycle Distribution

Compound (Concentration)Cell Line% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle ControlMCF-7To be determinedTo be determinedTo be determined
Stigmasta-4,22,25-trien-3-one, (22E)- (at IC50)MCF-7To be determinedTo be determinedTo be determined
Doxorubicin (at IC50)MCF-7To be determinedTo be determinedTo be determined
Paclitaxel (at IC50)MCF-7To be determinedTo be determinedTo be determined

Proposed Experimental Protocols

The following protocols are designed to generate the data for the comparative tables above.

Cell Culture
  • Cell Line: Human breast adenocarcinoma cell line, MCF-7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Stigmasta-4,22,25-trien-3-one, (22E)-, Doxorubicin, and Paclitaxel for 48 hours. Include a vehicle-only control.

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11]

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and treat with the respective IC50 concentrations of each compound for 24 hours.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[12][13]

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and treat with the respective IC50 concentrations of each compound for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the samples by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Visualizations

Proposed Experimental Workflow

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture MCF-7 Cell Culture seeding Cell Seeding in Plates cell_culture->seeding treatment Treatment with Compounds (Stigmasta-4,22,25-trien-3-one, (22E)-, Doxorubicin, Paclitaxel) seeding->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle ic50 IC50 Calculation mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Proposed workflow for the in vitro evaluation of Stigmasta-4,22,25-trien-3-one, (22E)-.

Hypothetical Signaling Pathway Inhibition

Stigmasterol and its derivatives have been shown to induce apoptosis by modulating key signaling pathways such as the PI3K/Akt pathway.[14][15] The following diagram illustrates a hypothetical mechanism by which Stigmasta-4,22,25-trien-3-one, (22E)- might inhibit this pro-survival pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2->Proliferation Stigmasta Stigmasta-4,22,25-trien-3-one, (22E)- Stigmasta->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by Stigmasta-4,22,25-trien-3-one, (22E)-.

Conclusion

This guide presents a structured approach for the initial benchmarking of Stigmasta-4,22,25-trien-3-one, (22E)- against Doxorubicin and Paclitaxel. The proposed experiments will provide foundational data on its cytotoxicity, pro-apoptotic activity, and effects on the cell cycle. The successful execution of these studies will elucidate whether this novel compound warrants further investigation as a potential anticancer therapeutic agent. The provided frameworks for data presentation and visualization are intended to ensure clarity and comparability of the results.

References

"Stigmasta-4,22,25-trien-3-one, (22E)-" structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of natural products. Among these, stigmastane-type steroids, a class of C29 phytosterols, have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various stigmastane (B1239390) derivatives, with a focus on their cytotoxic and antimicrobial properties. The information presented herein is compiled from recent studies to aid in the rational design and development of new therapeutic leads based on the stigmastane scaffold.

Comparative Analysis of Biological Activity

The biological activity of stigmastane derivatives is intricately linked to the nature and position of functional groups on the steroid nucleus and the side chain. The following tables summarize the quantitative data from various studies, comparing the efficacy of different analogs.

Cytotoxic Activity of Stigmasterol (B192456) Derivatives against Breast Cancer Cell Lines

Stigmasterol and its synthetic derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. A study focusing on breast cancer cell lines provides valuable insights into the structural modifications that enhance anticancer activity.

CompoundMCF-7 (EC50, µM)HCC70 (EC50, µM)MCF-12A (EC50, µM)
Stigmasterol (1)> 250> 250> 250
5,6-Epoxystigmast-22-en-3β-ol (4)21.92> 250> 250
Stigmastane-3β,5,6,22,23-pentol (6)> 25016.82> 250
Stigmast-5-ene-3β,22,23-triol (9)22.94> 250> 250

Data sourced from a study on the in vitro cytotoxic effect of stigmasterol derivatives.[1]

Key Observations:

  • The parent compound, stigmasterol, exhibited no significant cytotoxicity against the tested cell lines.[1]

  • Introduction of an epoxide group at the 5,6-position (Compound 4) or a triol system in the side chain (Compound 9) significantly increased cytotoxicity against the MCF-7 cell line.[1]

  • Hydroxylation of the steroid nucleus and the side chain to form a pentol derivative (Compound 6) resulted in enhanced activity against the HCC70 cell line.[1]

  • The selectivity of the compounds towards different breast cancer cell lines highlights the importance of specific structural features for targeting different cancer subtypes.

Antimicrobial Activity of Stigmastane-Type Steroids

Several novel stigmastane steroids isolated from Vernonia glabra have demonstrated promising antibacterial activity. The minimum inhibitory concentrations (MICs) against various pathogenic bacteria are presented below.

CompoundStaphylococcus aureus (MIC, µg/mL)Streptococcus pneumoniae (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Klebsiella pneumoniae (MIC, µg/mL)
Vernoglabrosterol (1)641283264
Vernoglabroside (2)32641632
Ciprofloxacin (Positive Control)4848

Data from a study on antibacterial stigmastane-type steroids from Vernonia glabra.[2][3]

Key Observations:

  • Both isolated stigmastane steroids exhibited broad-spectrum antibacterial activity.[2][3]

  • Vernoglabroside (2), a steroidal glycoside, was generally more potent than its aglycone counterpart, Vernoglabrosterol (1), suggesting that the sugar moiety may play a role in its antibacterial action.[2][3]

  • E. coli was the most susceptible bacterium to the tested compounds.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.

Synthesis of Stigmasterol Derivatives

The synthesis of stigmasterol analogs involved a series of chemical modifications targeting the hydroxyl group at C-3 and the double bonds at C-5 and C-22.

General Procedures:

  • Acetylation: Stigmasterol is treated with acetic anhydride (B1165640) in the presence of pyridine (B92270) to yield stigmasterol acetate.[1]

  • Epoxidation: The double bond at C-5 is converted to an epoxide using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA).[1]

  • Dihydroxylation: The double bond in the side chain (C-22) is dihydroxylated using osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4).[1]

  • Oxidation: The hydroxyl group at C-3 can be oxidized to a ketone using Jones reagent (CrO3/H2SO4).[1]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the stigmasterol derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cell Seeding: Breast cancer cells (MCF-7, HCC70) and non-tumorigenic mammary epithelial cells (MCF-12A) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.[4][5][6]

Antimicrobial Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the stigmastane steroids was determined using the broth microdilution method.[2][3]

Protocol:

  • Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium to a specific density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Workflow and Potential Mechanisms

Diagrams can effectively illustrate complex processes. The following visualizations, created using the DOT language, depict a general experimental workflow for evaluating the biological activity of stigmastane derivatives and a plausible signaling pathway for their cytotoxic effects.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Stigmasterol Stigmasterol Derivatives Stigmastane Derivatives Stigmasterol->Derivatives Chemical Modification Characterization Structural Characterization Derivatives->Characterization Spectroscopic Analysis (NMR, MS, IR) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Derivatives->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Derivatives->Antimicrobial SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis EC50 / IC50 Antimicrobial->SAR_Analysis MIC

Caption: General experimental workflow for the synthesis and biological evaluation of stigmastane derivatives.

Apoptosis_Pathway cluster_cell Cancer Cell Stigmastane Stigmastane Derivative ROS ↑ Reactive Oxygen Species (ROS) Stigmastane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A plausible signaling pathway for the induction of apoptosis by cytotoxic stigmastane derivatives.

References

A Comparative Analysis of Extraction Techniques for Stigmasta-4,22,25-trien-3-one, (22E)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various extraction techniques applicable to Stigmasta-4,22,25-trien-3-one, (22E)-, a steroidal ketone found in various plant sources. While specific comparative data for this compound is limited in publicly available literature, this document extrapolates from established methods for structurally similar phytosterols (B1254722) and triterpenoids to offer a comprehensive overview for researchers. The selection of an optimal extraction method is critical for maximizing yield, ensuring purity, and minimizing environmental impact.

Executive Summary of Extraction Techniques

The extraction of Stigmasta-4,22,25-trien-3-one, (22E)-, like other phytosterols, can be approached through conventional and modern techniques. Conventional methods such as Soxhlet and maceration are well-established but often involve long extraction times and significant solvent consumption. Modern techniques, including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), offer significant advantages in terms of efficiency, reduced extraction time, and lower solvent usage, presenting greener alternatives.

Comparative Data of Extraction Techniques

The following table summarizes the performance of different extraction techniques based on studies of similar phytosterols and triterpenoids. The values presented are indicative and will vary depending on the plant matrix, solvent system, and specific experimental conditions.

TechniquePrincipleTypical SolventsExtraction TimeYield & EfficiencyPurityKey AdvantagesKey Disadvantages
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent.n-Hexane, Petroleum ether, Ethanol (B145695), Chloroform[1][2][3]8 - 24 hours[4]Moderate to HighModerateSimple, well-established, exhaustive extraction.Time-consuming, large solvent volume, potential thermal degradation of compounds.[5]
Maceration Soaking the plant material in a solvent at room temperature.[2]Ethanol, Methanol, AcetoneDays to weeksLow to ModerateLow to ModerateSimple, suitable for thermolabile compounds.Long extraction time, low efficiency, large solvent volume.[2]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[6]Ethanol, Methanol, n-Hexane, Acetone[7]15 - 60 minutes[5]HighHighRapid, reduced solvent consumption, improved yield.[6][8]Potential for radical formation, equipment cost.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture.Ethanol, Methanol5 - 30 minutes[4][9]HighHighExtremely rapid, reduced solvent volume, high efficiency.[9][10]Requires microwave-transparent solvents, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the extraction solvent.[11]Supercritical CO2, often with co-solvents like ethanol.[12]30 - 120 minutes[12]High, highly selectiveVery HighEnvironmentally friendly ("green"), tunable selectivity, solvent-free final product.[11][13]High initial equipment cost, requires high pressure.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and should be optimized for the specific plant material and target compound.

Soxhlet Extraction
  • Preparation of Plant Material: The plant material is dried and ground to a fine powder to increase the surface area for extraction.

  • Apparatus Setup: A Soxhlet extractor is set up with a round-bottom flask, the Soxhlet extractor body containing a thimble with the plant material, and a condenser.

  • Solvent Addition: The round-bottom flask is filled with a suitable solvent (e.g., n-hexane or ethanol) to about two-thirds of its volume.

  • Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips back onto the thimble containing the plant material. The solvent fills the thimble and, once it reaches a certain level, siphons back into the round-bottom flask, carrying the extracted compounds. This cycle is repeated for several hours (e.g., 8-24 hours).[4]

  • Concentration: After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: A known amount of powdered plant material is placed in an extraction vessel.

  • Solvent Addition: A specific volume of a suitable solvent (e.g., ethanol) is added to the vessel to achieve a desired solid-to-liquid ratio.

  • Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The sample is subjected to ultrasonication at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 15-60 minutes).[5] The temperature of the system may be controlled.

  • Separation and Concentration: The mixture is then filtered or centrifuged to separate the extract from the solid residue. The solvent is evaporated to yield the crude extract.

Microwave-Assisted Extraction (MAE)
  • Sample Preparation: The powdered plant material is placed in a microwave-transparent extraction vessel.

  • Solvent Addition: A suitable solvent is added to the vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to microwave irradiation at a set power (e.g., 300-800 W) and for a specific time (e.g., 5-30 minutes).[4][9] The temperature and pressure inside the vessel are often monitored and controlled.

  • Cooling and Filtration: After irradiation, the vessel is allowed to cool down. The extract is then separated from the solid residue by filtration.

  • Concentration: The solvent is removed by evaporation.

Supercritical Fluid Extraction (SFE)
  • Sample Preparation: The dried and ground plant material is packed into an extraction vessel.

  • System Setup: The SFE system, consisting of a CO2 tank, a pump, a co-solvent pump (if used), an oven with the extraction vessel, and a separator, is assembled.

  • Extraction Parameters: The system is pressurized with CO2 to the desired supercritical pressure (e.g., 100-400 bar) and the extraction vessel is heated to the desired temperature (e.g., 40-60 °C).[13] A co-solvent like ethanol can be added to modify the polarity of the supercritical fluid.

  • Extraction Process: The supercritical CO2 flows through the extraction vessel, dissolving the target compound.

  • Separation: The CO2 containing the extract is then depressurized in a separator, causing the CO2 to return to its gaseous state and the extract to precipitate.

  • Collection: The extract is collected from the separator. The CO2 can be recycled.[11]

Visualizing the Extraction Workflow

The following diagrams illustrate the logical flow of a typical extraction and analysis process for Stigmasta-4,22,25-trien-3-one, (22E)-.

ExtractionWorkflow PlantMaterial Plant Material (Dried & Powdered) Extraction Extraction (e.g., Soxhlet, UAE, MAE, SFE) PlantMaterial->Extraction Filtration Filtration / Centrifugation Extraction->Filtration SolventEvaporation Solvent Evaporation (Rotary Evaporator) Filtration->SolventEvaporation CrudeExtract Crude Extract SolventEvaporation->CrudeExtract Purification Purification (Column Chromatography, HPLC) CrudeExtract->Purification IsolatedCompound Isolated Stigmasta-4,22,25-trien-3-one, (22E)- Purification->IsolatedCompound Analysis Structural Elucidation (NMR, MS, IR) IsolatedCompound->Analysis

Caption: General experimental workflow for the extraction and analysis of Stigmasta-4,22,25-trien-3-one, (22E)-.

Signaling Pathway (Illustrative)

While the direct signaling pathways of Stigmasta-4,22,25-trien-3-one, (22E)- may still be under investigation, many phytosterols are known to interact with nuclear receptors. The following is a hypothetical signaling pathway diagram for illustrative purposes.

SignalingPathway Compound Stigmasta-4,22,25-trien-3-one, (22E)- Receptor Nuclear Receptor (e.g., LXR, FXR) Compound->Receptor Binds to CellMembrane Cell Membrane Dimerization Dimerization with RXR Receptor->Dimerization Nucleus Nucleus DNA_Binding Binding to Response Element on DNA Dimerization->DNA_Binding Gene_Expression Modulation of Target Gene Expression DNA_Binding->Gene_Expression Biological_Effect Biological Effect (e.g., Anti-inflammatory, Cholesterol metabolism) Gene_Expression->Biological_Effect

Caption: Hypothetical signaling pathway for a phytosterol interacting with a nuclear receptor.

This guide provides a foundational understanding of the techniques available for the extraction of Stigmasta-4,22,25-trien-3-one, (22E)-. Researchers are encouraged to use this information as a starting point for developing and optimizing their specific extraction protocols.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。